molecular formula C23H35N5O8 B172404 DOTA-benzene CAS No. 181065-46-3

DOTA-benzene

Número de catálogo: B172404
Número CAS: 181065-46-3
Peso molecular: 509.6 g/mol
Clave InChI: VEYDUAGNNSZVTN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DOTA-benzene is a useful research compound. Its molecular formula is C23H35N5O8 and its molecular weight is 509.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[6-[(4-aminophenyl)methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N5O8/c24-18-3-1-17(2-4-18)11-19-12-27(15-22(33)34)8-7-25(13-20(29)30)5-6-26(14-21(31)32)9-10-28(19)16-23(35)36/h1-4,19H,5-16,24H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYDUAGNNSZVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451972
Record name 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181065-46-3
Record name 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Functionalized DOTA-Benzene Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of functionalized DOTA-benzene linkers, essential components in the development of targeted radiopharmaceuticals and other molecular imaging agents. The document details the core synthetic pathways, experimental protocols, and quantitative data for the preparation of key intermediates and final functionalized products. Furthermore, it visualizes the synthetic workflows and relevant biological signaling pathways to provide a complete picture from chemical synthesis to biological application.

Introduction to this compound Linkers

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a highly effective chelating agent for a variety of metal ions, particularly trivalent radiometals used in nuclear medicine, such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y). The incorporation of a benzene (B151609) ring into the DOTA structure provides a versatile scaffold for the introduction of various functional groups. These functional groups enable the covalent attachment of the DOTA chelator to biomolecules like peptides, antibodies, and small molecules, thereby directing the radiometal to a specific biological target for imaging or therapeutic purposes. The choice of functional group dictates the conjugation chemistry and is critical for the successful development of targeted agents.

Core Synthetic Pathway: From p-Nitrobenzyl-DOTA to Functionalized Linkers

The most common and versatile route to functionalized this compound linkers begins with the synthesis of p-nitrobenzyl-DOTA. This key intermediate can then be readily converted to a variety of reactive derivatives for bioconjugation. The general synthetic scheme involves:

  • Synthesis of p-Nitrobenzyl-DOTA: This is typically achieved by the alkylation of cyclen (1,4,7,10-tetraazacyclododecane) or a protected derivative.

  • Reduction to p-Aminobenzyl-DOTA: The nitro group is reduced to an amine, providing a nucleophilic handle for further functionalization.

  • Functionalization of the Amine: The amino group is then converted into a desired reactive moiety, such as an isothiocyanate (NCS), an N-hydroxysuccinimide (NHS) ester, or a maleimide (B117702).

The following sections provide detailed experimental protocols and quantitative data for each of these steps.

Experimental Protocols and Data

Synthesis of (S)-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (p-Nitrobenzyl-DOTA)

The synthesis of p-nitrobenzyl-DOTA is a multi-step process that often starts from L-nitrophenylalanine. The overall yield for a nine-step synthesis sequence has been reported to be around 5.6%.[1] A key step in many syntheses is the Richman-Atkins type cyclization.

Table 1: Summary of a Synthetic Approach for p-Nitrobenzyl-DOTA

StepDescriptionReagents and ConditionsYieldReference
1Preparation of N, N′, N″-tritosyl (S)-2-(p-nitrobenzyl)-diethylenetriamineL-nitrophenylalanine-[2]
2Richman-Atkins CyclizationDisodium salt of the tritosylated triamine, 2,6-bis(chloromethyl)pyridine, DMF~55%[2]
3DetosylationConcentrated sulfuric acid, 180°CGood[2]
4Alkylationtert-butyl bromoacetate, K₂CO₃, acetonitrile-[2]
5DeprotectionAqueous hydrochloric acidOverall ~35%[2]

Detailed Protocol (Conceptual Outline):

A detailed, step-by-step protocol for the large-scale synthesis of nitrobenzyl-DOTA has been described, yielding up to 10 g of product.[1] The procedure generally involves the synthesis of a linear tetraamine (B13775644) precursor containing the p-nitrobenzyl group, followed by a cyclization reaction to form the macrocycle. Subsequent alkylation of the amine groups with a protected form of acetic acid (e.g., tert-butyl bromoacetate) and final deprotection yields the desired product. Purification is typically performed using preparative HPLC.[2]

Reduction of p-Nitrobenzyl-DOTA to p-Aminobenzyl-DOTA

The reduction of the nitro group to an amine is a critical step to enable further functionalization.

Table 2: Conditions for the Reduction of p-Nitrobenzyl-DOTA

Reagents and ConditionsSolventYieldNotes
H₂, Pd/CMethanol or EthanolQuantitativeStandard and clean reduction method.
SnCl₂·2H₂O, HClEthanolHighCan be used as an alternative to catalytic hydrogenation.

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve p-nitrobenzyl-DOTA in methanol.

  • Add 10% Palladium on charcoal (Pd/C) catalyst (typically 5-10% by weight of the starting material).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield p-aminobenzyl-DOTA.

Synthesis of Functionalized this compound Linkers

This derivative is highly reactive towards primary amines, forming a stable thiourea (B124793) linkage.

Experimental Protocol:

  • Dissolve p-aminobenzyl-DOTA in a suitable solvent (e.g., a mixture of pyridine (B92270) and water).

  • Add thiophosgene (B130339) (CSCl₂) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for several hours.

  • The product can be purified by preparative HPLC.

Table 3: Quantitative Data for p-SCN-Bn-DOTA Synthesis

Starting MaterialReagentsSolventYield
p-Aminobenzyl-DOTAThiophosgenePyridine/WaterTypically >80%

NHS esters are widely used for their reactivity with primary and secondary amines to form stable amide bonds. The synthesis typically proceeds via the activation of a carboxylic acid on a benzene ring linked to the DOTA macrocycle. A common precursor is DOTA-tris(t-Bu ester), which has one free carboxylic acid for functionalization.

Experimental Protocol:

  • Dissolve DOTA-tris(t-Bu ester) and N-hydroxysuccinimide (NHS) in a dry aprotic solvent such as DMF or DMSO.

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) at 0°C.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the urea (B33335) byproduct by filtration.

  • The DOTA-tris(t-Bu ester)-NHS ester can be purified by chromatography.

  • Subsequent deprotection of the tert-butyl groups with trifluoroacetic acid (TFA) yields the final DOTA-NHS ester.

Table 4: Yields for DOTA-NHS Ester Synthesis

MethodCoupling AgentYieldNotes
Reaction of DOTA with 0.5 eq. DCC and NHSDCC< 50%Low yield to minimize multi-substituted products.[3]
From DOTA-tris(tBu)esterDCC/EDCHighStepwise synthesis allows for high yield of the mono-NHS ester.

Maleimide groups are specifically reactive with thiol groups (sulfhydryls) to form stable thioether bonds, making them ideal for site-specific conjugation to proteins or peptides containing cysteine residues.

Experimental Protocol:

  • React p-aminobenzyl-DOTA with maleic anhydride (B1165640) in a suitable solvent like acetic acid to form the maleanilic acid intermediate.

  • Cyclize the intermediate to the maleimide by heating with a dehydrating agent such as acetic anhydride and sodium acetate.

  • Purify the final product by preparative HPLC.

Table 5: Reaction Conditions for Maleimide Formation

StepReagentsSolventTemperature
Maleanilic acid formationMaleic anhydrideAcetic acidRoom Temperature
CyclizationAcetic anhydride, Sodium acetateAcetic anhydrideHeat

Visualization of Synthetic and Biological Pathways

Synthetic Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways described above.

Synthesis_of_p_Nitrobenzyl_DOTA cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_end Final Product Cyclen Cyclen Alkylation Mono-alkylation Cyclen->Alkylation p_Nitrobenzyl_Halide p-Nitrobenzyl Halide p_Nitrobenzyl_Halide->Alkylation Protection Protection of remaining amines Alkylation->Protection Alkylation2 Alkylation of amines with protected acetic acid Protection->Alkylation2 Deprotection Deprotection Alkylation2->Deprotection p_Nitrobenzyl_DOTA p-Nitrobenzyl-DOTA Deprotection->p_Nitrobenzyl_DOTA

Synthesis of p-Nitrobenzyl-DOTA.

Functionalization_of_DOTA_Benzene cluster_functionalized Functionalized Linkers p_Nitrobenzyl_DOTA p-Nitrobenzyl-DOTA p_Aminobenzyl_DOTA p-Aminobenzyl-DOTA p_Nitrobenzyl_DOTA->p_Aminobenzyl_DOTA Reduction (e.g., H₂/Pd-C) DOTA_NCS p-SCN-Bn-DOTA p_Aminobenzyl_DOTA->DOTA_NCS Thiophosgene DOTA_Maleimide This compound-Maleimide p_Aminobenzyl_DOTA->DOTA_Maleimide Maleic Anhydride, then Ac₂O/NaOAc SSTR_Signaling Ligand DOTA-Somatostatin Analog SSTR Somatostatin Receptor (SSTR) Ligand->SSTR G_Protein Gi/o Protein SSTR->G_Protein AC Adenylate Cyclase G_Protein->AC Inhibition Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibition K_Channel K⁺ Channel G_Protein->K_Channel Activation MAPK MAPK Pathway G_Protein->MAPK cAMP cAMP AC->cAMP Inhibition PKA Protein Kinase A cAMP->PKA Inhibition Cell_Effects Inhibition of Hormone Secretion Inhibition of Proliferation Apoptosis PKA->Cell_Effects Ca_Channel->Cell_Effects K_Channel->Cell_Effects MAPK->Cell_Effects GRPR_Signaling Ligand DOTA-Bombesin Analog GRPR Gastrin-Releasing Peptide Receptor (GRPR) Ligand->GRPR G_Protein Gq/11 Protein GRPR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) PKC->Downstream Cell_Effects Cell Proliferation Inhibition of Apoptosis Downstream->Cell_Effects PSMA_Signaling Ligand DOTA-PSMA Inhibitor PSMA Prostate-Specific Membrane Antigen (PSMA) Ligand->PSMA Internalization Internalization of Ligand-Receptor Complex PSMA->Internalization PI3K_Akt PI3K/Akt Pathway PSMA->PI3K_Akt Activation MAPK MAPK Pathway PSMA->MAPK Activation Cell_Effects Cell Proliferation Cell Survival Inhibition of Apoptosis PI3K_Akt->Cell_Effects MAPK->Cell_Effects

References

A Technical Guide to the Spectroscopic Analysis of DOTA-Benzene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of benzene (B151609) derivatives to macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a cornerstone of modern molecular imaging and targeted radionuclide therapy. These compounds leverage the exceptional thermodynamic stability and kinetic inertness of DOTA for chelating radiometals, while the benzene moiety can serve multiple roles: as a structural linker, a chromophore for optical imaging, or a component of a larger targeting vector.

A thorough spectroscopic characterization is critical to confirm the identity, purity, and structural integrity of these complex molecules. This guide provides an in-depth overview of the primary spectroscopic techniques employed in the analysis of DOTA-benzene compounds, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) Spectroscopy, and Fluorescence/Luminescence Spectroscopy. It offers detailed experimental protocols and presents key quantitative data to aid researchers in their development and validation workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound compounds in solution. It provides detailed information about the chemical environment of individual atoms, confirming covalent linkages and probing the dynamics of the molecule.

Key Principles and Applications
  • ¹H NMR : The proton NMR spectrum is used to verify the presence of the benzene ring, typically identified by signals in the aromatic region (δ 7-8 ppm).[1] The splitting patterns of these signals can reveal the substitution pattern on the benzene ring (ortho, meta, para).[2] Protons on the DOTA macrocycle and its acetate (B1210297) arms produce a complex set of signals in the upfield region, which often change significantly upon metal chelation.[3]

  • ¹³C NMR : The carbon spectrum confirms the carbon skeleton. Aromatic carbons typically resonate in the δ 110-160 ppm range.[4] The number of signals can indicate the symmetry of the benzene substituent.

  • Dynamic Analysis : Variable temperature NMR studies can provide insights into the intramolecular exchange kinetics and isomeric forms of the DOTA chelates.[3][5]

Tabulated NMR Data
NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Notes
¹HBenzene Ring7.0 - 8.0Splitting pattern depends on substitution.[1][6]
¹HDOTA Macrocycle (ring CH₂)2.5 - 4.0Complex, broad signals due to conformational dynamics.
¹HDOTA Acetate Arms (CH₂COOH)3.0 - 4.5Signals shift significantly upon metal complexation.[3]
¹³CBenzene Ring110 - 160Quaternary carbons appear at the higher end of the range.[4]
¹³CDOTA Macrocycle (ring CH₂)45 - 60
¹³CDOTA Acetate Arms (CH₂COOH)170 - 180Carbonyl carbon signal.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the this compound compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition :

    • Record a standard ¹H spectrum at room temperature (e.g., 298 K).[3]

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • Data Analysis : Assign peaks based on their chemical shift, integration, and coupling constants. Two-dimensional NMR techniques like COSY and HSQC may be required for complete assignment of complex spectra.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of this compound conjugates and their metal complexes. Electrospray Ionization (ESI) is the most common technique due to its soft ionization nature, which keeps the non-covalent metal-DOTA complex intact.

Key Principles and Applications
  • Molecular Weight Confirmation : ESI-MS provides a precise mass-to-charge ratio (m/z) that can be used to confirm the successful synthesis of the ligand and its subsequent metal complex.[7][8]

  • Stoichiometry : The technique can verify the 1:1 binding stoichiometry between the metal ion and the this compound ligand.[8]

  • Purity Assessment : MS can detect impurities, side products, or the presence of unbound ligand.

  • Fragmentation Analysis : Tandem MS (MS/MS) techniques like Collision-Induced Dissociation (CID) can be used to study the fragmentation patterns of the complexes, providing further structural confirmation.[9]

Tabulated Mass Spectrometry Data
Compound TypeIonization ModeCommon AdductsExample Calculated Mass (Da)
DOTA-Decalysine LigandPositive[M+H]⁺51029
(DOTA)₃-Decalysine LigandPositive[M+H]⁺, [M+K]⁺51802, 51839
Eu-DOTA ComplexPositive[M+H]⁺706.23
Gd-DOTA ComplexPositive[M+H]⁺735.22

(Note: Example masses are derived from literature for specific DOTA conjugates and complexes and will vary based on the exact structure of the benzene derivative and any attached moieties).[7][10]

Experimental Protocol: ESI-MS
  • Sample Preparation : Prepare a dilute solution of the analyte (typically 1-10 µM) in a solvent compatible with ESI, such as methanol, acetonitrile, or water, often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.[8]

  • Instrumentation : Use a quadrupole ion trap or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

  • Data Acquisition :

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes to observe all possible species.[8]

    • Optimize instrumental parameters (e.g., capillary voltage, skimmer voltage) to achieve stable spray and minimize in-source fragmentation.

  • Data Analysis : Compare the observed m/z values with the theoretically calculated values for the expected molecule and its common adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For this compound compounds, it is particularly useful for characterizing the electronic transitions associated with the benzene chromophore and for monitoring metal complexation.

Key Principles and Applications
  • Benzenoid Transitions : The benzene ring exhibits characteristic π→π* transitions, resulting in three main absorption bands around 184 nm, 204 nm (primary bands), and 256 nm (secondary or 'B' band).[11] The latter is the most commonly observed band in standard spectrophotometers.

  • Effect of Substitution : Attaching substituents to the benzene ring can cause a bathochromic (red) shift of the absorption bands to longer wavelengths.[12][13] This effect is more pronounced when electron-donating and electron-withdrawing groups are present.[11]

  • Monitoring Complexation : The coordination of a metal ion to the DOTA chelate can perturb the electronic environment of the nearby benzene ring, leading to changes in the UV-Vis spectrum. This allows for spectrophotometric titrations to study binding stoichiometry and kinetics.[3]

  • Concentration Determination : Using the Beer-Lambert law, the concentration of the this compound compound in solution can be determined if the molar extinction coefficient (ε) at a specific wavelength is known.

Tabulated UV-Vis Absorption Data
ChromophoreTransitionTypical λmax (nm)Notes
Benzene (in ethanol)π→π* (E2 band)204Often shifts upon substitution.[11][13]
Benzene (in ethanol)π→π* (B band)256Fine structure may be visible; shifts upon substitution.[11][13]
p-Nitrophenyl groupπ→π*~270-280Example of a substituted benzene.
Pb²⁺-DOTA complexLigand-to-Metal Charge Transfer245Absorption can be used to monitor complex formation.[3]
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a solution of the this compound compound in a UV-transparent solvent (e.g., water, ethanol, acetonitrile) at a concentration that yields an absorbance between 0.1 and 1.0.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes (typically 1 cm path length), one for the sample and one for a solvent blank.

  • Data Acquisition :

    • Record a baseline spectrum with the solvent-filled blank cuvette.

    • Scan the sample across the desired wavelength range (e.g., 200-400 nm).

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • Data Analysis : Analyze the position and intensity of absorption bands to confirm the presence of the benzene chromophore. For titration experiments, plot absorbance changes versus the molar ratio of added metal to monitor complex formation.[14]

Fluorescence and Luminescence Spectroscopy

When the this compound compound is chelated to a lanthanide ion (e.g., Eu³⁺, Tb³⁺), the benzene moiety can act as a sensitizing "antenna." This phenomenon is the basis for highly sensitive luminescent probes.

Key Principles and Applications
  • Antenna Effect : The benzene chromophore absorbs UV light efficiently (a process the lanthanide ion itself does poorly) and transfers the absorbed energy to the chelated lanthanide ion. The ion then de-excites by emitting light at its own characteristic, sharp, and long-lived wavelengths.[15]

  • High Sensitivity : This process results in a large Stokes shift (separation between excitation and emission wavelengths) and a long luminescence lifetime, which allows for time-gated detection techniques to eliminate short-lived background fluorescence, dramatically improving signal-to-noise.[15]

  • Sensing Applications : The luminescence can be designed to be "off" and then "on" in response to a specific biological event (e.g., enzyme activity), making these compounds effective as molecular probes.[16]

Tabulated Luminescence Data for Lanthanide Complexes
Lanthanide IonBenzene Antenna Excitation (λex, nm)Metal-Centered Emission (λem, nm)Key Transition
Europium (Eu³⁺)~325~593, ~615⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₂[17]
Terbium (Tb³⁺)~325~545⁵D₄ → ⁷F₅[17]
Experimental Protocol: Luminescence Spectroscopy
  • Sample Preparation : Prepare a dilute solution (e.g., 10-100 µM) of the lanthanide-DOTA-benzene complex in a suitable buffer or solvent (e.g., water, HEPES buffer).[7]

  • Instrumentation : Use a spectrofluorometer capable of measuring both excitation and emission spectra.

  • Data Acquisition :

    • First, record an excitation spectrum by setting the emission monochromator to a known emission peak of the lanthanide (e.g., 615 nm for Eu³⁺) and scanning the excitation wavelength. The peak of this spectrum determines the optimal excitation wavelength (λex).[17]

    • Next, record an emission spectrum by setting the excitation monochromator to the determined λex and scanning the emission wavelength range.

  • Data Analysis : Characterize the complex by its optimal excitation and emission wavelengths. Quantum yield and luminescence lifetime measurements can provide further quantitative data on the probe's efficiency.

Integrated Workflow and Data Correlation

No single technique provides a complete picture. A robust characterization of this compound compounds relies on an integrated workflow where the results from different spectroscopic methods are correlated to build a comprehensive understanding of the molecule's structure and function.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_validation Final Validation Synthesis This compound Ligand Synthesis Purification HPLC Purification Synthesis->Purification Metal Metal Chelation (e.g., Gd³⁺, Lu¹⁷⁷, Eu³⁺) Purification->Metal MS Mass Spectrometry (Molecular Weight, Stoichiometry) Metal->MS NMR NMR Spectroscopy (Covalent Structure, Purity) Metal->NMR UVVis UV-Vis Spectroscopy (Chromophore ID, Concentration) Metal->UVVis Luminescence Luminescence (Optical Properties, Antenna Effect) Metal->Luminescence Final Validated Compound for Downstream Applications MS->Final NMR->Final UVVis->Final Luminescence->Final

Caption: General experimental workflow for this compound compound characterization.

This workflow begins with synthesis and purification, followed by a multi-modal spectroscopic characterization. MS confirms the mass, NMR elucidates the covalent structure, UV-Vis verifies the chromophore, and luminescence assesses the optical properties. Together, they provide the necessary validation for downstream applications in research and drug development.

The principle of energy transfer in luminescent lanthanide complexes, which is central to their function as optical probes, can also be visualized.

G UV UV Photon (Excitation) Antenna Benzene 'Antenna' (Singlet State) UV->Antenna 1. Absorption ISC Intersystem Crossing Antenna->ISC Triplet Antenna (Triplet State) ISC->Triplet ET Energy Transfer Triplet->ET 2. Energy Transfer Ln_Excited Lanthanide Ion (Excited State) ET->Ln_Excited Emission Visible Photon (Luminescence) Ln_Excited->Emission 3. Emission

References

In Vitro Stability of DOTA-Benzene Chelates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of stable radiometal complexes is paramount in the design of effective and safe radiopharmaceuticals for both diagnostic and therapeutic applications. The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a cornerstone in this field, renowned for forming highly stable complexes with a variety of radiometals. The incorporation of a benzene (B151609) ring into the DOTA framework, creating DOTA-benzene derivatives, offers a versatile platform for conjugating these chelates to biomolecules while potentially influencing the stability and pharmacokinetic properties of the resulting radiocomplex. This technical guide provides an in-depth overview of the in vitro stability of this compound chelates, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers in this domain.

Core Concepts in Chelate Stability

The stability of a radiometal-chelate complex is a critical determinant of its in vivo fate. A highly stable complex will securely sequester the radiometal, preventing its release and subsequent uptake in non-target tissues, which could lead to off-target toxicity and compromised imaging quality. In vitro stability assays are therefore essential preclinical evaluations. Key assays include:

  • Serum Stability Assays: These experiments assess the stability of the radiolabeled chelate in the presence of serum or plasma, mimicking the biological environment of the bloodstream. Degradation or transchelation to serum proteins can be quantified over time.

  • Transchelation Challenge Assays: These studies challenge the radiolabeled chelate with a competing chelator (e.g., EDTA, DTPA) or a metal-binding protein (e.g., apo-transferrin) to determine its kinetic inertness. The resistance to giving up the radiometal to these competing agents is a measure of its stability.

  • Acid Dissociation Studies: The rate of dissociation of the radiometal from the chelate is measured under acidic conditions, providing insights into the kinetic inertness of the complex.

Quantitative Stability Data of this compound Chelates

The following tables summarize the in vitro stability of various this compound chelates from published studies.

Table 1: Stability of 67Ga-Labeled Benzyl-DOTA (Bn-DOTA) Derivatives[1][2][3][4]
CompoundIsomerStability in Murine Plasma (24h) (% Intact)Apo-transferrin Challenge (24h) (% Intact)
[67Ga]Ga-p-NO2-Bn-DOTAIsomer A97.5 ± 0.598.1 ± 0.4
Isomer B97.1 ± 0.587.2 ± 1.1
[67Ga]Ga-DOTA-Bn-TOCIsomer A'98.6 ± 0.298.6 ± 0.2
Isomer B'98.2 ± 0.289.9 ± 0.8

Data from Hanaoka et al. The study highlights the presence of two isomers for [67Ga]Ga-p-NO2-Bn-DOTA and its peptide conjugate, with Isomer A and A' demonstrating superior stability in the apo-transferrin challenge.[1][2][3][4]

Table 2: Stability of 177Lu-Labeled p-SCN-Bn-DOTA Conjugate[5]
CompoundStability in Human Serum Albumin (96h) (% Radiochemical Purity)
177Lu-pSCN-Bn-DOTA-F(ab′)2-trastuzumab91.96 ± 0.26

This data indicates that the radioimmunoconjugate remains relatively stable under physiological conditions.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. The following are protocols for key experiments cited in the literature.

Protocol 1: In Vitro Stability Assessment in Murine Plasma[1][2][3][4]

This protocol describes the evaluation of the stability of 67Ga-labeled this compound derivatives in murine plasma.

  • Preparation of Radiolabeled Compound: The 67Ga-labeled this compound derivative is purified by HPLC to remove any free chelator.

  • Incubation: 10 µL of the purified radiolabeled compound is added to 190 µL of murine plasma.

  • Time Points: The mixture is incubated at 37°C for various time points (e.g., 3 hours and 24 hours).

  • Analysis: At each time point, the radiochemical purity is analyzed by radio-HPLC to determine the percentage of the intact radiolabeled compound.

Protocol 2: Apo-transferrin Challenge Assay[1][2][3][4]

This assay evaluates the resistance of the radiolabeled chelate to transchelation to apo-transferrin (apoTf), a major iron-transport protein in the blood with a high affinity for gallium.

  • Preparation of Reagents:

    • Prepare a solution of the HPLC-purified 67Ga-labeled this compound derivative.

    • Prepare a solution of apo-transferrin (e.g., 10 mg/mL in phosphate-buffered saline).

  • Incubation: 10 µL of the radiolabeled compound is incubated with 190 µL of the apo-transferrin solution.

  • Time Points: The mixture is incubated at 37°C for specified durations (e.g., 3 hours and 24 hours).

  • Analysis: The percentage of the intact radiolabeled compound is determined at each time point using radio-HPLC.

Protocol 3: Serum Stability of a Radioimmunoconjugate[5]

This protocol outlines the stability testing of a 177Lu-labeled immunoconjugate in human serum albumin.

  • Radiolabeling and Purification: The antibody fragment is conjugated with p-SCN-Bn-DOTA and radiolabeled with 177LuCl3. The resulting radioimmunoconjugate is purified.

  • Incubation: The purified radioimmunoconjugate is incubated in human serum albumin (HSA) at 37°C.

  • Time Points: Aliquots are taken at various time points up to 96 hours.

  • Analysis: The radiochemical purity of the radioimmunoconjugate at each time point is assessed, typically by instant thin-layer chromatography (ITLC).

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows of the described stability assays.

SerumStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start: Purified Radiolabeled This compound Chelate mix Mix Chelate and Plasma (1:19 ratio) start->mix plasma Murine Plasma plasma->mix incubate Incubate at 37°C mix->incubate timepoint Collect Aliquots at Specific Time Points incubate->timepoint hplc Analyze by Radio-HPLC timepoint->hplc end End: Determine % Intact Chelate hplc->end

Caption: Workflow for the in vitro serum stability assay.

ApoTfChallengeWorkflow cluster_prep Preparation cluster_incubation Incubation (Challenge) cluster_analysis Analysis start Start: Purified Radiolabeled This compound Chelate mix Mix Chelate and Apo-transferrin start->mix apoTf Apo-transferrin Solution apoTf->mix incubate Incubate at 37°C mix->incubate timepoint Collect Aliquots at Defined Intervals incubate->timepoint hplc Analyze by Radio-HPLC timepoint->hplc end End: Quantify % Intact Chelate hplc->end

Caption: Workflow for the apo-transferrin challenge assay.

Conclusion

The in vitro stability of this compound chelates is a critical parameter that influences their potential for clinical translation. The data presented in this guide indicates that this compound derivatives can form highly stable complexes with radiometals like 67Ga and 177Lu. Notably, the stability can be influenced by the presence of different isomers, as seen with the 67Ga-Bn-DOTA complexes. The provided experimental protocols and workflows offer a practical resource for researchers to design and execute their own stability studies. Further investigations into a wider range of this compound derivatives and radiometals will continue to expand our understanding and facilitate the development of next-generation radiopharmaceuticals with enhanced stability and performance.

References

Core Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of p-SCN-Bn-DOTA

For researchers, scientists, and drug development professionals, S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid, commonly known as p-SCN-Bn-DOTA, is a cornerstone bifunctional chelator in the development of targeted radiopharmaceuticals.[1] Its robust chemical properties enable the stable conjugation of radiometals to biomolecules, creating powerful agents for molecular imaging and radionuclide therapy.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and core mechanisms of action.

p-SCN-Bn-DOTA is a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[2] Its structure is characterized by two primary functional components: the DOTA macrocycle, which acts as a highly efficient cage for chelating various metal ions, and the para-isothiocyanatobenzyl (p-SCN-Bn) group, which serves as a reactive linker for covalent attachment to biomolecules.[1][3]

The isothiocyanate group (-N=C=S) readily reacts with primary amine groups, such as those on the lysine (B10760008) residues of antibodies and peptides, to form a stable thiourea (B124793) bond.[2][3] The DOTA cage forms exceptionally stable complexes with a wide array of trivalent metal ions, making it a versatile platform for radiopharmaceutical development.[2][3]

Table 1: Physicochemical Properties of p-SCN-Bn-DOTA

Property Value Reference(s)
CAS Number 127985-74-4 [4][5]
Molecular Formula C₂₄H₃₃N₅O₈S [1][4][5]
Molecular Weight 551.61 g/mol [1][4][5]
Appearance White to yellow solid [4]
Purity Typically >95% [1][3]
IUPAC Name 2-[4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid [5]
Solubility Soluble in DMSO (≥20.83 mg/mL with heating), and can be prepared in various formulations including PEG300, Tween-80, and Corn Oil. [4][6]
Storage (Powder) 3 years at -20°C. [4]

| Storage (In Solvent) | 6 months at -80°C or 1 month at -20°C. |[4] |

Core Mechanism of Action

The utility of p-SCN-Bn-DOTA lies in its bifunctional nature, which allows it to act as a bridge between a radionuclide and a targeting biomolecule.[1][7]

  • Chelation: The DOTA macrocycle, with its four nitrogen atoms and four carboxyl groups, forms a rigid, cage-like structure that securely encapsulates a radiometal ion.[1] This coordination results in a complex with high thermodynamic and kinetic stability, which is crucial for preventing the release of the radionuclide in vivo.[3][8] DOTA is known to form stable complexes with numerous radiometals, including therapeutic isotopes like ¹⁷⁷Lu and ⁹⁰Y, and diagnostic isotopes like ⁶⁸Ga and ⁶⁴Cu.[2][6]

  • Conjugation: The isothiocyanate group provides a reactive handle for covalently attaching the chelator to a biomolecule.[3] This group reacts specifically with primary amines on proteins and peptides under mild pH conditions (typically pH 8.5-9.0) to form a highly stable thiourea linkage.[2][9] This ensures that the radiometal, held by the DOTA cage, is reliably tethered to the targeting vector.

cluster_0 p-SCN-Bn-DOTA Mechanism chelator p-SCN-Bn-DOTA DOTA Macrocycle (Chelator) Isothiocyanate Group (Linker) radionuclide Radionuclide (e.g., ¹⁷⁷Lu, ⁶⁸Ga) chelator:f1->radionuclide Chelation biomolecule Biomolecule (Antibody, Peptide) chelator:f2->biomolecule Conjugation (Thiourea Bond) final_product Radiolabeled Bioconjugate

Caption: Core mechanism of p-SCN-Bn-DOTA as a bifunctional chelator.

Experimental Protocols

The following sections provide detailed, generalized protocols for the conjugation of p-SCN-Bn-DOTA to antibodies, subsequent radiolabeling, and stability assessment.

Protocol 1: Conjugation of p-SCN-Bn-DOTA to an Antibody

This protocol describes the formation of a stable thiourea bond between the chelator and primary amines on an antibody.[2]

  • Antibody Preparation:

    • Buffer-exchange the antibody (e.g., Rituximab, Trastuzumab) into a conjugation buffer (e.g., 0.1 M NaHCO₃ or HEPES buffer, pH 8.5-9.0) to ensure the deprotonation of lysine amine groups.[2][9]

    • To prevent chelation by trace metal contaminants, add a small amount of 50 mM EDTA to the antibody solution and incubate before removing it via buffer exchange.[10]

    • Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).

  • Conjugation Reaction:

    • Dissolve p-SCN-Bn-DOTA in a suitable solvent like DMSO or water to a known concentration (e.g., 10-40 mg/mL).[4][9]

    • Add the p-SCN-Bn-DOTA solution to the antibody solution. A molar excess of the chelator (e.g., 5 to 50 equivalents) is typically used to achieve a desired degree of labeling.[11][12]

    • Incubate the reaction mixture for 1 to 12 hours at room temperature or 37°C.[9][11] The reaction conditions may need optimization depending on the specific antibody.

  • Purification:

    • Remove unconjugated p-SCN-Bn-DOTA from the immunoconjugate using size exclusion chromatography (e.g., a PD-10 column) or ultrafiltration with an appropriate molecular weight cutoff membrane (e.g., 50 kDa).[2][11]

    • The purified immunoconjugate should be stored in a suitable buffer, such as PBS (pH 7.4) or sodium acetate.[9][11]

  • Characterization:

    • Determine the number of chelators conjugated per antibody molecule (chelator-to-antibody ratio). This is commonly measured using MALDI-TOF mass spectrometry or isotopic dilution assays.[2] Ratios of approximately 2 to 5 chelators per antibody are often reported.[12][13]

Protocol 2: Radiolabeling of the DOTA-Immunoconjugate

This protocol outlines the complexation of a radionuclide within the DOTA cage of the purified immunoconjugate.

  • Reaction Mixture Preparation:

    • Dilute the DOTA-immunoconjugate in a suitable labeling buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5).[2] The optimal pH can vary depending on the radionuclide.

    • Add the radionuclide (e.g., ¹⁷⁷LuCl₃, ⁶⁴CuCl₂, ⁹⁰YCl₃) to the immunoconjugate solution.[2][12] The amount of radioactivity will depend on the desired specific activity.

  • Incubation:

    • Incubate the reaction mixture at a specific temperature and for a set duration.

    • Labeling with radionuclides like ¹⁷⁷Lu or ⁹⁰Y often requires heating (e.g., 37-40°C for 60 minutes).[2][12]

    • Some radiometals, such as ²²⁵Ac, may require higher temperatures (e.g., 55-80°C), which can necessitate a two-step labeling process where the chelator is labeled before conjugation to a temperature-sensitive antibody.[14][15]

  • Quality Control:

    • The reaction can be quenched by adding an excess of a strong chelating agent like EDTA or DTPA to scavenge any unbound radionuclide.[2]

    • Determine the radiolabeling efficiency (radiochemical purity) using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).[2][12] Efficiencies greater than 95% are typically desired.[12]

Protocol 3: In Vitro Serum Stability Assay

This assay assesses the stability of the radiolabeled immunoconjugate in a biologically relevant medium.[2]

  • Incubation:

    • Incubate the purified radiolabeled immunoconjugate in human serum at 37°C.[2]

  • Time Points:

    • Collect aliquots from the mixture at various time points (e.g., 1, 4, 24, 48, and 72 hours).[2][12]

  • Analysis:

    • At each time point, analyze the aliquot using a suitable method like size exclusion HPLC or ITLC to determine the percentage of radioactivity that remains attached to the antibody.[2]

    • High stability is indicated by minimal release of the radionuclide over time. For example, ¹⁷⁷Lu-p-SCN-Bn-DOTA-trastuzumab has shown less than 1.5% release after 72 hours.[12]

cluster_workflow General Workflow for Radioimmunoconjugate Preparation start_ab Targeting Antibody conjugation Conjugation Reaction (pH 8.5-9.0, RT or 37°C) start_ab->conjugation start_che p-SCN-Bn-DOTA start_che->conjugation purification1 Purification (Size Exclusion Chromatography) conjugation->purification1 characterization Characterization (MALDI-TOF MS) purification1->characterization conjugate DOTA-Antibody Conjugate characterization->conjugate radiolabeling Radiolabeling Reaction (pH ~5.5, 37-80°C) conjugate->radiolabeling radionuclide Radionuclide radionuclide->radiolabeling purification2 Final Purification / QC (ITLC / HPLC) radiolabeling->purification2 final_product Final Radioimmunoconjugate purification2->final_product

Caption: A generalized workflow for preparing radioimmunoconjugates.

Factors Influencing Chelator Selection

While p-SCN-Bn-DOTA is considered a "gold standard," the choice of a bifunctional chelator is a critical decision influenced by several interconnected factors.[2] For certain radionuclides, novel chelators may offer advantages such as faster radiolabeling at room temperature.[2]

cluster_factors Factors Influencing Chelator Selection center_node Chelator Selection radionuclide Radionuclide Properties (Ion Size, Charge) center_node->radionuclide biomolecule Biomolecule Stability (Temperature, pH Sensitivity) center_node->biomolecule kinetics Labeling Conditions (Temp, Time, pH) center_node->kinetics stability In Vivo Stability (Resistance to Transchelation) center_node->stability

Caption: Key factors influencing bifunctional chelator selection.

References

DOTA-Benzene Derivatives: A Technical Guide to Theranostic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The convergence of diagnostics and therapeutics, termed "theranostics," represents a paradigm shift in personalized medicine, particularly in oncology. This approach utilizes a single molecular platform for both imaging and targeted radionuclide therapy, ensuring that patients who are most likely to benefit from a specific treatment are accurately selected. At the forefront of this innovation are chelating agents, with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) being a cornerstone due to its remarkable versatility and stability. DOTA forms highly stable complexes with a wide array of radiometals, including the positron emitter Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and the beta- or alpha-emitters Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac) for therapy.

This technical guide focuses on DOTA-benzene derivatives, a critical class of compounds where a benzene (B151609) ring is integral to the molecular structure, often as part of a targeting peptide or a linker. These aromatic structures contribute to the molecule's conformation, stability, and interaction with biological targets. This document provides a comprehensive overview of their synthesis, radiolabeling, and preclinical evaluation, supported by quantitative data, detailed experimental protocols, and visualized workflows to aid researchers in this dynamic field.

The Theranostic Principle with DOTA Derivatives

The core of the theranostic strategy lies in its "see what you treat, and treat what you see" philosophy. A DOTA-conjugated targeting molecule (e.g., a peptide or small molecule inhibitor) is first labeled with a diagnostic radionuclide like ⁶⁸Ga. PET imaging then visualizes the biodistribution of the agent, confirming its accumulation in tumor tissues and identifying potential off-target binding. If the imaging is favorable, the exact same DOTA-conjugate is then labeled with a therapeutic radionuclide, such as ¹⁷⁷Lu or ²²⁵Ac, to deliver a cytotoxic radiation dose directly to the cancer cells, minimizing damage to healthy tissue.[1][2] DOTA is the preferred chelator for this "matched pair" approach due to its ability to stably coordinate this diverse range of trivalent radiometals.[3][4]

Theranostic_Principle cluster_0 Molecular Platform cluster_1 Theranostic Pair cluster_2 Clinical Application Target Targeting Moiety (e.g., Peptide, Small Molecule) Benzene Benzene Linker Target->Benzene DOTA DOTA Chelator Benzene->DOTA Ga68 Diagnostic Radionuclide (e.g., ⁶⁸Ga) DOTA->Ga68 Radiolabeling Lu177 Therapeutic Radionuclide (e.g., ¹⁷⁷Lu, ²²⁵Ac) DOTA->Lu177 Radiolabeling PET PET Imaging (Diagnosis & Patient Selection) Ga68->PET Therapy Radionuclide Therapy (Targeted Treatment) Lu177->Therapy PET->Therapy Informs Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_radiolabeling Radiolabeling & QC cluster_evaluation Preclinical Evaluation SPPS 1. Solid-Phase Peptide Synthesis (SPPS) Conj 2. DOTA Conjugation (e.g., DOTA-NHS ester) SPPS->Conj Purify 3. HPLC Purification Conj->Purify Confirm 4. Mass Spectrometry Confirmation Purify->Confirm Radio 5. Radiolabeling with ⁶⁸Ga / ¹⁷⁷Lu / ²²⁵Ac Confirm->Radio QC 6. Quality Control (radio-TLC/HPLC) Radio->QC InVitro 7. In Vitro Studies (Binding, Stability, Internalization) QC->InVitro InVivo 8. In Vivo Studies (PET Imaging, Biodistribution) InVitro->InVivo TherapyStudy 9. Radionuclide Therapy Study (Tumor Growth Delay) InVivo->TherapyStudy SSTR2_Pathway cluster_membrane Tumor Cell Membrane cluster_cell Tumor Cell Cytoplasm Receptor SSTR2 Receptor Endosome Internalization (Endosome) Receptor->Endosome Receptor-Mediated Endocytosis Agent [¹⁷⁷Lu]Lu-DOTA-TATE Agent->Receptor Binding Lysosome Lysosomal Trapping Endosome->Lysosome Damage DNA Damage (Double-Strand Breaks) Lysosome->Damage β⁻ Emission DNA Nucleus Apoptosis Cell Death (Apoptosis) Damage->Apoptosis

References

Navigating the Core of Radiometal Chelation: An In-depth Technical Guide to DOTA-Aryl Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nuclear medicine is increasingly dominated by the precision of targeted radiopharmaceuticals. At the heart of these sophisticated agents lies the crucial interplay between a radioactive metal ion and a chelating molecule. Among the most pivotal of these are the DOTA-aryl chelators, a class of compounds that have revolutionized the development of diagnostic and therapeutic radiometals. This technical guide provides a comprehensive overview of DOTA-aryl chelators, detailing their synthesis, radiolabeling, and the critical data underpinning their use.

The DOTA Framework: A Versatile Scaffold for Radiometals

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, or DOTA, is a macrocyclic chelator renowned for its ability to form highly stable complexes with a wide array of radiometals.[1][2] Its structure, featuring a twelve-membered tetraaza ring with four carboxylate arms, provides a high-affinity coordination cage for trivalent metal ions.[1] The thermodynamic stability and kinetic inertness of these complexes are paramount to prevent the in vivo release of the radiometal, which could lead to off-target toxicity.[3][4]

The "aryl" component of these bifunctional chelators typically refers to an aromatic group, such as a benzyl (B1604629) ring, appended to the DOTA macrocycle. This aryl group is further functionalized with a reactive moiety, like an isothiocyanate (-NCS) or an N-hydroxysuccinimide (NHS) ester, enabling covalent conjugation to targeting biomolecules such as peptides and antibodies.[5][6] This modular design allows for the targeted delivery of radioactivity to specific biological sites, such as tumors.

Quantitative Data on DOTA-Aryl Chelator Performance

The selection of an appropriate DOTA-aryl chelator is guided by several key parameters, including the stability of the metal complex and the efficiency of the radiolabeling process. The following tables summarize critical quantitative data for various DOTA derivatives with medically relevant radiometals.

Table 1: Thermodynamic Stability Constants (log K) of DOTA-Metal Complexes

The stability constant (log K) is a measure of the strength of the interaction between the chelator and the metal ion.[7] Higher values indicate a more stable complex.

ChelatorGa-68Lu-177Y-90Ac-225
DOTA21.3[5]24.5[4]24.9[4]~23[8]
DOTAGA22.1[9]---
p-SCN-Bn-DOTA----
DOTA-GA----

Note: Data for all chelator-metal combinations are not consistently available in the literature. Dashes indicate where specific data points were not found in the searched literature.

Table 2: Comparative Radiolabeling Efficiency of DOTA Chelators

Radiolabeling efficiency is a measure of the percentage of the radiometal that is successfully incorporated into the chelator under specific reaction conditions.

Chelator ConjugateRadiometalRadiolabeling Efficiency (%)Conditions
DOTA-TATEGa-68>95%5 min at 95°C, pH 3.5-4.5[9]
DOTAGA-PSMAGa-68Quantitative5 min at 95°C, pH 3.5-4.5[9]
DOTA-RituximabLu-17798-100%1 hr at 37°C[5]
DOTA-RituximabY-9098-100%1 hr at 37°C[5]
DOTAGA-OTSA101Ac-22598.8 ± 1.2%60 min[8]
DOTA-OTSA101Ac-22596.8 ± 4.2%60 min[8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of DOTA-aryl chelator-based radiopharmaceuticals.

Synthesis of a Bifunctional DOTA-Aryl Chelator: p-SCN-Bn-DOTA

This protocol describes a common method for synthesizing S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid.

Materials:

  • 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (nitrobenzyl-DOTA)

  • Reducing agent (e.g., H₂, Pd/C)

  • Thiophosgene (CSCl₂)

  • Organic solvents (e.g., methanol, chloroform)

  • Base (e.g., triethylamine)

Procedure:

  • Reduction of the Nitro Group: Dissolve nitrobenzyl-DOTA in a suitable solvent like methanol. Add a catalyst, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere to reduce the nitro group to an amine. Monitor the reaction by techniques like thin-layer chromatography (TLC).

  • Formation of the Isothiocyanate: After the reduction is complete, filter off the catalyst. Dissolve the resulting aminobenzyl-DOTA in a solvent like chloroform. Add a base, such as triethylamine, followed by the dropwise addition of thiophosgene.

  • Purification: After the reaction, purify the crude p-SCN-Bn-DOTA using techniques like column chromatography or high-performance liquid chromatography (HPLC) to obtain the final product.[10]

Conjugation of DOTA-NHS-ester to a Peptide

This protocol outlines the conjugation of a DOTA-N-hydroxysuccinimide (NHS) ester to a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain).[11][12]

Materials:

  • DOTA-NHS-ester

  • Peptide of interest

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Purification system (e.g., HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer to a concentration of 1-5 mg/mL.

  • Chelator Preparation: Dissolve the DOTA-NHS-ester in a small amount of anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a molar excess (typically 5-20 fold) of the DOTA-NHS-ester solution to the peptide solution. Gently mix and allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the DOTA-peptide conjugate from unreacted chelator and peptide using reverse-phase HPLC. Lyophilize the collected fractions to obtain the purified conjugate.

Radiolabeling of a DOTA-Peptide with Lutetium-177

This protocol describes the radiolabeling of a DOTA-conjugated peptide with ¹⁷⁷Lu.

Materials:

  • ¹⁷⁷LuCl₃ solution

  • DOTA-peptide conjugate

  • Ammonium acetate (B1210297) or sodium acetate buffer (0.1 M, pH 5.0-5.5)

  • Heating block or water bath

  • Quality control system (e.g., HPLC, TLC)

Procedure:

  • Reaction Setup: In a sterile vial, combine the DOTA-peptide conjugate (typically 10-50 µg) with the acetate buffer.

  • Addition of Radiometal: Add the ¹⁷⁷LuCl₃ solution to the vial. The final reaction volume is typically kept small (100-500 µL).

  • Incubation: Heat the reaction mixture at 90-95°C for 15-30 minutes.

  • Quenching (Optional): The reaction can be stopped by adding a solution of DTPA or EDTA to chelate any unreacted ¹⁷⁷Lu.

  • Quality Control: Determine the radiochemical purity of the [¹⁷⁷Lu]Lu-DOTA-peptide using radio-HPLC or radio-TLC.[13][14]

Determination of Radiochemical Purity by HPLC

This protocol details a typical HPLC method for assessing the radiochemical purity of a ¹⁷⁷Lu-labeled DOTA-peptide.[15]

Equipment and Reagents:

  • HPLC system with a radioactivity detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient elution program

Procedure:

  • Sample Preparation: Dilute a small aliquot of the radiolabeled product in mobile phase A.

  • Injection: Inject the sample onto the HPLC column.

  • Elution: Run a gradient elution program, for example: 0-2 min, 95% A; 2-15 min, linear gradient to 5% A; 15-20 min, 5% A. The flow rate is typically 1 mL/min.

  • Detection: Monitor the eluate with both a UV detector (at a wavelength suitable for the peptide, e.g., 220 or 280 nm) and a radioactivity detector.

  • Analysis: Integrate the peaks in the radio-chromatogram to determine the percentage of radioactivity associated with the desired product versus impurities (e.g., free ¹⁷⁷Lu). The retention time for the labeled peptide will be longer than that of free ¹⁷⁷Lu.[15]

In Vitro Serum Stability Assay

This protocol assesses the stability of the radiolabeled conjugate in human serum.[16][17]

Materials:

  • Radiolabeled DOTA-peptide

  • Human serum

  • Incubator at 37°C

  • Precipitating agent (e.g., ethanol (B145695) or acetonitrile)

  • Centrifuge

  • TLC or HPLC system for analysis

Procedure:

  • Incubation: Add a small volume of the radiolabeled peptide to a vial containing human serum. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.

  • Protein Precipitation: Add a precipitating agent (e.g., 2 volumes of cold ethanol) to the aliquot to precipitate the serum proteins.

  • Separation: Centrifuge the sample to pellet the precipitated proteins.

  • Analysis: Analyze both the supernatant and the pellet (resuspended in buffer) for radioactivity. The amount of radioactivity in the supernatant corresponds to the dissociated radiometal or small molecule degradation products, while the radioactivity in the pellet represents the intact radiolabeled peptide bound to serum proteins or precipitated. Alternatively, the supernatant can be analyzed by radio-TLC or radio-HPLC to quantify the intact radiopharmaceutical.

Biodistribution Study in Mice

This protocol outlines a typical procedure for evaluating the in vivo distribution of a DOTA-based radiopharmaceutical in a rodent model.[18][19]

Materials:

  • Radiolabeled DOTA-biomolecule

  • Tumor-bearing mice (if applicable)

  • Anesthetic

  • Gamma counter

  • Dissection tools

Procedure:

  • Animal Dosing: Anesthetize the mice and inject a known amount of the radiopharmaceutical (typically via the tail vein).

  • Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.

  • Tissue Harvesting: Dissect and collect organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).

  • Sample Processing: Weigh each tissue sample.

  • Radioactivity Measurement: Measure the radioactivity in each tissue sample and in a standard of the injected dose using a gamma counter.

  • Data Analysis: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Framework: Diagrams of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways targeted by DOTA-aryl chelator-based radiopharmaceuticals and the general workflow for their development.

Signaling Pathways

PSMA_Signaling_Pathway PSMA PSMA Glutamate Glutamate PSMA->Glutamate Increases Extracellular Concentration mGluR1 mGluR1 Glutamate->mGluR1 Activates PI3K PI3K mGluR1->PI3K Activates AKT AKT PI3K->AKT AR Androgen Receptor (AR) Signaling PI3K->AR Inhibits mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

SSTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Somatostatin Somatostatin Analog (e.g., Octreotate) SSTR SSTR2 Somatostatin->SSTR Binds G_protein Gi Protein SSTR->G_protein Activates SHP1 SHP-1 SSTR->SHP1 Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases Activation HormoneSecretion Inhibition of Hormone Secretion PKA->HormoneSecretion MAPK_pathway MAPK Pathway SHP1->MAPK_pathway Inhibits CellCycleArrest Cell Cycle Arrest & Apoptosis MAPK_pathway->CellCycleArrest

Experimental and Developmental Workflows

Radiopharmaceutical_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Translation Target_ID Target Identification & Validation Chelator_Synthesis Bifunctional Chelator Synthesis (e.g., p-SCN-Bn-DOTA) Target_ID->Chelator_Synthesis Bioconjugation Conjugation to Targeting Molecule Chelator_Synthesis->Bioconjugation Radiolabeling Radiolabeling with Selected Radiometal Bioconjugation->Radiolabeling QC Quality Control (Purity, Stability) Radiolabeling->QC In_Vitro In Vitro Evaluation (Binding, Internalization) QC->In_Vitro In_Vivo In Vivo Studies (Biodistribution, Imaging, Toxicology) In_Vitro->In_Vivo IND Investigational New Drug (IND) Application In_Vivo->IND Phase_I Phase I Clinical Trial (Safety, Dosimetry) IND->Phase_I Phase_II Phase II Clinical Trial (Efficacy) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Pivotal Study) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Experimental_Workflow start Start: DOTA-Biomolecule Conjugate radiolabeling Radiolabeling (e.g., with 177LuCl3) start->radiolabeling rcp_check Radiochemical Purity Check (HPLC/TLC) radiolabeling->rcp_check purification Purification (if necessary) rcp_check->purification < 95% Pure stability_test In Vitro Stability Test (Serum) rcp_check->stability_test > 95% Pure purification->rcp_check animal_studies In Vivo Animal Studies (Biodistribution) stability_test->animal_studies end End: Data Analysis animal_studies->end

Conclusion

DOTA-aryl chelators are indispensable tools in the advancement of targeted radiopharmaceuticals. Their robust chelation chemistry, coupled with the versatility of their bifunctional design, allows for the stable incorporation of a wide range of radiometals into biomolecules for precise diagnostic and therapeutic applications. A thorough understanding of the quantitative parameters governing their performance and the meticulous application of standardized experimental protocols are essential for the successful development of novel and effective radiopharmaceutical agents. This guide provides a foundational resource for researchers dedicated to harnessing the power of DOTA-aryl chelators to improve patient outcomes in oncology and beyond.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structural Analysis of DOTA-Benzene Conjugates

This technical guide provides a comprehensive overview of the structural analysis of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) conjugated to a benzene (B151609) moiety. These conjugates are pivotal in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. Understanding their structural characteristics, stability, and the methodologies for their analysis is critical for designing effective and safe agents.

Introduction to this compound Conjugates

DOTA is a highly effective chelating agent renowned for forming exceptionally stable complexes with a variety of metal ions, particularly trivalent lanthanides (like Gd³⁺ for MRI), and radiometals such as ⁶⁸Ga, ¹⁷⁷Lu, and ⁹⁰Y for PET imaging and therapy.[1] The conjugation of DOTA to a benzene ring creates a bifunctional chelator (BFC). This allows for the stable coordination of a metal ion on one end, while the benzene ring provides a versatile scaffold for further chemical modification, enabling attachment to biomolecules like peptides or antibodies for targeted delivery.[1][2]

The structural integrity and isomeric purity of these conjugates directly impact their in vivo behavior, including their stability, pharmacokinetic profile, and targeting efficacy. Therefore, a thorough structural analysis is a cornerstone of their development.

Structural Characteristics and Isomerism

The core structure of a this compound conjugate involves the DOTA macrocycle linked, typically via one of its acetate (B1210297) arms or a ring carbon, to a benzene ring. This linkage can be achieved through various functional groups, such as an isothiocyanate or a carboxylic acid on the benzene moiety.[1][3]

Coordination Chemistry: When complexed with a metal ion, this compound conjugates exhibit complex coordination geometries. For instance, with trivalent lanthanide ions, they typically form eight-coordinate complexes with a twisted square antiprismatic (TSAP) or a square antiprismatic (SAP) geometry.[4][5] The coordination sphere involves the four nitrogen atoms of the macrocyclic ring and four oxygen atoms from the carboxylate pendant arms.[6] For smaller ions like Ga³⁺, the coordination can be different, sometimes involving an N₃O₃ octahedral geometry, which can lead to the formation of less stable isomers.[7]

Isomerism: A critical aspect of this compound conjugates is the existence of isomers. The introduction of the bulky benzyl (B1604629) group can lead to:

  • Regioisomers: These arise from the substitution of the benzyl group at different positions on the macrocycle, described as "corner" or "side" isomers. These are distinct chemical entities that cannot interconvert.[4]

  • Conformational Isomers (SAP/TSAP): In solution, the chelate can exist in equilibrium between the SAP and TSAP conformations. The ratio of these isomers can be influenced by the position of the benzyl substituent and affects properties like water exchange rates, which is crucial for MRI contrast agents.[4]

The presence of multiple isomers can complicate purification and may result in products with heterogeneous in vivo properties. For instance, different isomers of [⁶⁷Ga]Ga-Bn-DOTA have been shown to exhibit varying stability.[7]

Quantitative Data

The stability of the metal-DOTA complex is paramount for in vivo applications to prevent the release of toxic free metal ions. This is quantified by the stability constant (log K).

Table 1: Stability Constants (log K) of DOTA Complexes with Various Metal Ions

Metal Ionlog K ValueConditionsReference
Cu²⁺22.5T = 298.0 K; I = 0.10 mol dm⁻³ in NMe₄NO₃[8]
La³⁺24.01T = 298.0 K; I = 0.10 mol dm⁻³ in NMe₄NO₃[8]
Sm³⁺24.78T = 298.0 K; I = 0.10 mol dm⁻³ in NMe₄NO₃[8]
Ho³⁺25.15T = 298.0 K; I = 0.10 mol dm⁻³ in NMe₄NO₃[8]
Gd³⁺24.7N/A[9]
Eu³⁺26.21 ± 0.10Determined by luminescence spectroscopy[10]
Yb³⁺20.63For PCTA, a related chelator[11]

Note: Stability constants can vary with experimental conditions such as temperature, pH, and ionic strength.

Table 2: Radiochemical Data of Selected this compound Conjugates

RadiopharmaceuticalRadiochemical YieldRadiochemical PurityReference
⁶⁸Ga-DOTA-DG~85% (microwave)>98% (after HPLC)[3]
⁶⁸Ga-SCN-DOTA-PCA~80%>97% (by HPLC)[12]
⁶⁷Ga-Ph-DOTA>95%≥98% (stable at 24h)[13]

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of this compound conjugates.

Synthesis of a this compound Conjugate

A common method involves the reaction of a DOTA derivative functionalized with a reactive group to a corresponding functional group on the benzene-containing molecule. For example, the synthesis of DOTA-DG (DOTA-2-deoxy-D-glucosamine) involves the nucleophilic addition of D-glucosamine to p-SCN-Bn-DOTA (2-(4-isothiocyanatobenzyl)-DOTA).[3]

General Protocol:

  • Activation: A DOTA derivative, often with its carboxyl groups protected (e.g., as t-butyl esters), is activated. For conjugation to an amine, an isothiocyanate derivative like p-SCN-Bn-DOTA is used.[1]

  • Conjugation: The activated DOTA derivative is reacted with the benzene-containing molecule in a suitable solvent and under controlled pH, often in the presence of a coupling agent.[14]

  • Purification: The resulting conjugate is purified, typically using High-Performance Liquid Chromatography (HPLC) to separate the product from starting materials and byproducts.[3][14]

  • Deprotection (if necessary): If protecting groups were used on the DOTA carboxylates, they are removed, often using strong acids like trifluoroacetic acid.[14]

  • Final Purification: The final product is purified again by HPLC to ensure high purity.[14]

Radiolabeling Protocol (e.g., with ⁶⁸Ga)

Radiolabeling is a critical step for preparing the final imaging or therapeutic agent.

General Protocol for ⁶⁸Ga Labeling:

  • Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator, typically as ⁶⁸GaCl₃.

  • Pre-concentration/Purification: The ⁶⁸Ga³⁺ from the eluate is often trapped on a cation exchange cartridge and then eluted with a small volume of an appropriate solution (e.g., acidified 5 M NaCl) to concentrate it.[15]

  • Labeling Reaction: The concentrated ⁶⁸Ga³⁺ is added to a solution of the this compound conjugate in a suitable buffer (e.g., sodium acetate) to maintain an optimal pH (typically 3-4). The reaction mixture is heated for a set time (e.g., 5-15 minutes at 95°C or using microwave assistance).[3][15]

  • Quality Control: The radiochemical purity is determined using methods like radio-HPLC or instant thin-layer chromatography (iTLC) to quantify the percentage of chelated ⁶⁸Ga versus free ⁶⁸Ga.[3][15]

Structural Characterization Techniques

A combination of analytical techniques is employed to confirm the structure and purity of the conjugates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the non-radioactive ("cold") conjugate. It is also used to study the solution dynamics of the metal complexes, such as the interconversion between SAP and TSAP isomers and other fluxional processes.[5][7][16]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the identity of the synthesized conjugate by determining its mass-to-charge ratio (m/z), which must match the calculated value.[3][7]

  • X-ray Crystallography: This technique provides the definitive solid-state structure of the metal-DOTA-benzene complex. It reveals precise bond lengths, bond angles, coordination geometry (e.g., SAP vs. TSAP), and the solid-state conformation of the molecule.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for both the purification of the conjugates and the analysis of their purity. Reversed-phase HPLC can also be used to separate different isomers, which may exhibit different retention times.[3][7]

Mandatory Visualizations

cluster_dota DOTA Macrocycle cluster_benzene Benzene Ring N1 N1 N2 N2 N1->N2 C6 N1->C6 Linker N3 N3 N2->N3 N4 N4 N3->N4 N4->N1 C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 Biomolecule Biomolecule (e.g., Peptide) C3->Biomolecule C5 C4->C5 C5->C6 C6->C1

Caption: Chemical structure of a this compound conjugate linked to a biomolecule.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Labeling start Start: DOTA & Benzene Derivatives conjugation Conjugation Reaction start->conjugation purification1 HPLC Purification conjugation->purification1 deprotection Deprotection (optional) purification1->deprotection purification2 Final HPLC Purification deprotection->purification2 characterization Structural Analysis (NMR, MS) purification2->characterization radiolabeling Radiolabeling (e.g., ⁶⁸Ga) characterization->radiolabeling qc Quality Control (radio-HPLC/TLC) radiolabeling->qc final_product Final Radiopharmaceutical qc->final_product

Caption: Experimental workflow for synthesis, analysis, and radiolabeling.

G cluster_complex Metal Complexation cluster_isomers Resulting Regioisomers start This compound Ligand + Metal Ion isomer_mix Formation of Isomeric Mixture start->isomer_mix isomer1 Isomer A ('Corner' Substituted) isomer_mix->isomer1 isomer2 Isomer B ('Side' Substituted) isomer_mix->isomer2 prop1 Distinct Physicochemical and Biological Properties isomer1->prop1 Different Stability & Water Exchange isomer2->prop1

Caption: Isomerism in this compound conjugates upon metal complexation.

References

The Core Chemistry of DOTA-Benzene Macrocycles: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental chemistry of DOTA-benzene macrocycles, a critical class of chelating agents in the development of advanced therapeutic and diagnostic agents. We will explore their synthesis, coordination chemistry, and the key physicochemical properties that underpin their utility in applications ranging from magnetic resonance imaging (MRI) to targeted radiopharmaceuticals.

Introduction to this compound Macrocycles

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a highly versatile and widely utilized macrocyclic ligand renowned for its ability to form exceptionally stable and kinetically inert complexes with a variety of metal ions.[1][2] The incorporation of a benzene (B151609) moiety into the DOTA framework, typically as a benzyl (B1604629) substituent, creates a bifunctional chelator. This design allows for the stable coordination of a metal ion within the macrocyclic cavity while the benzene ring provides a versatile handle for conjugation to biomolecules such as peptides, antibodies, or other targeting vectors.[3][4][5] This dual functionality is paramount in the design of targeted imaging and therapeutic agents.

The benzene ring can also play a role in stabilizing the resulting metal complex through steric hindrance.[6] The specific placement of the benzyl group on the macrocycle can lead to the formation of different regioisomers, which can influence the coordination geometry and, consequently, the properties of the final complex, such as water exchange kinetics in the case of MRI contrast agents.[7][8]

Synthesis and Characterization

The synthesis of this compound macrocycles typically involves the alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with appropriate reagents. A common strategy is the synthesis of a mono-functionalized DOTA derivative where three of the four nitrogen atoms are alkylated with acetate (B1210297) arms, leaving one nitrogen available for reaction with a benzyl-containing electrophile. A prominent example is the synthesis of p-nitrobenzyl-DOTA (NB-DOTA), which can be subsequently reduced to the corresponding amine and converted to the highly reactive isothiocyanate derivative (p-SCN-Bn-DOTA) for bioconjugation.

General Synthetic Workflow

The overall process for preparing a this compound conjugate for biomedical applications can be outlined as follows:

G cluster_synthesis Synthesis & Purification cluster_conjugation Bioconjugation cluster_application Radiolabeling & Application A Cyclen B Protection/Alkylation A->B C Introduction of Benzyl Moiety B->C D Deprotection C->D E Purification (HPLC) D->E F Activation of Benzyl Moiety (e.g., -NCS) E->F H Conjugation Reaction F->H G Targeting Biomolecule (Peptide, Antibody) G->H I Purification of Conjugate H->I J Radiometal Chelation (e.g., 68Ga, 177Lu) I->J K Quality Control J->K L In vitro / In vivo Studies K->L

General workflow for this compound bioconjugate preparation.
Experimental Protocol: Synthesis of p-Nitrobenzyl-DOTA (NB-DOTA)

This protocol is a synthesized representation of common procedures found in the literature.

Materials:

  • Cyclen

  • tert-Butyl bromoacetate (B1195939)

  • p-Nitrobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, HPLC).

Procedure:

  • Synthesis of DOTA-tri-t-butyl ester: Cyclen is reacted with three equivalents of tert-butyl bromoacetate in a suitable solvent such as acetonitrile, with a weak base like potassium carbonate to scavenge the HBr byproduct. The reaction is typically stirred at room temperature for 24-48 hours.

  • Alkylation with p-Nitrobenzyl Bromide: To the DOTA-tri-t-butyl ester, one equivalent of p-nitrobenzyl bromide is added, along with a base (e.g., K₂CO₃) in acetonitrile. The reaction mixture is stirred at an elevated temperature (e.g., 60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Purification of the Protected Intermediate: The crude product is purified by column chromatography on silica (B1680970) gel to yield the fully protected p-nitrobenzyl-DOTA-tri-t-butyl ester.

  • Deprotection: The tert-butyl ester protecting groups are removed by treating the purified intermediate with a strong acid, typically trifluoroacetic acid in dichloromethane (1:1 v/v), at room temperature for 12-24 hours.

  • Final Purification: The solvent and excess TFA are removed under reduced pressure. The crude p-nitrobenzyl-DOTA is then purified by preparative reverse-phase HPLC.[9] The final product is characterized by NMR and mass spectrometry.[10]

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized macrocycle and its intermediates. The spectra of this compound derivatives can be complex due to the presence of multiple isomers in solution.[11][12][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the final product.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for both the purification of the final product and for assessing its purity.[14][15][16]

Physicochemical Properties

The utility of this compound macrocycles in drug development is dictated by the physicochemical properties of their metal complexes. High thermodynamic stability and kinetic inertness are crucial to prevent the release of the potentially toxic free metal ion in vivo.[2][17] For MRI applications, the relaxivity of the gadolinium complex is a key parameter.

Thermodynamic Stability and Kinetic Inertness

The thermodynamic stability of a metal complex is quantified by its stability constant (log K), while kinetic inertness refers to the rate at which the complex dissociates. For in vivo applications, high kinetic inertness is often considered more critical than high thermodynamic stability.[2] DOTA-based macrocycles are known for their exceptional kinetic inertness.[17]

Complexlog KMLConditionsReference
[Gd(DOTA)]⁻25.5825 °C, 0.1 M NMe₄Cl[9]
[Gd-T]30.0125 °C, 0.1 M NMe₄Cl[9]
[Sm(DOTA)]⁻23.9325 °C, pH 3.0[18]
[Dy(DOTA)]⁻23.3925 °C, pH 3.0[18]
[Yb(DOTA)]⁻23.0625 °C, pH 3.0[18]
[Lu(DOTA)]⁻23.3625 °C, pH 3.0[18]
[La(DOTA)]⁻23.825 °C, 1.0 M KCl[19]
[Eu(DOTA)]⁻24.525 °C, 1.0 M KCl[19]

Table 1: Thermodynamic Stability Constants (log KML) of Lanthanide-DOTA Complexes.

ComplexHalf-life (t1/2)ConditionsReference
[Gd(DOTA)]⁻~13 hours1 N HCl, 37 °C[9]
[Gd-LS]No obvious decomplexation after 4 days1 N HCl, 37 °C[9]
[Gd-T]No obvious decomplexation after 4 days1 N HCl, 37 °C[9]
[Gd(DTPA)]²⁻4.5 hours-[17]
[Gd(HP-DO3A)]> 83 hours-[17]

Table 2: Kinetic Inertness of Selected Gd(III) Complexes.

Relaxivity of Gadolinium Complexes

For MRI contrast agents, the efficiency in enhancing the relaxation rate of water protons is termed relaxivity (r₁), measured in mM⁻¹s⁻¹. Higher relaxivity values allow for lower administered doses.

Complexr₁ (mM⁻¹s⁻¹)Magnetic Field (T)ConditionsReference
Gd-DOTA3.91.5Human whole blood, 37 °C[20]
Gd-DOTA3.43.0Human whole blood, 37 °C[20]
Gd-DOTA2.87.0Human whole blood, 37 °C[20]
Gd-DOTA-BODIPY3.90.47 (20 MHz)310 K[21][22]
Gd-DOTA-BODIPY3.61.41 (60 MHz)310 K[21][22]
(TSAP)Gd-LS7.41.4Water, 37 °C[9]
(SAP)Gd-LS14.51.4Water, 37 °C[9]
Gd-T5.21.4Water, 37 °C[9]

Table 3: T₁ Relaxivity (r₁) of Selected Gadolinium Complexes.

Applications in Drug Development

The robust chemical properties of this compound macrocycles make them ideal scaffolds for a wide range of applications in drug discovery and development.

Targeted Radiopharmaceuticals

By conjugating a this compound macrocycle to a tumor-targeting peptide or antibody, it is possible to deliver a therapeutic or diagnostic radionuclide with high specificity. The isothiocyanate group of p-SCN-Bn-DOTA readily reacts with primary amines on biomolecules to form a stable thiourea (B124793) linkage.

G cluster_targeting Targeting Mechanism cluster_imaging Diagnostic Application (PET/SPECT) cluster_therapy Therapeutic Application (RPT) A This compound Radiopharmaceutical C Overexpressed Receptor A->C Binding D Radionuclide Decay (e.g., ⁶⁸Ga, ¹¹¹In) A->D H Radionuclide Decay (e.g., ¹⁷⁷Lu, ⁹⁰Y) A->H B Tumor Cell E Photon Emission D->E F Imaging Detector E->F G Tumor Localization F->G I Particle Emission (β⁻, α) H->I J DNA Damage & Cell Death I->J J->B

Targeted radiopharmaceutical mechanism of action.
MRI Contrast Agents

Gadolinium-based contrast agents (GBCAs) are widely used in clinical MRI. Macrocyclic chelators like DOTA are favored due to the high stability of their gadolinium complexes, which minimizes the risk of gadolinium-related toxicity. This compound derivatives can be designed to have improved relaxivity or to be targeted to specific tissues.[9]

Conclusion

This compound macrocycles represent a cornerstone in the development of sophisticated diagnostic and therapeutic agents. Their well-defined synthesis, exceptional complex stability, and the versatility of the benzene moiety for bioconjugation provide a powerful platform for creating targeted molecular agents. A thorough understanding of their fundamental chemistry, as outlined in this guide, is essential for researchers and drug development professionals seeking to harness their full potential in advancing modern medicine.

References

The Nexus of Chelation and Targeting: A Technical Guide to Novel DOTA-Benzene Applications in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the synthesis, application, and impact of DOTA-benzene derivatives in advancing targeted radionuclide therapy and molecular imaging. This whitepaper serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, offering detailed insights into the burgeoning field of this compound applications.

The development of targeted radiopharmaceuticals is a cornerstone of modern nuclear medicine, offering the promise of personalized diagnosis and therapy for a myriad of diseases, most notably cancer. At the heart of many of these innovative agents lies the bifunctional chelator, a molecule capable of securely binding a radioisotope while simultaneously being attached to a targeting vector, such as a monoclonal antibody or peptide. Among the most pivotal of these chelators are derivatives of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) that incorporate a benzene (B151609) ring, providing a stable and versatile platform for conjugation.

This guide will explore the synthesis and application of key this compound derivatives, with a particular focus on p-isothiocyanatobenzyl-DOTA (p-SCN-Bn-DOTA), a widely utilized precursor for antibody conjugation. We will delve into the quantitative aspects of these conjugates, provide detailed experimental protocols, and visualize the intricate workflows and biological pathways involved.

Data Presentation: A Comparative Analysis of this compound Conjugates

The efficiency and in vivo behavior of radiolabeled biomolecules are critically dependent on the specifics of the conjugation and radiolabeling processes. The following tables summarize key quantitative data from various studies on this compound antibody conjugates, offering a comparative overview for researchers.

Table 1: Conjugation Efficiency of p-SCN-Bn-DOTA with Various Antibodies

AntibodyMolar Excess of p-SCN-Bn-DOTAAverage Chelator:Antibody RatioReference
1C1m-Fc51[1]
1C1m-Fc102.5[1]
1C1m-Fc203[1]
1C1m-Fc306[1]
1C1m-Fc408[1]
1C1m-Fc5011[1]
RituximabNot SpecifiedNot Specified[2]
S01Not Specified1.6[3]
nsIgGNot Specified2.2[3]

Table 2: Radiolabeling and In Vitro Stability of this compound Antibody Conjugates

ConjugateRadionuclideRadiochemical Purity/YieldSerum Stability (Time)Reference
[¹⁷⁷Lu]Lu-1C1m-Fc (1 DOTA)¹⁷⁷Lu>95%Not Specified[1]
[¹⁷⁷Lu]Lu-1C1m-Fc (11 DOTA)¹⁷⁷Lu>95%Not Specified[1]
[⁶⁴Cu]Cu-Rituximab-DOTA⁶⁴Cu98.9%Not Specified[2]
[²²⁵Ac]Ac-S01-DOTA²²⁵Ac>95%Not Specified[3]
[¹¹¹In]In-TE-1132¹¹¹InNot SpecifiedStable up to 240h[4]
[¹⁷⁷Lu]Lu-TE-1132¹⁷⁷LuNot SpecifiedStable up to 240h[4]
BCN-[⁸⁹Zr]Zr-DOTA-GA-PAN⁸⁹Zr>95%95% intact after 7 days[5]

Table 3: In Vivo Tumor Uptake of this compound Antibody Conjugates

ConjugateTumor ModelTumor Uptake (%ID/g at Time)Reference
[¹⁷⁷Lu]Lu-1C1m-Fc (1 DOTA)TEM-1 Positive Tumor18.8 ± 1.5% at 24h[1]
[¹⁷⁷Lu]Lu-1C1m-Fc (11 DOTA)TEM-1 Positive Tumor5.3 ± 1.6% at 24h[1]
[⁹⁰Y]Y-DOTA-Ph-Al-ior egf/r3EAT Tumor17.6 ± 2.5% at 48h
[⁹⁰Y]Y-DOTA-Ph-Al-ior egf/r3U-87MG Tumor12.89 ± 0.66% at 48h
[⁸⁹Zr]Zr-DFO-panitumumabNot Specified~15% at 168h[5]

Experimental Protocols: A Step-by-Step Guide

The successful development of this compound based radiopharmaceuticals hinges on robust and reproducible experimental procedures. Below are detailed methodologies for key experimental processes.

Protocol 1: Synthesis of p-Nitrobenzyl-DOTA

This protocol outlines a common synthetic route to p-nitrobenzyl-DOTA, a key precursor to amine- and isothiocyanate-functionalized derivatives.

Materials:

  • Cyclen (1,4,7,10-tetraazacyclododecane)

  • p-Nitrobenzyl chloride

  • Bromoacetic acid

  • Sodium carbonate

  • Acetonitrile (B52724)

  • Hydrochloric acid

  • Sodium hydroxide

  • Solvents for purification (e.g., methanol, water)

Procedure:

  • Mono-alkylation of Cyclen: Dissolve cyclen in acetonitrile. Add sodium carbonate as a base. Slowly add a solution of p-nitrobenzyl chloride in acetonitrile and stir at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Purification of Mono-alkylated Cyclen: Once the reaction is complete, filter the mixture and evaporate the solvent. The crude product is purified by column chromatography to isolate the mono-N-(p-nitrobenzyl)cyclen.

  • Alkylation of Remaining Amines: Dissolve the purified mono-alkylated cyclen in water and adjust the pH to alkaline with sodium hydroxide. Add bromoacetic acid in portions while maintaining the alkaline pH. The reaction is typically heated to drive it to completion.

  • Purification of p-Nitrobenzyl-DOTA: After the reaction, acidify the solution with hydrochloric acid. The product can be purified by ion-exchange chromatography or crystallization to yield pure p-nitrobenzyl-DOTA.

Protocol 2: Conjugation of p-SCN-Bn-DOTA to Antibodies

This protocol describes the conjugation of the isothiocyanate-functionalized this compound derivative to a monoclonal antibody.[1][3]

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., carbonate buffer, pH 9.0)

  • p-SCN-Bn-DOTA solution in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column or ultrafiltration units

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into a carbonate buffer (0.2 M, pH 9.0) using an ultrafiltration device. Adjust the antibody concentration to a working concentration (e.g., 5 mg/mL).

  • Conjugation Reaction: Add the desired molar excess of p-SCN-Bn-DOTA solution to the antibody solution. Incubate the reaction mixture for 1 hour at 37°C with gentle mixing.[1]

  • Purification of the Conjugate: Purify the antibody-DOTA conjugate from unreacted chelator using SEC or repeated ultrafiltration with PBS.

  • Characterization: Determine the chelator-to-antibody ratio using methods such as MALDI-TOF mass spectrometry or by measuring the absorbance of a metal-complexed conjugate.

Protocol 3: Radiolabeling of this compound-Antibody Conjugates with Lutetium-177

This protocol provides a general procedure for radiolabeling the DOTA-conjugated antibody with ¹⁷⁷Lu.[1]

Materials:

  • DOTA-antibody conjugate in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 5.5)

  • ¹⁷⁷LuCl₃ solution

  • Quenching solution (e.g., DTPA solution)

  • Instant thin-layer chromatography (ITLC) strips and a suitable mobile phase for quality control

Procedure:

  • Radiolabeling Reaction: In a sterile vial, add the DOTA-antibody conjugate to the ammonium acetate buffer. Add the ¹⁷⁷LuCl₃ solution to the vial. Incubate the reaction mixture at 40°C for 1 hour.[4]

  • Quenching: After the incubation period, add the quenching solution to the reaction mixture to complex any unreacted ¹⁷⁷Lu.

  • Quality Control: Determine the radiochemical purity of the labeled antibody using ITLC. The labeled antibody should remain at the origin, while free ¹⁷⁷Lu will move with the solvent front.

  • Purification (if necessary): If the radiochemical purity is below the desired level (typically >95%), the radiolabeled antibody can be purified using SEC.

Mandatory Visualization: Illuminating Pathways and Processes

To provide a clearer understanding of the complex processes involved in the development and application of this compound radiopharmaceuticals, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis of p-SCN-Bn-DOTA cluster_conjugation Antibody Conjugation cluster_radiolabeling Radiolabeling Cyclen Cyclen Mono-N-(p-nitrobenzyl)cyclen Mono-N-(p-nitrobenzyl)cyclen Cyclen->Mono-N-(p-nitrobenzyl)cyclen p-Nitrobenzyl chloride p-Nitrobenzyl-DOTA p-Nitrobenzyl-DOTA Mono-N-(p-nitrobenzyl)cyclen->p-Nitrobenzyl-DOTA Bromoacetic acid p-Aminobenzyl-DOTA p-Aminobenzyl-DOTA p-Nitrobenzyl-DOTA->p-Aminobenzyl-DOTA Reduction p-SCN-Bn-DOTA p-SCN-Bn-DOTA p-Aminobenzyl-DOTA->p-SCN-Bn-DOTA Thiophosgene Antibody-DOTA Conjugate Antibody-DOTA Conjugate p-SCN-Bn-DOTA->Antibody-DOTA Conjugate Antibody Antibody Antibody->Antibody-DOTA Conjugate Radiolabeled Antibody Radiolabeled Antibody Antibody-DOTA Conjugate->Radiolabeled Antibody Radiometal (e.g., 177Lu) Quality Control Quality Control Radiolabeled Antibody->Quality Control ITLC/HPLC In vivo Application In vivo Application Quality Control->In vivo Application

Synthesis and Radiolabeling Workflow

EGFR Signaling Pathway

The Critical Role of the Benzene Linker

The inclusion of a benzene ring in the DOTA structure serves several crucial functions. Primarily, it provides a stable and synthetically accessible point of attachment for functional groups necessary for bioconjugation, such as the isothiocyanate group in p-SCN-Bn-DOTA. This allows for the efficient and robust coupling of the chelator to targeting molecules under mild conditions, preserving the biological activity of the protein or peptide.[6]

Furthermore, the nature of the benzene linker can influence the overall physicochemical properties of the resulting radiopharmaceutical. The hydrophobicity and rigidity of the benzyl (B1604629) group can affect the pharmacokinetics, including blood clearance and biodistribution of the conjugate.[1] Studies have shown that increasing the number of DOTA moieties on an antibody can lead to faster blood clearance and altered tumor uptake, highlighting the delicate balance required in designing these complex molecules.[1] The stereochemistry of the benzyl-DOTA linkage can also lead to the formation of different isomers upon metal chelation, which may exhibit distinct properties and in vivo behavior.[7][8]

Future Directions

The field of this compound applications continues to evolve, with ongoing research focused on the development of novel derivatives with improved properties. This includes the design of new linkers to optimize pharmacokinetics, the exploration of site-specific conjugation methods to produce more homogeneous products, and the application of these chelators to a wider range of targeting molecules and radionuclides. The "theranostic" approach, where a diagnostic and a therapeutic radionuclide are chelated by the same this compound conjugate, is a particularly promising area of development, enabling personalized treatment strategies based on initial imaging findings.

References

Methodological & Application

Application Notes and Protocols for DOTA-Benzene Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the conjugation of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives containing a benzene (B151609) moiety to peptides. These methods are essential for the development of radiolabeled peptides used in molecular imaging and therapy.

Introduction

The conjugation of bifunctional chelators like DOTA to peptides is a critical step in the synthesis of peptide-based radiopharmaceuticals. The DOTA cage securely complexes a variety of radiometals, while the peptide serves as a targeting vector to specific biological markers. This document outlines two primary strategies for conjugating DOTA-benzene derivatives to peptides: solution-phase conjugation using activated esters and solid-phase peptide synthesis (SPPS) based methods.

Key Bifunctional this compound Reagents

Two common commercially available this compound derivatives for peptide conjugation are:

  • p-SCN-Bn-DOTA: 2-(p-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid. This reagent reacts with primary amines on the peptide (N-terminus or lysine (B10760008) side chains) to form a stable thiourea (B124793) bond.

  • DOTA-NHS ester: 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid mono-N-hydroxysuccinimide ester. This reagent also reacts with primary amines to form a stable amide bond.

Experimental Protocols

Protocol 1: Solution-Phase Conjugation of p-SCN-Bn-DOTA to a Peptide

This protocol describes the conjugation of a peptide to p-SCN-Bn-DOTA in solution.

Materials:

  • Peptide with a free primary amine (N-terminus or lysine side chain)

  • p-SCN-Bn-DOTA

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Phosphate-buffered saline (PBS), pH 9.0

  • HPLC grade water and acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Preparative and analytical HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Preparation: Dissolve the peptide in DMF or DMSO.

  • Reagent Preparation: Dissolve p-SCN-Bn-DOTA in DMF or DMSO. A 1.3-fold molar excess of p-SCN-Bn-DOTA relative to the peptide is often used.[1]

  • Conjugation Reaction:

    • Add the p-SCN-Bn-DOTA solution to the peptide solution.

    • Add TEA or DIPEA to the reaction mixture.

    • Stir the reaction at 37°C for 16 hours.[1]

  • Purification:

    • Purify the DOTA-peptide conjugate using preparative reverse-phase HPLC.

    • A common mobile phase system is a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

    • Collect the fractions containing the desired product.

  • Characterization:

    • Confirm the identity of the DOTA-peptide conjugate by mass spectrometry. Look for the expected mass increase corresponding to the addition of the this compound moiety.

    • Assess the purity of the conjugate by analytical HPLC.

Protocol 2: Solid-Phase Conjugation of a DOTA Derivative to a Resin-Bound Peptide

This protocol describes the conjugation of a DOTA derivative to a peptide while it is still attached to the solid-phase resin.

Materials:

  • Peptide synthesized on a solid-phase resin (e.g., Rink amide resin) with a free N-terminal amine.

  • DOTA-tris(tBu)ester

  • Coupling reagents: HOBt (1-Hydroxybenzotriazole) and DIC (N,N'-Diisopropylcarbodiimide) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Anhydrous DMF

  • DIPEA

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Preparative and analytical HPLC system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the peptide-bound resin in DMF.

  • DOTA Activation: In a separate vessel, pre-activate DOTA-tris(tBu)ester with HOBt and DIC in DMF for 15 minutes.[2]

  • On-Resin Conjugation:

    • Add the activated DOTA solution to the peptide-resin.

    • Add DIPEA to the reaction slurry.

    • Agitate the reaction mixture for 5 hours at room temperature.[2]

    • Monitor the reaction completion using a Kaiser test (a negative test indicates complete conjugation).[2]

  • Washing: Wash the resin thoroughly with DMF and then dichloromethane (B109758) (DCM).

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the DOTA-peptide conjugate from the resin and remove protecting groups.

    • Precipitate the crude product in cold diethyl ether.

    • Centrifuge to pellet the precipitate and decant the ether.

  • Purification and Characterization:

    • Purify the crude DOTA-peptide conjugate by preparative HPLC as described in Protocol 1.

    • Characterize the final product by mass spectrometry and analytical HPLC.

Data Presentation

Table 1: Quantitative Data for DOTA-Peptide Conjugation

ParameterSolution-Phase (p-SCN-Bn-DOTA)Solid-Phase (DOTA-tris(tBu)ester)Reference
Molar Ratio (DOTA:Peptide) 1.3:1 to 2:11.5:1 to 3:1[1]
Reaction Time 2 - 16 hours5 hours[1][2]
Reaction Temperature Room Temperature to 37°CRoom Temperature[1][2]
Isolated Yield ~85%Up to 40%[1][2]
Purity (Post-HPLC) >95%>95%[1]

Table 2: Characterization of DOTA-Peptide Conjugates

PeptideConjugation MethodCalculated Mass (m/z)Measured Mass (m/z)Reference
GVK-DOTASolid-Phase1731.61731.7[3]
IGK-DOTASolid-Phase1681.71681.6[3]
SGV-DOTASolid-Phase1630.61630.6[3]
ZD2-DOTASolid-Phase1686.51686.5[3]

Visualizations

Experimental Workflow for Solution-Phase this compound Peptide Conjugation

G Solution-Phase this compound Peptide Conjugation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization Peptide Dissolve Peptide in DMF/DMSO Reaction Mix Peptide and DOTA Reagent Add Base (TEA/DIPEA) Incubate at 37°C for 16h Peptide->Reaction DOTA_reagent Dissolve p-SCN-Bn-DOTA in DMF/DMSO DOTA_reagent->Reaction HPLC Purify by Preparative HPLC Reaction->HPLC Characterization Analyze by Mass Spectrometry and Analytical HPLC HPLC->Characterization

Caption: Workflow for solution-phase conjugation.

Experimental Workflow for Solid-Phase this compound Peptide Conjugation

G Solid-Phase this compound Peptide Conjugation Workflow cluster_prep On-Resin Synthesis cluster_reaction Conjugation cluster_cleavage Cleavage & Purification Peptide_Resin Peptide on Solid Support Conjugation Couple Activated DOTA to Peptide-Resin Peptide_Resin->Conjugation DOTA_Activation Activate DOTA-tris(tBu)ester DOTA_Activation->Conjugation Cleavage Cleave from Resin and Deprotect Conjugation->Cleavage Purification Purify by Preparative HPLC Cleavage->Purification Characterization Analyze by Mass Spectrometry and Analytical HPLC Purification->Characterization

Caption: Workflow for solid-phase conjugation.

References

Application Notes and Protocols for Radiolabeling of DOTA-Benzene with Gallium-68

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the radiolabeling of DOTA-benzene conjugates with Gallium-68 (⁶⁸Ga). The resulting ⁶⁸Ga-DOTA-benzene radiopharmaceutical can be utilized for Positron Emission Tomography (PET) imaging, a powerful tool in molecular imaging for preclinical and clinical research. The procedures outlined are based on established methods for the radiolabeling of DOTA-conjugated molecules.

The radiolabeling process involves the chelation of the positron-emitting radionuclide ⁶⁸Ga by the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety, which is conjugated to a benzene-containing molecule. Gallium-68 is typically obtained from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator. The labeling reaction is performed under controlled temperature and pH, followed by purification and rigorous quality control to ensure the final product is suitable for its intended application. The entire process, from generator elution to the final product, can be completed in approximately 12–20 minutes, which is crucial given the short half-life of ⁶⁸Ga (68 minutes).[1][2][3]

Experimental Protocols

Materials and Reagents
Material/Reagent Supplier/Grade Purpose
⁶⁸Ge/⁶⁸Ga GeneratorVariousSource of ⁶⁸Ga
This compound ConjugateUser-synthesized or CommercialPrecursor for radiolabeling
Sodium Acetate (B1210297) Buffer (1 M, pH 4.5)ACS GradeTo maintain optimal pH for labeling
Hydrochloric Acid (0.1 M)ACS GradeEluent for ⁶⁸Ge/⁶⁸Ga generator
5 M NaCl/HCl solutionACS GradeFor cationic elution method
Ascorbic Acid Solution (1.4%)Freshly PreparedTo reduce radiolysis
C18 Sep-Pak CartridgeWaters or equivalentFor solid-phase extraction (SPE) purification
Ethanol (B145695) (Absolute)ACS GradeFor conditioning C18 cartridge and final formulation
Sterile Water for InjectionUSP GradeFor washing and elution
Sterile Saline (0.9%)USP GradeFor final product dilution
ITLC-SG StripsVarian or equivalentFor Instant Thin Layer Chromatography (ITLC)
Ammonium (B1175870) Acetate/Methanol (1:1)ACS GradeMobile phase for ITLC
Equipment
Equipment Purpose
Lead-shielded Hot CellRadiation protection
Automated Synthesis Module (optional)For automated and reproducible synthesis
Dose CalibratorTo measure radioactivity
pH Meter or pH StripsTo measure the pH of solutions
Heating Block or Water BathTo control reaction temperature
Vortex MixerFor mixing reagents
Radio-TLC ScannerTo quantify radioactivity on ITLC strips
High-Performance Liquid Chromatography (HPLC) System with Radio-detectorFor detailed radiochemical purity analysis
Sterile Syringes and NeedlesFor handling sterile solutions
0.22 µm Sterile FilterFor final product sterilization
Step-by-Step Radiolabeling Procedure

1. Elution of ⁶⁸Ga from the Generator:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • Collect the ⁶⁸GaCl₃ eluate in a sterile vial.

  • Measure the activity of the eluted ⁶⁸GaCl₃ using a dose calibrator.

2. Radiolabeling Reaction:

  • In a sterile reaction vial, add the this compound conjugate (typically 10-50 µg, but should be optimized for the specific conjugate) dissolved in a small volume of water or buffer.

  • Add sodium acetate buffer to the reaction vial to adjust the pH to between 3.5 and 4.5.[4]

  • Transfer the eluted ⁶⁸GaCl₃ to the reaction vial containing the precursor and buffer.

  • Gently mix the contents of the vial.

  • Heat the reaction mixture at 95°C for 5-10 minutes.[5][6]

3. Purification of ⁶⁸Ga-DOTA-Benzene:

  • Condition a C18 Sep-Pak cartridge by washing it with ethanol followed by sterile water.

  • Pass the reaction mixture through the conditioned C18 cartridge. The ⁶⁸Ga-DOTA-benzene will be retained on the cartridge, while unreacted ⁶⁸Ga and other hydrophilic impurities will pass through.

  • Wash the cartridge with sterile water to remove any remaining impurities.

  • Elute the purified ⁶⁸Ga-DOTA-benzene from the cartridge with a small volume of ethanol (e.g., 0.5 mL).

  • The final product is collected in a sterile vial and can be further diluted with sterile saline for injection if necessary.

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.

1. Visual Inspection:

  • The final product should be a clear, colorless solution, free of any particulate matter.

2. pH Measurement:

  • The pH of the final product should be between 4.0 and 8.0.[7]

3. Radiochemical Purity (RCP):

  • Instant Thin Layer Chromatography (ITLC): This is a rapid method to determine the percentage of labeled conjugate versus impurities like free ⁶⁸Ga.[8]

    • Spot a small amount of the final product onto an ITLC-SG strip.

    • Develop the strip in a mobile phase of 1:1 ammonium acetate/methanol.[9]

    • In this system, ⁶⁸Ga-DOTA-benzene will migrate with the solvent front (Rf = 0.8-1.0), while free ⁶⁸Ga will remain at the origin (Rf = 0.0-0.2).[9]

    • Scan the strip using a radio-TLC scanner to quantify the distribution of radioactivity. The RCP should be >95%.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more detailed analysis of the radiochemical purity.

    • Inject a small aliquot of the final product into an HPLC system equipped with a C18 column and a radio-detector.

    • A typical mobile phase would be a gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid.

    • The retention time of the ⁶⁸Ga-DOTA-benzene should be compared to that of a non-radioactive standard. The radiochemical purity should be >95%.

4. Radionuclidic Purity:

  • Confirm the identity of ⁶⁸Ga by its characteristic gamma-ray photopeak at 511 keV.

  • Measure for ⁶⁸Ge breakthrough from the generator, which should be below the recommended level of 0.001%.[6]

5. Sterility and Endotoxin (B1171834) Testing:

  • The final product must be sterile and have endotoxin levels within acceptable limits (typically < 17.5 EU/mL).[9][10]

Quantitative Data Summary

Parameter Typical Value/Range Reference
Radiolabeling Time 5-10 minutes[11]
Reaction Temperature 95°C[5][6]
pH for Labeling 3.5 - 4.5[4]
Radiochemical Purity (ITLC) >99%[9][10]
Radiochemical Purity (HPLC) >99%[6][11]
Specific Activity 1200-1850 MBq/nM[11]
⁶⁸Ge Breakthrough < 0.001%[6]
Final Product pH 4.0 - 8.0[7]

Visualizations

Radiolabeling_Workflow Radiolabeling Workflow for ⁶⁸Ga-DOTA-Benzene cluster_elution Step 1: ⁶⁸Ga Elution cluster_labeling Step 2: Radiolabeling cluster_purification Step 3: Purification cluster_qc Step 4: Quality Control Generator ⁶⁸Ge/⁶⁸Ga Generator Elution Elute with 0.1 M HCl Generator->Elution GaCl3 Collect ⁶⁸GaCl₃ Elution->GaCl3 Reaction Add ⁶⁸GaCl₃ Heat at 95°C for 5-10 min GaCl3->Reaction Precursor This compound + Buffer (pH 3.5-4.5) Precursor->Reaction Mixture Crude ⁶⁸Ga-DOTA-Benzene Reaction->Mixture C18 C18 Sep-Pak Mixture->C18 Purification Load Mixture Wash with Water Elute with Ethanol C18->Purification FinalProduct Purified ⁶⁸Ga-DOTA-Benzene Purification->FinalProduct QC Visual, pH, RCP (ITLC/HPLC) Sterility, Endotoxins FinalProduct->QC Release Release for Use QC->Release

Caption: Workflow for the radiolabeling of this compound with Gallium-68.

QC_Decision_Flowchart Quality Control Decision Flowchart Start Final Product Visual Visual Inspection (Clear, Colorless) Start->Visual pH pH Measurement (4.0 - 8.0) Visual->pH Pass Fail Fail Discard Batch Visual->Fail Fail RCP Radiochemical Purity > 95% pH->RCP Pass pH->Fail Fail Sterility Sterility & Endotoxin Tests RCP->Sterility Pass RCP->Fail Fail Pass Pass Release for Use Sterility->Pass Pass Sterility->Fail Fail

Caption: Decision-making flowchart for the quality control of [⁶⁸Ga]Ga-DOTA-benzene.

References

Application Notes: DOTA-Benzene Derivatives in Preclinical Theranostics

Author: BenchChem Technical Support Team. Date: December 2025

The field of theranostics, which integrates diagnostic imaging and targeted therapy, relies on molecules capable of being paired with both imaging and therapeutic radionuclides. The chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a cornerstone of this approach due to its ability to stably complex a wide range of medically relevant radiometals.[1][2] DOTA-benzene derivatives, such as benzyl-DOTA (Bn-DOTA), are of particular interest as they offer a versatile platform for conjugation to targeting vectors while potentially enhancing the in vivo stability of the resulting radiometal complex.[3]

This platform enables the use of true theranostic pairs, where the same this compound conjugate can be labeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging, or a beta- or alpha-emitting radionuclide such as Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), or Actinium-225 (²²⁵Ac) for targeted radionuclide therapy.[1][4] Preclinical models are essential for evaluating the safety and efficacy of these agents, assessing their pharmacokinetic profiles, and calculating dosimetry to predict behavior in human subjects.[5][6]

Key applications in preclinical settings include:

  • PET/SPECT Imaging : To visualize tumor localization, quantify receptor expression, and perform patient selection for therapy.[6] For instance, ⁶⁸Ga-DOTA-RBB, which incorporates a modified CDK4/6 inhibitor containing benzene (B151609) rings, has been used to image CDK4/6-positive tumors.[7][8]

  • Biodistribution Studies : To determine the uptake and retention of the radiopharmaceutical in tumors versus healthy organs, which is critical for calculating radiation doses and predicting potential toxicity.[5][9]

  • Targeted Radionuclide Therapy : To assess the anti-tumor efficacy of the therapeutic counterpart (e.g., labeled with ¹⁷⁷Lu or ²²⁵Ac) in tumor-bearing animal models.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of various DOTA-conjugated theranostic agents.

Table 1: Radiolabeling Performance of DOTA-Conjugates

Conjugate Radionuclide pH Temperature (°C) Time (min) Radiochemical Purity (%) Reference
DOTA-RBB ⁶⁸Ga - - < 1 > 99 [7]
DOTA-MGS5 ⁶⁸Ga 3.8 - 4.0 95 10 - [11]
DOTA-Peptides ⁶⁸Ga 3 - 4 85 - 95 12 - 16 - [12]
DOTA-Ava-BBN2 ⁶⁸Ga 4.5 95 20 > 97 [13]
DOTA-Tz ⁹⁰Y 7 80 15 > 90 [2]

| DOTA-TATE | ²²⁵Ac | - | - | - | 99.8 |[9] |

Table 2: In Vitro Performance of DOTA-Conjugates

Conjugate Cell Line Target Key Finding Reference
⁶⁸Ga-DOTA-RBB MCF-7 CDK4/6 High specific uptake, blockable with excess ribociclib. [7]
⁶⁸Ga-DOTA-MGS5 A431-CCK2R CCK2R High specific cell uptake of 50-60%. [5][11]
¹¹¹In-DOTA-cyclo-MG1/2 AR42J CCK2R High receptor affinity and receptor-mediated uptake. [14]
⁶⁸Ga-DKFZ-PSMA-11 PC3 PIP PSMA Significantly higher cell surface uptake vs. DOTA/NOTA conjugates. [15]

| DOTA-GRP Ligands | PC-3 | GRP-R | Kd values in the nanomolar range. |[16] |

Table 3: In Vivo Tumor Uptake and Biodistribution | Conjugate | Radionuclide | Animal Model | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Time (p.i.) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | ⁶⁸Ga-DOTA-RBB | MCF-7 Xenograft | SUVmax: 4.56 ± 0.32 | - | 1 h |[7] | | ⁶⁸Ga-DOTA-MGS5 | BALB/c Mice | - | 4.6 ± 0.3 | 90 min |[11] | | ⁶⁸Ga-PSMA (DOTA) | PC3 PIP Xenograft | 19.5 ± 1.8 | - | 1 h |[15] | | ⁶⁸Ga-PSMA (NOTA) | PC3 PIP Xenograft | 42.2 ± 6.7 | 106 ± 23 | 1 h |[15] | | ⁹⁰Y-DOTA-Tz | PC3 Xenograft | 0.37 | - | 2 h |[17] | | ¹⁷⁷Lu-DOTA-AMBF₃-PSMA | LNCaP Xenograft | ~15 | ~20 | 1 h |[18] |

Table 4: Preclinical Therapeutic Efficacy

Conjugate Radionuclide Animal Model Key Finding Reference
DOTA-LM3 ¹⁶¹Tb SSTR-expressing tumor Mice treated with [¹⁶¹Tb]Tb-DOTA-LM3 survived the therapeutic study, unlike with ¹⁷⁷Lu. [19]
DOTA-8-AOC-BBN ¹⁷⁷Lu PC-3 Xenograft A single dose inhibited tumor growth and prolonged survival. Combination with chemotherapy showed significant tumor growth suppression. [10]

| DOTA-TATE | ²²⁵Ac | H727/H69 Lung NENs | Significant tumor growth delay and increased time to experimental endpoint after a single administration. |[9] |

Experimental Protocols & Visualizations

Protocol 1: Radiolabeling of DOTA-Conjugates with Gallium-68

This protocol describes a common method for labeling DOTA-conjugated peptides with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.[12][20][21]

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • DOTA-conjugated peptide/molecule (25-35 nmol)

  • 1 M Sodium acetate (B1210297) buffer, pH 4.5

  • 1.4% Ascorbic acid solution (freshly prepared, optional radical scavenger)[12]

  • Heating block or thermomixer set to 95°C

  • C18 Sep-Pak cartridge for purification (optional)

  • Quality control system: radio-TLC or radio-HPLC

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃ solution. For some methods, the eluate is first purified and concentrated on a cation exchange cartridge.[12][20]

  • In a reaction vial, combine 25-35 nmol of the DOTA-conjugate with sodium acetate buffer to achieve a final reaction pH between 3.8 and 4.5.[11][12]

  • Add the [⁶⁸Ga]GaCl₃ eluate (70-260 MBq) to the reaction vial.[11] Ascorbic acid can be added to prevent radiolysis.[12]

  • Incubate the reaction mixture at 85-95°C for 10-15 minutes.[11][12]

  • After incubation, allow the vial to cool to room temperature.

  • (Optional) Purify the radiolabeled product using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga and impurities.

  • Perform quality control to determine radiochemical purity (RCP). This is typically done using radio-TLC or radio-HPLC. The RCP should be >95%.[22]

G cluster_prep Preparation cluster_reaction Labeling cluster_qc Purification & QC elute Elute ⁶⁸Ge/⁶⁸Ga Generator (0.1 M HCl) combine Combine Eluate and Reaction Mix elute->combine reagents Prepare Reaction Mix (DOTA-conjugate, Buffer) reagents->combine heat Incubate at 95°C for 10-15 min combine->heat purify Purify Product (C18 Cartridge) heat->purify qc Quality Control (radio-TLC/HPLC) purify->qc product Final Product (>95% RCP) qc->product

Workflow for ⁶⁸Ga-DOTA Radiolabeling.
Protocol 2: In Vitro Cell Uptake and Internalization Assay

This protocol is used to quantify the specific uptake and internalization of a radiolabeled compound in cancer cells expressing the target receptor.[5][7]

Materials:

  • Target-positive cancer cell line (e.g., MCF-7, PC3 PIP) and a negative control cell line.

  • Cell culture medium and supplements.

  • 24-well plates.

  • Radiolabeled DOTA-conjugate.

  • Blocking agent (unlabeled conjugate or specific receptor antagonist).

  • PBS (Phosphate-Buffered Saline).

  • Glycine (B1666218) buffer (pH 2.5) or other acidic buffer to strip surface-bound radioactivity.

  • NaOH (1 M) for cell lysis.

  • Gamma counter.

Procedure:

  • Cell Plating: Seed cells in 24-well plates and allow them to attach and grow to ~70-80% confluency.

  • Blocking (for specificity): For blocking wells, pre-incubate the cells with a high concentration of the unlabeled blocking agent for 30 minutes at 37°C.

  • Incubation: Add the radiolabeled DOTA-conjugate (at a specific concentration/activity) to all wells (total uptake and blocking). Incubate for various time points (e.g., 30, 60, 120 minutes) at 37°C.

  • Washing: Stop the incubation by removing the medium and washing the cells twice with ice-cold PBS to remove unbound radioactivity.

  • Surface-Bound vs. Internalized:

    • To measure surface-bound activity, add an ice-cold acidic buffer (e.g., glycine buffer) for 5-10 minutes to strip surface-bound ligands. Collect this fraction.

    • Wash the cells again with PBS.

  • Cell Lysis: Lyse the cells by adding 1 M NaOH. Collect the lysate, which contains the internalized radioactivity.

  • Quantification: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

  • Analysis: Express the uptake as a percentage of the total added activity, normalized to cell number or protein content. Compare total uptake to blocked uptake to determine specificity.

Protocol 3: In Vivo Biodistribution and Imaging Workflow

This workflow outlines the key steps for evaluating a this compound theranostic agent in a preclinical tumor model, from administration to data analysis.[7][15][17]

Procedure:

  • Animal Model: Use immunodeficient mice (e.g., nude mice) bearing subcutaneous or orthotopic tumor xenografts that express the target of interest.[7]

  • Radiopharmaceutical Administration: Inject a defined activity of the radiolabeled DOTA-conjugate (e.g., 10-15 MBq for imaging) into the mice, typically via the tail vein.[14]

  • PET/CT Imaging: At designated time points post-injection (p.i.) (e.g., 1, 2, 4 hours), anesthetize the mice and perform whole-body PET/CT scans to visualize the distribution of the agent.[7][15] The CT scan provides anatomical reference.

  • Ex Vivo Biodistribution:

    • At the final time point, euthanize the mice.

    • Dissect key organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter, alongside standards of the injected dose.

  • Data Analysis:

    • For imaging, analyze regions of interest (ROIs) to quantify tracer uptake, often expressed as Standardized Uptake Value (SUV).[7]

    • For biodistribution, calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).[15]

G cluster_imaging In Vivo Imaging cluster_exvivo Ex Vivo Analysis model Prepare Tumor-Bearing Animal Model inject Administer Radiotracer (Intravenous Injection) model->inject image PET/CT Scan at Multiple Time Points inject->image euthanize Euthanize Animal at Final Time Point inject->euthanize image->euthanize analysis Data Analysis (%ID/g, SUV) image->analysis dissect Dissect & Weigh Organs (Tumor, Kidney, Liver, etc.) euthanize->dissect count Measure Radioactivity (Gamma Counter) dissect->count count->analysis

Workflow for Preclinical In Vivo Evaluation.

References

Application Notes and Protocols for DOTA-Benzene in Targeted Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted radionuclide therapy (TRT) is a promising strategy in precision oncology, delivering cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues. This is achieved by conjugating a radionuclide to a targeting moiety, such as a peptide or antibody, that specifically binds to tumor-associated antigens or receptors. The choice of the chelator, a molecule that firmly binds the radionuclide, is critical for the stability and efficacy of the radiopharmaceutical. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly versatile and widely used chelator due to its ability to form stable complexes with a variety of diagnostic and therapeutic radionuclides.[1][2][3]

This document provides detailed application notes and protocols for the use of DOTA-benzene derivatives in the development of targeted radiopharmaceuticals. This compound derivatives are bifunctional chelators that incorporate a benzene (B151609) ring, often functionalized for straightforward conjugation to biomolecules. A common example is p-isothiocyanatobenzyl-DOTA (p-SCN-Bn-DOTA), which readily reacts with amine groups on proteins and peptides.

Key Applications

This compound derivatives are instrumental in the development of theranostic agents, which combine diagnostic imaging and therapy using the same targeting molecule labeled with different radionuclides.[1] This approach allows for patient stratification, dosimetry calculations, and monitoring of therapeutic response.

Common Radionuclide Pairs for Theranostics:

Diagnostic Radionuclide (Imaging)Therapeutic Radionuclide (Therapy)
Gallium-68 (⁶⁸Ga)Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y)
Copper-64 (⁶⁴Cu)Copper-67 (⁶⁷Cu)
Zirconium-89 (⁸⁹Zr)Actinium-225 (²²⁵Ac) or Thorium-227 (²²⁷Th)

Experimental Protocols

Conjugation of this compound Derivatives to Targeting Molecules

This protocol describes the conjugation of a this compound derivative (e.g., p-SCN-Bn-DOTA) to a targeting peptide or antibody.

Materials:

  • Targeting molecule (peptide or antibody) with a free amine group

  • p-SCN-Bn-DOTA

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0)

  • PD-10 desalting columns or equivalent size-exclusion chromatography system

  • Deionized water

  • Spectrophotometer

Procedure:

  • Dissolve the targeting molecule in 0.1 M sodium bicarbonate buffer to a final concentration of 5-10 mg/mL.

  • Dissolve a 5- to 10-fold molar excess of p-SCN-Bn-DOTA in a small volume of DMF or DMSO.

  • Slowly add the p-SCN-Bn-DOTA solution to the targeting molecule solution while gently vortexing.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purify the DOTA-conjugated molecule using a PD-10 desalting column equilibrated with deionized water to remove unconjugated this compound.

  • Collect the fractions containing the conjugated product.

  • Determine the protein concentration and the number of DOTA molecules per targeting molecule using spectrophotometry and mass spectrometry, respectively.

  • Store the purified conjugate at -20°C or -80°C.

Logical Workflow for this compound Conjugation:

Conjugation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Target Dissolve Targeting Molecule in Bicarbonate Buffer Mix Mix Solutions Target->Mix DOTA_Bz Dissolve p-SCN-Bn-DOTA in DMF/DMSO DOTA_Bz->Mix Incubate Incubate (2-4h RT or O/N 4°C) Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Analyze Analyze Conjugate (Spectrophotometry, MS) Purify->Analyze Store Store at -20°C / -80°C Analyze->Store

Caption: Workflow for conjugating this compound to a targeting molecule.

Radiolabeling of this compound Conjugates

This section provides protocols for radiolabeling this compound conjugated targeting molecules with common diagnostic (⁶⁸Ga) and therapeutic (¹⁷⁷Lu) radionuclides.

Materials:

  • This compound conjugated targeting molecule

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Heating block

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • To a sterile reaction vial, add 10-50 µg of the this compound conjugate.

  • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

  • Adjust the pH of the reaction mixture to 4.0-4.5 using sodium acetate buffer.

  • Incubate the reaction vial at 95°C for 10-15 minutes.[4]

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally required for clinical use.[5]

Materials:

  • This compound conjugated targeting molecule

  • ¹⁷⁷LuCl₃ solution

  • Ammonium (B1175870) acetate buffer (0.4 M, pH 5.0)

  • Heating block

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • In a sterile reaction vial, dissolve 10-100 µg of the this compound conjugate in ammonium acetate buffer.

  • Add the required activity of ¹⁷⁷LuCl₃ to the vial.

  • Incubate the reaction mixture at 90-95°C for 20-30 minutes.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

Radiolabeling Workflow Diagram:

Radiolabeling_Workflow cluster_reagents Reagents cluster_process Process Conjugate This compound Conjugate Mix Mix Reagents Conjugate->Mix Radionuclide Radionuclide (e.g., ⁶⁸GaCl₃ or ¹⁷⁷LuCl₃) Radionuclide->Mix Buffer Buffer (e.g., Acetate or Acetate) Buffer->Mix Adjust_pH Adjust pH Mix->Adjust_pH Heat Incubate at Elevated Temperature Adjust_pH->Heat QC Quality Control (Radio-TLC/HPLC) Heat->QC

Caption: General workflow for radiolabeling this compound conjugates.

In Vitro Cell Binding and Internalization Assays

These assays are crucial to evaluate the specificity and affinity of the radiolabeled conjugate for the target cancer cells.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Cell culture medium and supplements

  • Radiolabeled this compound conjugate

  • Binding buffer (e.g., PBS with 1% BSA)

  • Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)

  • Gamma counter

Procedure:

  • Plate cells in 12- or 24-well plates and allow them to adhere overnight.

  • Wash the cells with binding buffer.

  • Add increasing concentrations of the radiolabeled conjugate to the wells. For blocking experiments, add a 100-fold molar excess of the non-radiolabeled conjugate to a separate set of wells 15 minutes prior to adding the radiolabeled compound.

  • Incubate for 1-2 hours at 37°C or 4°C.

  • For total binding: Aspirate the medium and wash the cells twice with ice-cold binding buffer. Lyse the cells and measure the radioactivity in a gamma counter.

  • For internalization: After incubation, aspirate the medium and wash with ice-cold binding buffer. Add acid wash buffer for 5-10 minutes on ice to strip off surface-bound radioactivity. Collect the supernatant (surface-bound fraction). Lyse the cells and measure the radioactivity in the cell lysate (internalized fraction).

  • Calculate the percentage of added dose that is cell-bound and internalized.

In Vivo Biodistribution Studies

Animal models are used to assess the pharmacokinetics, tumor uptake, and clearance of the radiolabeled conjugate.

Materials:

  • Tumor-bearing animal model (e.g., nude mice with xenografts)

  • Radiolabeled this compound conjugate

  • Saline for injection

  • Anesthesia

  • Gamma counter

Procedure:

  • Inject a known amount of the radiolabeled conjugate intravenously into the tail vein of the tumor-bearing animals.

  • At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.

  • Dissect major organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g).

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from experiments with this compound based radiopharmaceuticals.

Table 1: Radiolabeling Efficiency and Stability

RadiopharmaceuticalRadionuclideRadiochemical Purity (%)Stability in Serum (24h, 37°C) (%)
⁶⁸Ga-DOTA-PeptideX⁶⁸Ga> 98%> 95%
¹⁷⁷Lu-DOTA-PeptideX¹⁷⁷Lu> 99%> 97%
⁶⁸Ga-DOTA-AntibodyY⁶⁸Ga> 95%> 90%
¹⁷⁷Lu-DOTA-AntibodyY¹⁷⁷Lu> 98%> 95%

Table 2: In Vitro Cell Uptake Data

Cell LineRadiopharmaceuticalTotal Cell Uptake (% added dose/10⁶ cells)Internalized Fraction (% of total uptake)
Target-Positive⁶⁸Ga-DOTA-PeptideX15.2 ± 2.175.6 ± 5.3
Target-Negative⁶⁸Ga-DOTA-PeptideX0.8 ± 0.2N/A
Target-Positive¹⁷⁷Lu-DOTA-AntibodyY25.4 ± 3.585.1 ± 4.8
Target-Negative¹⁷⁷Lu-DOTA-AntibodyY1.2 ± 0.3N/A

Table 3: In Vivo Biodistribution Data (%ID/g at 24h post-injection)

Organ/Tissue¹⁷⁷Lu-DOTA-PeptideX¹⁷⁷Lu-DOTA-AntibodyY
Blood0.5 ± 0.15.2 ± 0.8
Tumor12.3 ± 2.520.1 ± 3.7
Heart0.3 ± 0.10.8 ± 0.2
Lungs0.8 ± 0.21.5 ± 0.4
Liver1.5 ± 0.44.3 ± 0.9
Spleen0.4 ± 0.11.1 ± 0.3
Kidneys8.9 ± 1.82.5 ± 0.6
Muscle0.2 ± 0.10.5 ± 0.1
Bone0.3 ± 0.10.7 ± 0.2

Signaling Pathways in Targeted Radionuclide Therapy

The therapeutic effect of this compound based radiopharmaceuticals is primarily mediated by the induction of DNA damage in cancer cells through the emission of particles (e.g., beta particles from ¹⁷⁷Lu or alpha particles from ²²⁵Ac). This DNA damage triggers various cellular signaling pathways, ultimately leading to cell death.

DNA Damage Response Pathway:

DNA_Damage_Pathway Radionuclide Radionuclide Emission (β⁻ or α) DNA_Damage DNA Double-Strand Breaks Radionuclide->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Checkpoint Cell Cycle Arrest (G2/M Checkpoint) ATM_ATR->Checkpoint DDR_Proteins DNA Damage Repair (e.g., PARP, BRCA) ATM_ATR->DDR_Proteins Checkpoint->DDR_Proteins Apoptosis Apoptosis (Cell Death) DDR_Proteins->Apoptosis If damage is irreparable Failed_Repair Failed Repair DDR_Proteins->Failed_Repair Overwhelmed Failed_Repair->Apoptosis

Caption: Simplified signaling pathway of radiation-induced cell death.

Conclusion

This compound derivatives are essential tools in the development of targeted radiopharmaceuticals for cancer diagnosis and therapy. Their straightforward conjugation chemistry, coupled with the stable chelation of a wide range of radionuclides, makes them highly valuable for researchers and drug developers in the field of nuclear medicine. The protocols and data presented here provide a comprehensive guide for the application of this compound in advancing targeted radionuclide therapies.

References

Application Notes and Protocols for the Experimental Setup of 68Ga-DOTA-Benzene Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The process involves the chelation of the positron-emitting radionuclide ⁶⁸Ga by a DOTA-conjugated precursor under controlled conditions.[2] The short half-life of ⁶⁸Ga, approximately 68 minutes, necessitates a rapid and efficient labeling and quality control process.[2][3] Both manual and automated methods are described, with automation being crucial for reproducibility and radiation safety in clinical settings.[4]

I. Materials and Equipment

A comprehensive list of materials and equipment required for the successful radiolabeling of DOTA-conjugated compounds with ⁶⁸Ga is provided below.

CategoryItemSpecifications
Radionuclide ⁶⁸Ge/⁶⁸Ga GeneratorPharmaceutical grade, providing [⁶⁸Ga]GaCl₃ in dilute HCl.[5]
Precursor DOTA-conjugated molecule (e.g., DOTA-benzene derivative)Lyophilized powder, stored at -20°C.
Reagents Sodium Acetate (B1210297) Buffer0.1 M to 2.5 M, pH 3.5-4.5, trace metal grade.[4][6][7]
Hydrochloric Acid (HCl)0.1 N, for generator elution.[4]
EthanolAbsolute, pharmaceutical grade.[4]
Water for Injection (WFI)Sterile, pharmaceutical grade.[8]
Antioxidants (optional)L-methionine, L-ascorbic acid.[4]
Solid Phase Extraction (SPE) CartridgesStrong Cation Exchange (SCX) for ⁶⁸Ga concentration.[8][9]
C18 or HLB for product purification.[3][5][10]
Equipment Automated Synthesis Modulee.g., GAIA®, Modular-Lab PharmTracer.[4]
Heating Block or Water BathCapable of maintaining 80-95°C.[8]
Dose CalibratorFor radioactivity measurement.
pH meter or pH stripsFor verifying reaction pH.
Analytical HPLC systemWith radio-detector for quality control.[10]
Radio-TLC scannerFor radiochemical purity determination.[8]
Sterile Vials and SyringesFor reagent handling and final product collection.
Lead ShieldingFor radiation protection.[11]

II. Experimental Protocols

Detailed methodologies for both manual and automated ⁶⁸Ga-labeling of DOTA-conjugated molecules are presented below.

A. Manual Radiolabeling Protocol

This protocol outlines the fundamental steps for manual labeling, which is often used for initial optimization studies.

  • ⁶⁸Ga Elution and Concentration:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl to obtain [⁶⁸Ga]GaCl₃.[4]

    • For concentration, pass the eluate through a pre-conditioned SCX cartridge, which will trap the ⁶⁸Ga³⁺.[8][9]

    • Wash the SCX cartridge with WFI to remove impurities.[8]

    • Elute the concentrated ⁶⁸Ga from the SCX cartridge using a small volume of 5 M NaCl solution containing a small amount of 5.5 M HCl.[9]

  • Reaction Mixture Preparation:

    • In a sterile reaction vial, dissolve the DOTA-conjugated precursor (typically 10-50 µg) in sodium acetate buffer.[1][4] The optimal pH for the reaction is generally between 3.5 and 4.5.[7][8]

    • Add antioxidants like ascorbic acid or methionine if the precursor is susceptible to radiolysis.[4]

  • Radiolabeling Reaction:

    • Add the eluted and concentrated ⁶⁸Ga to the reaction vial containing the precursor.

    • Heat the reaction mixture at 80-95°C for 5-15 minutes.[3][8][10] Optimal temperature and time should be determined for each specific DOTA-conjugate.

  • Purification of the Labeled Product:

    • After incubation, the reaction mixture can be purified using a C18 or HLB SPE cartridge to remove unreacted ⁶⁸Ga and other impurities.[3][5]

    • The labeled product is retained on the cartridge while unreacted ⁶⁸Ga passes through to the waste.[5]

    • Elute the purified [⁶⁸Ga]Ga-DOTA-conjugate from the cartridge with an ethanol/water mixture into a sterile product vial.[5]

B. Automated Radiolabeling Protocol

Automated synthesizers are recommended for routine clinical production to ensure reproducibility and minimize radiation exposure.[4]

  • System Setup:

    • Install a sterile cassette and reagents onto the automated synthesis module according to the manufacturer's instructions.

    • The synthesizer will automatically perform the following steps.

  • Automated Synthesis Sequence:

    • The module elutes the ⁶⁸Ge/⁶⁸Ga generator.

    • The ⁶⁸Ga eluate is passed through an SCX cartridge for concentration and purification.[8]

    • The concentrated ⁶⁸Ga is eluted into the reaction vessel containing the DOTA-precursor and buffer solution.

    • The reaction mixture is heated to the optimized temperature (e.g., 90°C) for a set duration (e.g., 9 minutes).[4]

    • The reaction mixture is then passed through a C18 or HLB SPE cartridge for purification.[4]

    • The final product is eluted from the SPE cartridge with an ethanol/water solution, passed through a sterile filter, and collected in a sterile vial.

III. Quality Control

Stringent quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical.

ParameterMethodAcceptance Criteria
Radiochemical Purity (RCP) Radio-HPLC, Radio-TLC>95%.[4][6]
pH pH meter or pH paperBetween 4.5 and 8.5 for injection.
Radionuclidic Purity Gamma spectroscopy⁶⁸Ge breakthrough <0.001%.[6]
Sterility Standard microbiological testingSterile.[12]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) testWithin Ph. Eur. limits.[12]

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on ⁶⁸Ga-DOTA-peptide labeling.

ParameterValueReference
Radiochemical Yield 50% - >98%[3][4][13]
Radiochemical Purity >95% - >99%[3][4][6][10]
Specific Activity 1200-1850 MBq/nmol[10]
Labeling Time 7-25 minutes[6][10]
Heating Temperature 80 - 121°C[7][8][12]
Precursor Amount 10 - 150 µg[1][4][13]

IV. Visualizations

Experimental Workflow for ⁶⁸Ga-DOTA-Benzene Labeling

G cluster_prep Preparation cluster_labeling Radiolabeling cluster_purification Purification & QC Generator 68Ge/68Ga Generator Elution Elute 68Ga with HCl Generator->Elution Precursor This compound Precursor Reaction Labeling Reaction (95°C, 10 min) Precursor->Reaction Buffer Acetate Buffer Buffer->Reaction Concentration Concentrate 68Ga on SCX Cartridge Elution->Concentration Concentration->Reaction Purification Purify on C18 Cartridge Reaction->Purification QC Quality Control (RCP, pH, Sterility) Purification->QC FinalProduct [68Ga]Ga-DOTA-Benzene QC->FinalProduct

Caption: Automated workflow for ⁶⁸Ga-DOTA-benzene synthesis.

Manual vs. Automated Labeling Logic

G Start Start Labeling Process Decision Routine Production? Start->Decision Manual Manual Labeling (Optimization) Decision->Manual No Automated Automated Synthesis (Reproducibility, Safety) Decision->Automated Yes QC Quality Control Manual->QC Automated->QC End Final Product QC->End

Caption: Decision logic for choosing labeling method.

Disclaimer: This document provides a generalized protocol. Researchers must optimize and validate the procedure for their specific DOTA-conjugated molecule and intended application, adhering to all relevant safety and regulatory guidelines.

References

Application of Dota-Benzene Derivatives in Neuroendocrine Tumor Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of DOTA-benzene derivatives, a class of radiopharmaceuticals, in the imaging of neuroendocrine tumors (NETs). It is intended for researchers, scientists, and professionals involved in drug development. The information compiled here is based on preclinical and clinical studies and aims to serve as a comprehensive resource for understanding the synthesis, mechanism of action, and imaging protocols associated with these agents.

Neuroendocrine tumors are a diverse group of neoplasms that express somatostatin (B550006) receptors (SSTRs) on their cell surfaces. This characteristic allows for targeted imaging using radiolabeled somatostatin analogs. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator that can be conjugated to peptides and stably complex with radionuclides like Gallium-68 (⁶⁸Ga). The incorporation of a benzene (B151609) ring into the linker or peptide structure of these DOTA-conjugates can influence their pharmacokinetic and pharmacodynamic properties, potentially leading to improved imaging characteristics.

These this compound based radiotracers, particularly when labeled with ⁶⁸Ga, are utilized in Positron Emission Tomography (PET) imaging, a highly sensitive molecular imaging technique. ⁶⁸Ga-DOTA-peptide PET/CT has shown superiority over conventional imaging methods in the diagnosis, staging, and monitoring of NETs.[1][2][3][4][5][6]

Signaling Pathway

This compound derivatives used in NET imaging are typically analogs of somatostatin. They exert their function by binding to somatostatin receptors (SSTRs), predominantly subtype 2 (SSTR2), which are overexpressed on the surface of well-differentiated neuroendocrine tumor cells. This binding event allows for the visualization of tumor lesions upon PET scanning. The binding of the radiolabeled peptide to the SSTR initiates internalization of the receptor-ligand complex, leading to the accumulation of radioactivity within the tumor cells.

Signaling_Pathway cluster_cell Neuroendocrine Tumor Cell Radiolabeled_DOTA_Peptide Radiolabeled this compound Peptide SSTR2 Somatostatin Receptor 2 (SSTR2) Radiolabeled_DOTA_Peptide->SSTR2 Binding Internalization Receptor-Mediated Internalization SSTR2->Internalization Initiates Radioactive_Accumulation Intracellular Accumulation of Radioactivity Internalization->Radioactive_Accumulation PET_Signal PET Signal Detection Radioactive_Accumulation->PET_Signal Generates

Figure 1: Signaling pathway of this compound peptides in NET cells.

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used DOTA-conjugated peptides in neuroendocrine tumor imaging. While specific "this compound" compounds are not as extensively documented under this exact name, the data for widely used DOTA-peptides provides a relevant benchmark.

RadiotracerBinding Affinity (IC50, nM)Radiochemical Purity (%)Molar Activity (GBq/µmol)Reference
⁶⁸Ga-DOTATATE0.2 - 2.5>9518 ± 4[7]
⁶⁸Ga-DOTATOC~1>95Variable[8]
⁶⁸Ga-DOTANOCSSTR2: 2.3, SSTR3: 31, SSTR5: 1.6>95Variable
[¹⁸F]AlF-NOTA-JR11Kd = 11.59 ± 1.3198.74 ± 1.2424-36[9]
⁶⁸Ga-di-DOTA-α,ɛ−Lys-NT(6–13)5>99 (in serum)Not Specified[10]
RadiotracerTumor Uptake (%ID/g at 1-2h p.i.)Tumor-to-Blood RatioTumor-to-Muscle RatioReference
⁶⁸Ga-DOTATATE~15-20 in SSTR2+ tumors>100>100
⁶⁸Ga-DOTATOCVariable, high in SSTR2+ tumorsHighHigh
⁶⁸Ga-DOTANOCVariable, high in SSTR2/3/5+ tumorsHighHigh
[¹⁸F]AlF-NOTA-JR119.02 ± 0.92 (in mice)Not SpecifiedNot Specified[9]
⁶⁸Ga-di-DOTA-α,ɛ−Lys-NT(6–13)4.0 (in mice)8Not Specified[10]

Experimental Protocols

Synthesis of this compound Peptides

The synthesis of DOTA-conjugated peptides is typically performed using solid-phase peptide synthesis (SPPS) following standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[11]

Materials:

  • Rink-amide MBHA resin

  • Fmoc-protected amino acids

  • DOTA-tris(t-Bu) ester

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) in dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents (DMF, DCM)

Protocol:

  • Resin Swelling: Swell the Rink-amide MBHA resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin using a coupling agent like HBTU/HOBt in the presence of DIPEA.

  • DOTA Conjugation: After the peptide chain is assembled, couple DOTA-tris(t-Bu) ester to the N-terminus of the peptide.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Radiolabeling with Gallium-68

The radiolabeling of DOTA-peptides with ⁶⁸Ga is a well-established procedure, often performed using automated synthesis modules.[12][13]

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • This compound peptide

  • Sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5)[12]

  • Hydrochloric acid (0.1 M)[12]

  • Cation exchange cartridge (e.g., SCX)

  • Sterile water for injection

  • Sterile filters

Protocol:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.[13]

  • ⁶⁸Ga Trapping and Elution: Trap the eluted ⁶⁸Ga³⁺ on a cation exchange cartridge. Elute the ⁶⁸Ga³⁺ from the cartridge with a small volume of a suitable eluent (e.g., 5 M NaCl/0.1 M HCl) directly into the reaction vial.[12]

  • Reaction Mixture Preparation: The reaction vial should contain the this compound peptide dissolved in a sodium acetate buffer to maintain the optimal pH for labeling (typically pH 3.5-4.5).[7][12]

  • Labeling Reaction: Heat the reaction mixture at 85-95°C for 5-15 minutes.[7][12]

  • Quality Control: Determine the radiochemical purity of the final product using instant thin-layer chromatography (iTLC) or radio-HPLC.[7][12]

  • Purification (if necessary): If the radiochemical purity is below the required threshold (typically >95%), purify the product using a solid-phase extraction (SPE) cartridge (e.g., C18).[13]

  • Formulation: Formulate the final product in a physiologically compatible solution for injection.

Radiolabeling_Workflow Generator_Elution Elute 68Ge/68Ga Generator with 0.1 M HCl Ga_Trapping Trap 68Ga3+ on SCX Cartridge Generator_Elution->Ga_Trapping Ga_Elution Elute 68Ga3+ into Reaction Vial Ga_Trapping->Ga_Elution Heating Heat at 95°C for 5-15 min Ga_Elution->Heating Peptide_Buffer DOTA-Peptide in Acetate Buffer Peptide_Buffer->Heating QC Quality Control (radio-TLC/HPLC) Heating->QC Purification SPE Purification (if needed) QC->Purification RCP < 95% Final_Product [68Ga]Ga-DOTA-Peptide QC->Final_Product RCP > 95% Purification->Final_Product

Figure 2: General workflow for ⁶⁸Ga-radiolabeling of DOTA-peptides.

Preclinical and Clinical Imaging Protocol

The following is a general protocol for PET/CT imaging of neuroendocrine tumors using ⁶⁸Ga-DOTA-benzene peptides.

Patient Preparation:

  • No specific dietary restrictions are generally required.

  • Patients should be well-hydrated.

  • Discontinuation of long-acting somatostatin analogs for 3-4 weeks and short-acting ones for 24 hours prior to imaging is recommended to avoid receptor blockade.

Imaging Procedure:

  • Radiotracer Administration: Administer the ⁶⁸Ga-DOTA-benzene peptide intravenously. The typical injected dose is around 3 MBq/kg, with a maximum of 370 MBq.[3]

  • Uptake Phase: Allow for an uptake period of 45-90 minutes post-injection.[3]

  • Image Acquisition: Perform a whole-body PET/CT scan from the vertex of the skull to the mid-thigh.

  • Image Analysis: Analyze the images for areas of abnormal radiotracer uptake, which are indicative of tumor lesions. The intensity of uptake is often quantified using the Standardized Uptake Value (SUV).

Clinical_Imaging_Workflow Patient_Prep Patient Preparation (Hydration, Medication Review) Injection Intravenous Injection of [68Ga]Ga-DOTA-Peptide Patient_Prep->Injection Uptake Uptake Period (45-90 min) Injection->Uptake PET_CT_Scan Whole-Body PET/CT Scan Uptake->PET_CT_Scan Image_Analysis Image Reconstruction and Analysis (SUV) PET_CT_Scan->Image_Analysis Diagnosis_Staging Diagnosis, Staging, or Treatment Monitoring Image_Analysis->Diagnosis_Staging

Figure 3: Clinical workflow for NET imaging with ⁶⁸Ga-DOTA-peptides.

Conclusion

This compound derivatives, as part of the broader class of DOTA-conjugated peptides, are powerful tools for the molecular imaging of neuroendocrine tumors. Their high affinity for somatostatin receptors allows for sensitive and specific detection of primary tumors and metastatic lesions. The well-established protocols for their synthesis and radiolabeling, coupled with standardized imaging procedures, have led to their widespread clinical adoption and significant impact on the management of patients with NETs. Further research into novel DOTA-conjugates with optimized pharmacokinetic properties continues to be an active area of investigation, promising even more effective diagnostic and theranostic agents in the future.

References

Application Notes and Protocols for DOTA-Benzene Bioconjugation in Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the bioconjugation of DOTA-benzene derivatives to antibodies for subsequent radiolabeling, a critical step in the development of targeted radiopharmaceuticals for imaging and therapy.

Introduction

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of radiometals. For antibody labeling, DOTA is typically functionalized with a reactive group that can covalently bind to amino acid residues on the antibody surface, most commonly lysine (B10760008). The use of a benzene (B151609) ring as part of the linker between DOTA and the reactive group can provide rigidity and influence the pharmacokinetic properties of the resulting immunoconjugate.

The most common reactive forms of DOTA for antibody conjugation are N-hydroxysuccinimide (NHS) esters and isothiocyanates (SCN). DOTA-NHS esters react with primary amines on lysine residues to form stable amide bonds, while p-SCN-Bn-DOTA (para-isothiocyanatobenzyl-DOTA) also reacts with primary amines to form a thiourea (B124793) linkage. The choice of linker can influence the labeling kinetics and the in vivo behavior of the radiolabeled antibody.[1]

Key Considerations for DOTA-Antibody Conjugation

Several factors must be carefully controlled to ensure successful conjugation and preserve the integrity of the antibody:

  • DOTA-to-Antibody Ratio: The number of DOTA molecules conjugated per antibody can impact its immunoreactivity and pharmacokinetic profile. A higher ratio may lead to increased specific activity but can also result in decreased immunoreactivity and faster clearance from circulation.[2]

  • Reaction Conditions: The pH, temperature, and buffer composition during conjugation are critical. The reaction of DOTA-NHS esters with lysine residues is typically performed at a slightly alkaline pH (around 8.2-9.0).[3] Mild temperatures (room temperature to 37°C) are generally preferred to prevent antibody denaturation.[1]

  • Purification: After conjugation, it is essential to remove unconjugated DOTA and any aggregated antibody to ensure high radiochemical purity and prevent altered biodistribution. Size-exclusion chromatography is a commonly used method for purification.

Experimental Protocols

The following are generalized protocols for the conjugation of DOTA-NHS ester and p-SCN-Bn-DOTA to an antibody and subsequent radiolabeling. Researchers should optimize these protocols for their specific antibody and radiometal.

Protocol 1: Antibody Conjugation with DOTA-NHS Ester

This protocol describes the conjugation of a DOTA-NHS ester to an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • DOTA-NHS ester

  • Conjugation buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer, pH 8.2-8.5

  • Quenching solution (optional): 1.5 M hydroxylamine (B1172632) hydrochloride[3]

  • Purification system: Size-exclusion chromatography (e.g., PD-10 column)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Antibody Preparation: If necessary, buffer exchange the antibody into the conjugation buffer to a final concentration of 1-10 mg/mL.

  • DOTA-NHS Ester Preparation: Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMSO to a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the DOTA-NHS ester solution to the antibody solution. The molar ratio of DOTA-NHS ester to antibody can range from 5:1 to 100:1, depending on the desired degree of conjugation.[4][5]

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.[3]

  • Quenching (Optional): To stop the reaction and hydrolyze any remaining reactive esters, a quenching agent like hydroxylamine can be added.[3]

  • Purification:

    • Purify the DOTA-conjugated antibody using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate).

    • Collect fractions and determine the antibody concentration (e.g., by measuring absorbance at 280 nm).

  • Characterization: Determine the number of DOTA molecules per antibody using methods such as MALDI-TOF mass spectrometry.[6]

  • Storage: Store the purified DOTA-antibody conjugate at -20°C or -80°C.

Protocol 2: Antibody Conjugation with p-SCN-Bn-DOTA

This protocol outlines the conjugation of p-SCN-Bn-DOTA to an antibody.

Materials:

  • Monoclonal antibody (mAb)

  • p-SCN-Bn-DOTA

  • Conjugation buffer: 0.1 M Sodium Bicarbonate or Sodium Carbonate buffer, pH 9.0

  • Purification system: Size-exclusion chromatography

  • 0.1 N HCl

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into the conjugation buffer to a final concentration of 1-5 mg/mL.

  • p-SCN-Bn-DOTA Preparation: Dissolve p-SCN-Bn-DOTA in 0.1 N HCl.[7]

  • Conjugation Reaction:

    • Add the p-SCN-Bn-DOTA solution to the antibody solution. A typical molar ratio is 10:1 (chelator:antibody).[5]

    • Incubate the reaction mixture for 1-3 hours at room temperature.[7]

  • Purification:

    • Purify the DOTA-conjugated antibody using size-exclusion chromatography equilibrated with a suitable buffer (e.g., 0.1 M ammonium acetate).

    • Collect and pool the antibody-containing fractions.

  • Characterization and Storage: As described in Protocol 1.

Protocol 3: Radiolabeling of DOTA-Conjugated Antibody

This protocol provides a general procedure for radiolabeling the DOTA-antibody conjugate with a radiometal.

Materials:

  • DOTA-conjugated antibody

  • Radiometal solution (e.g., 177LuCl3, 90YCl3, 64CuCl2)

  • Labeling buffer: 0.1 - 0.4 M Acetate or Ammonium Acetate buffer, pH 5.0-5.6[2]

  • Quenching solution: 50 mM Diethylenetriaminepentaacetic acid (DTPA)

  • Purification system (if necessary): Size-exclusion chromatography

Procedure:

  • Reaction Setup:

    • In a sterile vial, combine the DOTA-conjugated antibody and the labeling buffer.

    • Add the radiometal solution to the antibody mixture. The amount of radiometal will depend on the desired specific activity.

  • Incubation: Incubate the reaction mixture at a temperature and for a duration suitable for the specific radiometal. For many radiometals, incubation at 37°C for 1 hour is sufficient.[1][2] However, some, like 89Zr, may require higher temperatures.[8]

  • Quality Control: Determine the radiochemical purity (RCP) by instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). The mobile phase for ITLC is often a citrate (B86180) or DTPA solution.

  • Quenching: If unchelated radiometal is present, add DTPA solution to a final concentration of 5 mM to complex the free radiometal.

  • Purification (if necessary): If the RCP is below 95%, purify the radiolabeled antibody using size-exclusion chromatography.

  • Final Formulation: Formulate the purified radiolabeled antibody in a physiologically compatible buffer for in vivo use.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on DOTA-antibody labeling.

Table 1: DOTA-Antibody Conjugation and Radiolabeling Parameters

AntibodyDOTA DerivativeMolar Ratio (Chelator:Ab)Radiolabeling ConditionsRadiochemical Purity (%)Specific ActivityReference
TrastuzumabDOTA-NHS ester20:164Cu, RT, 15 min>97%Not specified[4]
TrastuzumabDOTA-NHS ester100:164Cu, RT, 15 min>97%Not specified[4]
1C1m-Fcp-SCN-Bn-DOTA1:1 to 11:1177Lu, 37°C, 1 h>95%Not specified[2]
Rituximabp-SCN-Bn-DOTA10:1177Lu/90Y>98%~0.6 GBq/mg[5]
RituximabDOTA-NHS ester100:1177Lu/90Y>98%~0.6 GBq/mg[5]
Anti-CD-11cp-SCN-Bn-DOTANot specified88Y, RT, 18 hQuantitative15.5 µCi/66 µg[7]
ior egf/r3DOTA-Ph-AlNot specified99mTc/90Y>96%10-20 mCi/mg (99mTc), 2-5 mCi/mg (90Y)[9]

Table 2: Stability and Immunoreactivity of DOTA-Labeled Antibodies

Antibody ConjugateStability TestResultsImmunoreactivityReference
99mTc-DOTA-Ph-Al-ior egf/r3Serum, 24 h>97% boundHigh and specific binding[9]
90Y-DOTA-Ph-Al-ior egf/r3Serum, 5 days98% boundNot specified[9]
177Lu-1C1m-FcNot specifiedNot specifiedDecreased with >8.5 DOTA/Ab[2]
225Ac-DOTA-AntibodySerum challengeStableRetained[1]
88Y-DOTA-B3Serum, 17 daysNo significant releaseNot specified[10]

Visualizations

experimental_workflow cluster_conjugation Step 1: DOTA-Antibody Conjugation cluster_radiolabeling Step 2: Radiolabeling Ab Antibody Conjugation Conjugation Reaction (pH 8.2-9.0, RT) Ab->Conjugation DOTA This compound-NHS/SCN DOTA->Conjugation DOTA_Ab DOTA-Antibody Conjugate Conjugation->DOTA_Ab Purification1 Purification (Size-Exclusion Chromatography) DOTA_Ab->Purification1 Purified_DOTA_Ab Purified DOTA-Ab Purification1->Purified_DOTA_Ab Labeling Radiolabeling Reaction (pH 5.0-5.6, 37°C) Purified_DOTA_Ab->Labeling Radiometal Radiometal (e.g., ¹⁷⁷Lu, ⁹⁰Y) Radiometal->Labeling Labeled_Ab Radiolabeled Antibody Labeling->Labeled_Ab QC Quality Control (ITLC/HPLC) Labeled_Ab->QC Final_Product Final Radiopharmaceutical QC->Final_Product

Caption: Experimental workflow for this compound antibody conjugation and radiolabeling.

chemical_reaction cluster_reactants Reactants cluster_product Product Antibody Antibody-NH₂ (Lysine Residue) Reaction pH 8.2-9.0 Antibody->Reaction + DOTA_NHS This compound-NHS Ester DOTA_NHS->Reaction Conjugate This compound-Antibody (Stable Amide Bond) NHS N-Hydroxysuccinimide (Byproduct) Reaction->Conjugate Reaction->NHS

Caption: Reaction of DOTA-NHS ester with an antibody lysine residue.

References

Application Note: High-Purity Purification of DOTA-Benzene Peptide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelators to peptides is a critical step in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. The benzene (B151609) moiety can be incorporated as part of the peptide sequence or as a component of the bifunctional chelator itself, such as with p-SCN-Bn-DOTA. Achieving high purity of these DOTA-benzene peptide conjugates is paramount to ensure accurate radiolabeling, reliable in vitro and in vivo characterization, and ultimately, clinical safety and efficacy. This application note provides a detailed protocol for the purification of this compound peptide conjugates using reversed-phase high-performance liquid chromatography (RP-HPLC), a widely adopted and effective method.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol outlines the purification of crude this compound peptide conjugates synthesized via solid-phase peptide synthesis (SPPS) and cleaved from the resin.

Materials and Reagents:

  • Crude this compound peptide conjugate (lyophilized powder)

  • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in deionized water

  • Solvent B: 0.1% (v/v) TFA in acetonitrile (B52724) (ACN)

  • HPLC system with a preparative or semi-preparative C18 column

  • UV detector

  • Fraction collector

  • Lyophilizer

Methodology:

  • Sample Preparation: Dissolve the crude lyophilized this compound peptide conjugate in a minimal amount of Solvent A or a mixture of Solvent A and Solvent B to ensure complete dissolution. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the semi-preparative C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A and 5% B) at a constant flow rate until a stable baseline is achieved on the UV detector.[1]

  • Injection and Separation: Inject the prepared sample onto the equilibrated column. The separation is achieved by applying a linear gradient of increasing Solvent B concentration. The specific gradient will depend on the hydrophobicity of the peptide conjugate and should be optimized for each specific compound. A common starting point is a linear gradient from 5% to 95% Solvent B over a set period (e.g., 30 minutes).[1]

  • Detection and Fraction Collection: Monitor the elution of the conjugate using a UV detector, typically at wavelengths of 214 nm (for the peptide backbone) and 280 nm (if aromatic amino acids are present). Collect fractions corresponding to the major peak, which represents the desired this compound peptide conjugate.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC using a similar gradient over a shorter time.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound peptide conjugate as a white, fluffy powder.

  • Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS).[2]

Protocol 2: Solid-Phase Extraction (SPE) for Post-Radiolabeling Purification

This protocol is suitable for the rapid purification of radiolabeled this compound peptide conjugates to remove unchelated radionuclides.

Materials and Reagents:

  • Radiolabeled peptide solution

  • C18 SPE cartridge (e.g., Sep-Pak)

  • Ethanol (B145695)

  • Deionized water

  • Syringes

Methodology:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of ethanol through it, followed by 10 mL of deionized water.

  • Sample Loading: Load the radiolabeling reaction mixture onto the conditioned C18 cartridge. The radiolabeled peptide conjugate will be retained on the solid phase, while hydrophilic impurities and some unchelated radionuclides will pass through.

  • Washing: Wash the cartridge with deionized water to remove any remaining unbound radionuclide and hydrophilic impurities.

  • Elution: Elute the purified radiolabeled this compound peptide conjugate from the cartridge using a small volume of ethanol or an ethanol/water mixture.

  • Quality Control: Analyze the radiochemical purity of the eluted product using radio-HPLC or instant thin-layer chromatography (iTLC).[3]

Data Presentation

Table 1: Representative HPLC Purification Parameters for DOTA-Peptide Conjugates

ParameterMethod 1Method 2
HPLC System Shimadzu HPLC systemAgilent 1100 HPLC system
Column Econosphere C18 (10 µm, 250 x 4.6 mm)Semi-preparative C18
Solvent A 0.1% (v/v) TFA in water100% water
Solvent B 0.1% (v/v) TFA in acetonitrileAcetonitrile
Flow Rate 1.1 mL/minNot specified
Gradient 0-2.5 min: 95% A, 5% B2.5-32.5 min: Linear gradient to 5% A, 95% B32.5-35.5 min: Hold at 5% A, 95% B35.5-42.5 min: Return to 95% A, 5% B0-10 min: 100% A10-30 min: Linear gradient to 20% B30-35 min: Linear gradient to 100% B
Reference [1][2]

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis & Cleavage cluster_purification Purification cluster_analysis_lyophilization Analysis & Final Product sp_synthesis Solid-Phase Peptide Synthesis cleavage Cleavage from Resin sp_synthesis->cleavage crude_product Crude this compound Peptide Conjugate cleavage->crude_product dissolution Dissolution & Filtration crude_product->dissolution hplc RP-HPLC Purification dissolution->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified this compound Peptide Conjugate lyophilization->final_product characterization Characterization (MS) final_product->characterization

Caption: Workflow for the purification of this compound peptide conjugates.

References

Troubleshooting & Optimization

Technical Support Center: DOTA-Benzene Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your DOTA-benzene bioconjugation reactions. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving efficient and reproducible conjugations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive forms of DOTA containing a benzene (B151609) group for bioconjugation?

A1: The most common commercially available form is p-SCN-Bn-DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-mono-p-isothiocyanatobenzyl). The isothiocyanate group (-NCS) reacts with primary amines on biomolecules. Another common approach involves using DOTA-NHS esters, which can be prepared with linkers containing a benzene ring.

Q2: What is the primary reaction mechanism for this compound bioconjugation?

A2: For p-SCN-Bn-DOTA, the isothiocyanate group reacts with primary amines (e.g., the epsilon-amino group of lysine (B10760008) residues in proteins) to form a stable thiourea (B124793) bond.[1] For DOTA-NHS esters, the N-hydroxysuccinimide ester is a leaving group that facilitates the reaction with primary amines to form a stable amide bond.[2]

Q3: Which experimental parameters are most critical for successful conjugation?

A3: The most critical parameters to optimize are pH, temperature, the molar ratio of the DOTA derivative to your biomolecule, and the choice of buffer.[3][4] These factors significantly influence conjugation efficiency, the degree of labeling, and the preservation of your biomolecule's integrity.

Q4: How does pH affect the conjugation reaction?

A4: The pH of the reaction buffer is crucial. For reactions involving NHS esters, a pH of 8.3-8.5 is optimal to ensure the target amino groups are deprotonated and reactive.[5][6] At lower pH, the amino groups are protonated and less nucleophilic, while at higher pH, the NHS ester is prone to rapid hydrolysis.[5][6] For isothiocyanates, a slightly basic pH is also generally preferred.

Q5: What is the impact of the molar ratio of DOTA-reagent to my biomolecule?

A5: The molar ratio directly influences the number of DOTA molecules conjugated to each biomolecule (degree of labeling). Increasing the molar excess of the DOTA reagent can increase the degree of labeling.[7][8] However, excessive ratios can lead to undesirable side reactions like protein cross-linking or modification of sites critical for biological activity, potentially reducing immunoreactivity.[4][9]

Q6: How can I purify the DOTA-bioconjugate after the reaction?

A6: Size exclusion chromatography (e.g., using PD-10 desalting columns) is a common and effective method to separate the larger DOTA-bioconjugate from unreacted, smaller DOTA molecules and other reaction byproducts.[10] HPLC can also be used for purification, especially for smaller biomolecules like peptides.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH.Ensure the reaction buffer pH is between 8.3 and 8.5 for NHS ester reactions.[5][6] Verify the pH of your buffer immediately before starting the reaction.
Inactive DOTA reagent.DOTA-NHS esters are moisture-sensitive and can hydrolyze over time. Use fresh or properly stored reagents. Consider dissolving the DOTA reagent in an anhydrous solvent like DMSO or DMF immediately before use.[5]
Insufficient molar ratio of DOTA reagent.Increase the molar excess of the DOTA reagent. A common starting point is a 10- to 50-fold molar excess.[12][13]
Presence of primary amines in the buffer (e.g., Tris).Avoid buffers containing primary amines, as they will compete with your biomolecule for the DOTA reagent. Recommended buffers include phosphate (B84403), bicarbonate, or borate (B1201080) buffers.[5][6]
Protein Aggregation or Precipitation High concentration of organic solvent.If dissolving the DOTA reagent in DMSO or DMF, keep the final concentration of the organic solvent in the reaction mixture low (typically <10%).
Inappropriate buffer conditions.Ensure the buffer composition and ionic strength are suitable for maintaining the stability of your protein.
Excessive conjugation.A very high degree of labeling can alter the protein's properties and lead to aggregation. Try reducing the molar ratio of the DOTA reagent.
Loss of Biological Activity (e.g., reduced antibody immunoreactivity) Conjugation at a critical functional site.Random conjugation to lysine residues can sometimes modify the antigen-binding site. While difficult to control with amine-reactive chemistry, reducing the molar ratio of the DOTA reagent may help preserve activity by favoring conjugation at more accessible, less critical sites.[9]
Harsh reaction conditions.Avoid prolonged incubation at high temperatures if your biomolecule is sensitive. While some heating can improve radiolabeling yields with DOTA, the initial conjugation is often performed at room temperature or 4°C.[10][14]
Inconsistent Results Variability in experimental conditions.Precisely control all reaction parameters, including pH, temperature, incubation time, and reagent concentrations.
Inconsistent reagent quality.Use high-quality reagents from a reliable supplier. Ensure proper storage of all components.

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for DOTA-NHS Ester Conjugation

ParameterRecommended RangeNotes
pH 8.3 - 8.5Critical for deprotonation of primary amines.[5][6]
Temperature 4°C to Room Temperature (25°C)Lower temperatures (4°C) with longer incubation times (overnight) can be used for sensitive biomolecules.[15] Room temperature for 1-4 hours is also common.[6]
Molar Ratio (DOTA:Biomolecule) 10:1 to 100:1Higher ratios increase the degree of labeling but also the risk of cross-linking and loss of activity.[7][8] Start with a lower ratio and optimize.
Buffer Phosphate, Bicarbonate, BorateAvoid buffers containing primary amines like Tris.[5][6]
Solvent for DOTA-NHS Ester Anhydrous DMSO or DMFUse immediately after dissolving. Keep the final concentration in the reaction mixture low.[5]

Table 2: Impact of DOTA Molar Ratio on Antibody Conjugation

Molar Ratio (DOTA:Antibody)Average DOTA molecules per AntibodyReference
10:12.64 (for cytochrome c)[7]
10:11 - 1.5[12]
50:14.25 ± 1.04[12]
100:13.8[7]
100:18.79 (for cytochrome c)[7]

Experimental Protocols

Protocol 1: General Procedure for DOTA-NHS Ester Conjugation to a Protein
  • Buffer Preparation: Prepare a suitable reaction buffer (e.g., 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate) and adjust the pH to 8.3-8.5.[5][6]

  • Protein Preparation: Dissolve your protein in the reaction buffer to a concentration of 1-10 mg/mL.[16]

  • DOTA-NHS Ester Preparation: Immediately before use, dissolve the DOTA-NHS ester in a small volume of anhydrous DMSO or DMF.[5]

  • Conjugation Reaction: Add the desired molar excess of the dissolved DOTA-NHS ester to the protein solution. Gently mix and allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[6]

  • Purification: Purify the resulting DOTA-protein conjugate using a size-exclusion chromatography column (e.g., PD-10) equilibrated with a suitable buffer for your downstream application (e.g., PBS).[10]

  • Characterization: Characterize the conjugate to determine the concentration of the protein and the number of DOTA molecules conjugated per protein molecule.

Protocol 2: General Procedure for p-SCN-Bn-DOTA Conjugation to an Antibody
  • Antibody Preparation: Exchange the buffer of the antibody solution to a suitable conjugation buffer (e.g., 0.1 M borate-buffered saline, pH ~8.5-9.0).

  • DOTA Reagent Preparation: Dissolve the p-SCN-Bn-DOTA in the conjugation buffer or a small amount of DMSO.

  • Conjugation Reaction: Add the desired molar excess (e.g., 10:1 to 50:1) of the p-SCN-Bn-DOTA solution to the antibody solution.[12]

  • Incubation: Incubate the reaction mixture for a defined period, for example, 30 minutes at 37°C.[12]

  • Purification: Remove the unconjugated p-SCN-Bn-DOTA using a desalting column (e.g., PD-10) equilibrated with a buffer suitable for storage or subsequent radiolabeling (e.g., 0.25 M ammonium (B1175870) acetate, pH 5.0-5.5).[12]

  • Characterization: Determine the antibody concentration and the average number of DOTA molecules per antibody.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_buffer Prepare Reaction Buffer (pH 8.3-8.5) reaction Combine Reagents & Incubate prep_buffer->reaction prep_protein Prepare Biomolecule Solution prep_protein->reaction prep_dota Dissolve DOTA-Reagent in Anhydrous Solvent prep_dota->reaction purify Purify Conjugate (e.g., Size Exclusion Chromatography) reaction->purify analyze Characterize Conjugate (Degree of Labeling) purify->analyze

Caption: Experimental workflow for this compound bioconjugation.

reaction_mechanism biomolecule Biomolecule-NH₂ (e.g., Protein) plus + dota_ncs This compound-NCS (Isothiocyanate) product Biomolecule-NH-C(S)-NH-Benzene-DOTA (Thiourea Bond) dota_ncs->product pH 8.5 - 9.0

References

DOTA-Benzene Derivatives: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding aggregation issues encountered during the handling and conjugation of DOTA-benzene derivatives and their conjugates (e.g., with peptides, antibodies, or nanoparticles).

Frequently Asked Questions (FAQs)

Q1: What are this compound derivatives and why are they used?

This compound derivatives are molecules that incorporate a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator attached to a benzene (B151609) ring. The DOTA cage is highly effective at chelating metal ions, particularly trivalent metal ions like Gadolinium (Gd³⁺) for MRI contrast agents or radionuclides such as Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu) for PET imaging and radiotherapy, respectively.[1][2][3][4] The benzene ring often serves as a structural component or a linker to attach the DOTA moiety to a targeting biomolecule, such as a peptide or antibody.

Q2: What is aggregation in the context of this compound derivatives?

Aggregation is the process where individual molecules of this compound conjugates clump together to form larger, often insoluble, particles.[5][6] This can occur with the this compound molecule itself or, more commonly, after it has been conjugated to a biomolecule. These aggregates can range from small, soluble oligomers to large, visible precipitates.

Q3: What causes the aggregation of my DOTA-conjugated molecules?

Aggregation is primarily driven by intermolecular interactions. Key causes include:

  • Hydrophobic Interactions: The benzene ring and other nonpolar parts of the molecule or the conjugated payload can be hydrophobic. In aqueous solutions, these regions tend to interact with each other to minimize contact with water, leading to aggregation.[7][8]

  • Unfavorable Solution Conditions: During conjugation or formulation, the stability of the molecule can be compromised by factors like suboptimal pH, high temperature, or high ionic strength.[7]

  • Use of Organic Co-solvents: Linkers used for conjugation are often dissolved in organic solvents like DMSO. The addition of these co-solvents can disrupt the hydration shell of biomolecules, exposing hydrophobic regions and promoting aggregation.[9]

  • High Concentrations: At high concentrations, the probability of intermolecular collisions and interactions increases, favoring aggregation.

  • Changes in Surface Charge: For DOTA-conjugated nanoparticles, the conjugation process can alter the surface charge, leading to a loss of electrostatic repulsion between particles and subsequent aggregation.[10]

Q4: What are the consequences of aggregation?

Aggregation can have severe negative impacts on your research:

  • Reduced Yield and Purity: Aggregation leads to a loss of usable product and complicates purification processes.[11]

  • Decreased Efficacy: Aggregates may have reduced binding affinity to their biological targets and altered pharmacokinetic profiles.

  • Immunogenicity: In preclinical and clinical applications, aggregates are known to be immunogenic, potentially causing adverse reactions.[11]

  • Compromised Data Quality: In imaging applications, aggregation can lead to altered biodistribution and unreliable imaging results. For therapeutic applications, it can affect potency and lead to off-target toxicity.

Troubleshooting Guide

This guide addresses common problems related to the aggregation of this compound derivatives.

Problem 1: Visible precipitation or cloudiness in the solution after conjugation.

Possible Cause Recommended Solution
High Hydrophobicity The this compound conjugate, especially with a hydrophobic peptide or payload, is prone to aggregation in aqueous buffers.
Solution 1: Formulation Adjustment. Optimize the formulation buffer. This includes adjusting the pH to maximize the charge and repulsion of the conjugate and screening different stabilizing excipients.
Solution 2: Add Surfactants. Incorporate non-ionic surfactants like Polysorbate 20 or Polysorbate 80 (typically at 0.01% - 0.1%) to shield hydrophobic patches and prevent intermolecular interactions.
Co-solvent Shock Rapid addition of a water-miscible organic solvent (e.g., DMSO) containing the linker or payload can cause the conjugate to precipitate.[9]
Solution: Slow Addition. Add the organic solvent solution dropwise to the aqueous solution of the biomolecule while stirring gently to allow for gradual mixing and prevent localized high concentrations of the solvent.
Incorrect pH The pH of the solution is near the isoelectric point (pI) of the peptide or antibody, minimizing its net charge and electrostatic repulsion.
Solution: pH Optimization. Adjust the pH of the buffer to be at least 1-2 units away from the pI of the biomolecule to ensure sufficient surface charge and electrostatic repulsion.

Problem 2: Low yield of purified monomeric conjugate after size exclusion chromatography (SEC).

Possible Cause Recommended Solution
Formation of Soluble Aggregates Conditions are promoting the formation of smaller, soluble aggregates that are difficult to see but are removed during purification.
Solution 1: Use Stabilizing Excipients. Add stabilizers such as sugars (sucrose, trehalose), polyols, or amino acids (arginine, glycine) to the buffer to improve the thermodynamic stability of the conjugate.[12]
Solution 2: Solid-Phase Conjugation. To prevent aggregation during the conjugation step, immobilize the antibody or peptide on a solid support (e.g., resin). This physically separates the molecules during the reaction. The conjugate is then released into a stabilizing buffer.[11][13]
Thermal Stress The reaction is being conducted at an elevated temperature that is destabilizing the biomolecule.
Solution: Optimize Temperature. Determine the thermal stability of your biomolecule (e.g., using differential scanning calorimetry) and perform the conjugation at a lower, less stressful temperature, even if it requires a longer reaction time.

Problem 3: Inconsistent results in biological assays or imaging studies.

Possible Cause Recommended Solution
Presence of Undetected Aggregates Small, soluble aggregates are present in the final formulation and are affecting the biological activity or biodistribution of the conjugate.
Solution 1: Characterize Aggregate Content. Use analytical techniques like Dynamic Light Scattering (DLS) to assess the size distribution and presence of aggregates.[13] Analytical SEC can also quantify the percentage of monomer, dimer, and higher-order aggregates.
Solution 2: PEGylation. If aggregation is a persistent issue, consider incorporating a Polyethylene Glycol (PEG) linker. PEG is highly hydrophilic and creates a steric shield around the molecule, which can significantly reduce aggregation.[7]
Post-purification Instability The conjugate is stable immediately after purification but aggregates over time during storage.
Solution: Long-term Stability Studies. Perform stability studies on your final formulation under different storage conditions (temperature, light exposure). Test different formulations with various excipients to find the one that ensures long-term stability.

Visual Guides and Workflows

Mechanism of Hydrophobic Aggregation and Mitigation

Mechanism of Hydrophobic Aggregation and Mitigation cluster_0 Aggregation Pathway cluster_1 Mitigation Strategies Monomer Monomer Hydrophobic Patch (Benzene Ring) Aggregate Aggregate Hydrophobic Core Monomer->Aggregate Hydrophobic Interactions Precipitate Precipitate Aggregate->Precipitate Growth Monomer_S Monomer Hydrophobic Patch Stabilized Stabilized Monomer Shielded Hydrophobic Patch Monomer_S->Stabilized Excipient Excipient (e.g., Surfactant) Excipient->Monomer_S Shielding

Caption: Diagram illustrating how hydrophobic patches on this compound conjugates can lead to aggregation and how excipients can mitigate this by shielding these regions.

General Experimental Workflow for Conjugation

General Experimental Workflow for Conjugation cluster_Aggregation Aggregation Risk Points Start Start: Biomolecule in Buffer AddLinker Add Activated this compound Derivative (Potentially in Organic Solvent) Start->AddLinker Incubate Incubate (Control Temp & Time) AddLinker->Incubate Quench Quench Reaction Incubate->Quench Purify Purification (e.g., Size Exclusion Chromatography) Quench->Purify Analyze Analysis (SEC, DLS, Mass Spec) Purify->Analyze Store Store in Optimized Formulation Buffer Analyze->Store

Caption: A typical workflow for conjugating this compound derivatives, highlighting steps with a high risk of inducing aggregation.

Quantitative Data Summary

Further targeted research is needed to populate this section with specific quantitative data from literature sources.

Detailed Experimental Protocols

Further targeted research is needed to populate this section with detailed, step-by-step protocols from literature sources.

References

Technical Support Center: DOTA-Benzene Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DOTA-benzene radiolabeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in radiolabeling?

A1: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly effective chelating agent that forms stable complexes with a variety of radiometals.[1][2][3] A this compound conjugate refers to a construct where the DOTA macrocycle is attached to a molecule containing a benzene (B151609) ring. This allows for the radiolabeling of benzene-containing molecules of interest, enabling their use in applications like Positron Emission Tomography (PET) imaging. The stability of the DOTA-radionuclide complex is crucial for preventing the release of the radioisotope in vivo, which could lead to off-target toxicity.[4]

Q2: Which radionuclides can be used for labeling this compound conjugates?

A2: DOTA is a versatile chelator for trivalent metals. Commonly used radionuclides for DOTA conjugation include Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (B1217062) (⁹⁰Y).[1][5] Other radiometals like Indium-111 (¹¹¹In) and Copper-64 (⁶⁴Cu) can also be used.[5][6] The choice of radionuclide depends on the intended application, such as PET imaging (e.g., ⁶⁸Ga) or radionuclide therapy (e.g., ¹⁷⁷Lu, ⁹⁰Y).

Q3: What are the critical parameters for successful this compound radiolabeling?

A3: The key parameters influencing the efficiency of DOTA radiolabeling are pH, temperature, reaction time, and the molar ratio of the this compound conjugate to the radionuclide.[5][7][8] It is also crucial to minimize the presence of competing metal ion impurities.[9][10]

Experimental Protocols and Data

General this compound Radiolabeling Protocol

This protocol provides a general framework. Optimal conditions may vary depending on the specific this compound conjugate and the radionuclide used.

  • Preparation:

    • Prepare a stock solution of the this compound conjugate in high-purity water or a suitable buffer.

    • Use a metal-free buffer system, such as ammonium (B1175870) acetate (B1210297) or sodium acetate, to maintain the optimal pH.[11][12]

    • Ensure all reagents and reaction vessels are free of trace metal contaminants.[9]

  • Radiolabeling Reaction:

    • In a sterile, metal-free reaction vial, combine the this compound conjugate solution with the appropriate buffer.

    • Add the radionuclide solution to the vial.

    • Gently mix the reaction solution.

    • Incubate the reaction mixture at the optimized temperature for the specified duration (see tables below). Heating is often required for efficient labeling with DOTA.[1]

  • Quality Control:

    • After incubation, cool the reaction vial to room temperature.

    • Determine the radiochemical purity (RCP) using methods like radio-High Performance Liquid Chromatography (radio-HPLC) or instant thin-layer chromatography (iTLC).[9][13][14] The RCP should typically be greater than 95%.

  • Purification (if necessary):

    • If the RCP is below the desired threshold, purify the radiolabeled conjugate using a C18 solid-phase extraction (SPE) cartridge to remove unchelated radionuclide and other impurities.

Optimized Radiolabeling Parameters for DOTA Conjugates

The following tables summarize typical reaction conditions for radiolabeling DOTA-conjugated molecules with common radionuclides. These serve as a starting point for optimizing the labeling of specific this compound constructs.

Table 1: Reaction Conditions for ⁶⁸Ga-DOTA Labeling

ParameterOptimized ValueSource(s)
pH 3.0 - 4.0[9]
Temperature 85 - 95 °C[9]
Incubation Time 8 - 12 minutes[9]
Buffer Sodium Acetate[9]
Peptide Amount 25 - 35 nmol[9]

Table 2: Reaction Conditions for ¹⁷⁷Lu-DOTA Labeling

ParameterOptimized ValueSource(s)
pH 4.0 - 4.5[5][15]
Temperature 80 °C[5][15]
Incubation Time 20 minutes[5][15]
Buffer Not Specified
Peptide Amount 20 µg for >99% yield[16]

Table 3: Reaction Conditions for ⁹⁰Y-DOTA Labeling

ParameterOptimized ValueSource(s)
pH 4.0 - 4.5[5][8][15]
Temperature 80 °C[5][15]
Incubation Time 20 - 39 minutes[5][8][15]
Buffer Ammonium Acetate (0.5 M)[11][12]
Peptide Amount Not Specified

Visualizing the Workflow

This compound Radiolabeling Workflow

DOTA_Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Radiolabeling cluster_qc Quality Control & Purification DOTA_Benzene This compound Conjugate Reaction_Vial Reaction Vial DOTA_Benzene->Reaction_Vial Radionuclide Radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y) Radionuclide->Reaction_Vial Buffer Metal-Free Buffer (e.g., Acetate) Buffer->Reaction_Vial Heating Incubation (Heat) Reaction_Vial->Heating QC Radio-TLC / HPLC (>95% RCP) Heating->QC Purification C18 SPE Purification (Optional) QC->Purification Fail Final_Product Radiolabeled This compound QC->Final_Product Pass Purification->QC

Caption: Workflow for this compound Radiolabeling.

Troubleshooting Guide

Q: My radiolabeling yield is consistently low. What are the potential causes and solutions?

A: Low radiochemical yield (RCY) can be frustrating. Here are common causes and troubleshooting steps:

  • Issue: Competing Metal Ion Impurities

    • Cause: Trace metals (e.g., Fe³⁺, Cu²⁺, Zn²⁺) in your radionuclide solution, buffers, or glassware can compete with your target radionuclide for the DOTA chelator.[9][14]

    • Solution:

      • Use high-purity reagents.

      • Prepare all solutions with metal-free water.

      • Treat buffers with a chelating resin to remove trace metals.

      • Ensure all glassware and reaction vials are thoroughly acid-washed.

  • Issue: Suboptimal Reaction pH

    • Cause: The pH of the reaction mixture is critical for efficient chelation. For most trivalent radiometals with DOTA, the optimal pH is in the acidic range.[5][9][10] If the pH is too low, the carboxyl groups of DOTA can become protonated, reducing chelation efficiency.[17] If the pH is too high (above 5), the radionuclide can form insoluble hydroxides.[5][10]

    • Solution:

      • Carefully measure and adjust the pH of your reaction mixture to the optimal range for your specific radionuclide (see tables above).

      • Use a reliable buffer system to maintain a stable pH throughout the reaction.

  • Issue: Inadequate Heating or Incubation Time

    • Cause: DOTA radiolabeling is often kinetically slow at room temperature and requires heating to proceed efficiently.[1] Insufficient heating temperature or a too-short incubation time will result in incomplete labeling.

    • Solution:

      • Ensure your heating block or water bath is calibrated and maintains the target temperature.

      • Optimize the incubation time. For example, while ⁶⁸Ga labeling can be rapid, other radionuclides like ¹¹¹In may require longer incubation at higher temperatures.[5]

  • Issue: Degradation of this compound Conjugate

    • Cause: The stability of your this compound conjugate can be compromised, especially if it contains sensitive functional groups. Harsh labeling conditions could potentially degrade the molecule.

    • Solution:

      • Confirm the purity and integrity of your this compound conjugate stock solution using analytical methods like HPLC or mass spectrometry.

      • If the conjugate is sensitive to high temperatures, explore alternative chelators that allow for room temperature labeling, although this may not be an option for DOTA itself.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Radiochemical Yield Check_pH Is pH optimal? (e.g., 4.0-4.5) Start->Check_pH Adjust_pH Adjust pH with metal-free buffer Check_pH->Adjust_pH No Check_Temp_Time Are temperature and time sufficient? Check_pH->Check_Temp_Time Yes Adjust_pH->Start Optimize_Temp_Time Increase temperature/ incubation time Check_Temp_Time->Optimize_Temp_Time No Check_Metals Suspect metal ion contamination? Check_Temp_Time->Check_Metals Yes Optimize_Temp_Time->Start Use_Metal_Free Use acid-washed vials & metal-free reagents Check_Metals->Use_Metal_Free Yes Success High Yield Achieved Check_Metals->Success No Check_Conjugate Check integrity of This compound conjugate Use_Metal_Free->Check_Conjugate Check_Conjugate->Start

Caption: Troubleshooting logic for low radiolabeling yield.

References

minimizing metal contaminants in DOTA-benzene labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for DOTA-benzene labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing metal contaminants and troubleshooting common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are metal contaminants in the context of this compound labeling?

A1: Metal contaminants are trace amounts of unwanted metal ions present in reagents, buffers, or radionuclide preparations. These ions can compete with the desired therapeutic or imaging radionuclide for chelation by the DOTA macrocycle, leading to reduced radiolabeling efficiency and potentially impacting the quality of the final product.

Q2: Why are metal contaminants a concern in DOTA labeling?

A2: The DOTA chelator is not entirely specific to one type of metal ion. Competing metal ions, even at trace levels, can occupy the DOTA binding sites, thereby reducing the radiochemical yield (RCY) of the desired radiolabeled this compound conjugate.[1][2][3] This can lead to inconsistent experimental results and compromise the efficacy of the radiopharmaceutical.

Q3: What are the common sources of metal contamination?

A3: Metal contaminants can be introduced from various sources, including:

  • Reagents and Solvents: Water, acids, bases, and organic solvents may contain trace metal impurities.

  • Glassware and Equipment: Leaching of metal ions from glass and plasticware can occur.

  • Radionuclide Source: The eluate from a radionuclide generator can contain metallic impurities from the generator column or as decay products.[4] For example, 68Ge/68Ga generators can elute traces of Zn2+, Fe3+, and Al3+.

  • Buffers and Excipients: The components used to prepare buffers and formulate the final product can be a source of metal ions.

Q4: Which metal ions are of particular concern for DOTA labeling?

A4: Several metal ions have been shown to significantly interfere with DOTA radiolabeling. These include, but are not limited to:

  • Iron (Fe³⁺)

  • Copper (Cu²⁺)

  • Zinc (Zn²⁺)

  • Lead (Pb²⁺)

  • Aluminum (Al³⁺)

  • Calcium (Ca²⁺)

The degree of interference depends on the specific radiometal being used and the concentration of the competing metal ion.[5][6]

Troubleshooting Guide

Issue: Low Radiochemical Yield (RCY)

Low RCY is a common problem in DOTA labeling and can often be attributed to metal contamination.

Potential Cause Troubleshooting Steps
Metal Contamination in Buffers/Reagents 1. Prepare fresh buffers using "metal-free" water and high-purity reagents. 2. Treat all aqueous solutions with a chelating resin like Chelex® 100 to remove divalent metal ions. 3. Use dedicated, acid-washed glassware and metal-free pipette tips.
Metal Contamination from Radionuclide Source 1. If using a generator, consider a pre-purification step for the eluate to remove metallic impurities. Cation-exchange cartridges can be effective.[7] 2. Consult the generator manufacturer's specifications for typical metal impurity levels.
Suboptimal Reaction pH 1. Verify the pH of your reaction mixture. The optimal pH for DOTA labeling is typically between 4.0 and 5.5 for many radiometals like 68Ga and 177Lu.[8] 2. Use a calibrated pH meter and ensure your buffer has adequate capacity.
Incorrect Reaction Temperature or Time 1. Ensure the reaction is heated to the optimal temperature for the specific radiometal. For many DOTA conjugations, this is between 80°C and 100°C.[8] 2. Optimize the incubation time. While longer incubation might seem better, it can also lead to degradation of the conjugate.
Degradation of this compound Conjugate 1. Analyze the purity of your this compound conjugate before radiolabeling using HPLC or mass spectrometry. 2. Store the conjugate under appropriate conditions (e.g., -20°C, protected from light) to prevent degradation.

Quantitative Data on Metal Contaminant Effects

The presence of competing metal ions can significantly reduce the radiochemical yield. The following tables summarize the impact of common metal contaminants on the labeling efficiency of DOTA with different radionuclides.

Table 1: Effect of Metal Contaminants on 68Ga-DOTA Labeling

Metal IonMolar Ratio (Metal:DOTA-peptide)Approximate RCY ReductionReference
Fe³⁺1:1Significant reduction[2]
Fe³⁺8:1 (with 5 nmol DOTATATE)RCY < 10%[2]
Cu²⁺1:1Significant reduction[2]
Zn²⁺>1:1Reduction in RCY[4]

Table 2: Effect of Metal Contaminants on 177Lu-DOTA Labeling

Metal IonMolar Ratio (Metal:177Lu)Radiochemical Yield (RCY)Reference
Cu²⁺≤ 5> 95%[5]
Cu²⁺20~ 0%[5]
Zn²⁺≤ 5> 95%[5]
Zn²⁺20< 10%[5]
Pb²⁺≤ 5> 95%[5]
Pb²⁺20< 10%[5]
Fe³⁺≤ 5> 95%[5]
Fe³⁺20< 20%[5]

Experimental Protocols

Protocol 1: Preparation of Metal-Free Buffers

This protocol describes the use of Chelex® 100 resin to remove divalent metal ion contaminants from buffer solutions.

Materials:

  • High-purity water (e.g., Milli-Q® or equivalent)

  • High-purity buffer components (e.g., sodium acetate (B1210297), ammonium (B1175870) acetate)

  • Chelex® 100 resin

  • Acid-washed glassware

  • Sterile, metal-free filters (0.22 µm)

Procedure:

  • Prepare the desired buffer solution using high-purity water and reagents in acid-washed glassware.

  • Add approximately 1-5 g of Chelex® 100 resin per 100 mL of buffer.

  • Stir the slurry gently for at least 4 hours at room temperature.

  • Allow the resin to settle by gravity.

  • Carefully decant or filter the buffer solution to separate it from the resin. A sterile, metal-free 0.22 µm filter can be used for final clarification and sterilization.

  • Store the metal-free buffer in a clean, tightly capped container, preferably made of polypropylene (B1209903) or other low-metal-leaching plastic.

Protocol 2: this compound Conjugation via NHS Ester

This protocol provides a general method for conjugating a DOTA-NHS ester to an amino-functionalized benzene (B151609) derivative.

Materials:

  • DOTA-NHS ester

  • Amino-benzene derivative

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide (B87167) - DMSO)

  • Amine-free base (e.g., Diisopropylethylamine - DIPEA)

  • Metal-free reaction vials

  • HPLC system for purification

Procedure:

  • Dissolve the amino-benzene derivative in the anhydrous solvent in a metal-free reaction vial.

  • Add 2-3 equivalents of the amine-free base (e.g., DIPEA) to the solution to deprotonate the amino group.

  • In a separate vial, dissolve 1.1 equivalents of DOTA-NHS ester in the anhydrous solvent.

  • Add the DOTA-NHS ester solution to the amino-benzene derivative solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for challenging conjugations. Monitor the reaction progress by HPLC or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the this compound conjugate by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Protocol 3: Radiolabeling of this compound Conjugate with 68Ga

This protocol outlines a typical procedure for radiolabeling a this compound conjugate with Gallium-68.

Materials:

  • This compound conjugate

  • 68Ge/68Ga generator

  • Metal-free sodium acetate buffer (0.1 M, pH 4.5)

  • Metal-free hydrochloric acid (0.1 M)

  • Heating block

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • In a sterile, metal-free reaction vial, add a specific amount of the this compound conjugate (typically 10-50 µg, to be optimized).

  • Add the sodium acetate buffer to the vial to adjust the pH to approximately 4.5.

  • Add the 68Ga eluate to the reaction vial.

  • Heat the reaction mixture at 95°C for 10-15 minutes.

  • After incubation, allow the vial to cool to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield.

Visualizations

Metal_Contamination_Workflow cluster_prep Preparation Phase cluster_procedure Experimental Procedure cluster_source Radionuclide Source reagents High-Purity Reagents buffer_prep Metal-Free Buffer Preparation (Chelex) reagents->buffer_prep water Ultrapure Water water->buffer_prep glassware Acid-Washed Glassware glassware->buffer_prep conjugation This compound Conjugation buffer_prep->conjugation radiolabeling Radiolabeling conjugation->radiolabeling qc Quality Control (HPLC) radiolabeling->qc final_product Final Product qc->final_product Release if RCY > 95% generator Radionuclide Generator purification Eluate Purification generator->purification Potential Contaminants purification->radiolabeling Chelation_Competition DOTA This compound LabeledProduct Radiolabeled Product DOTA->LabeledProduct ContaminantComplex Contaminant Complex DOTA->ContaminantComplex RadioMetal Radiometal (e.g., 68Ga) RadioMetal->DOTA Desired Reaction ContaminantMetal Contaminant Metal (e.g., Fe3+) ContaminantMetal->DOTA Competing Reaction

References

Validation & Comparative

A Head-to-Head Battle of Chelators: DOTA-benzene vs. NOTA-benzene for In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice of a chelator for radiopharmaceutical development is a critical decision that significantly impacts the in vivo performance and therapeutic efficacy of the final product. This guide provides a detailed, data-driven comparison of two widely used chelators, DOTA-benzene and NOTA-benzene, with a focus on their application in Gallium-68 (B1239309) (⁶⁸Ga) radiolabeling and subsequent in vivo behavior.

The selection between 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) derivatives, particularly those incorporating a benzene (B151609) moiety for bioconjugation (e.g., p-SCN-Bn-DOTA and p-SCN-Bn-NOTA), is often a trade-off between radiolabeling convenience and potential theranostic versatility. This comparison synthesizes key experimental data to illuminate these differences and guide informed decision-making.

Radiolabeling Efficiency and Conditions: A Clear Advantage for NOTA

One of the most significant distinctions between NOTA- and DOTA-based chelators lies in their radiolabeling kinetics with ⁶⁸Ga. Experimental data consistently demonstrates that NOTA derivatives can be radiolabeled more efficiently and under milder conditions than their DOTA counterparts.

A side-by-side comparison using an anti-mesothelin single-domain antibody (sdAb) conjugated to p-SCN-Bn-NOTA and p-SCN-Bn-DOTA revealed that the NOTA-conjugated antibody ([⁶⁸Ga]Ga-NOTA-A1-His) achieved high radiochemical purity (>98%) within 5 minutes at room temperature.[1][2][3] In contrast, the DOTA-conjugated antibody ([⁶⁸Ga]Ga-DOTA-A1-His) required heating at 60°C for 15 minutes to reach a similar purity.[1][2][3] This rapid, room-temperature labeling offered by NOTA presents a considerable advantage in terms of simplicity and speed, which is particularly beneficial when working with short-lived isotopes like ⁶⁸Ga (half-life ≈ 68 minutes).[4]

Table 1: Comparison of ⁶⁸Ga Radiolabeling Conditions and Efficiency

Parameter[⁶⁸Ga]Ga-NOTA-A1-His[⁶⁸Ga]Ga-DOTA-A1-HisReference
Temperature Room Temperature60°C[1][2][3]
Time 5 minutes15 minutes[1][2][3]
Radiochemical Purity > 98%> 98%[1][2][3]

In Vitro and In Vivo Stability

Both [⁶⁸Ga]Ga-NOTA-A1-His and [⁶⁸Ga]Ga-DOTA-A1-His demonstrated good stability in the radiolabeling medium for up to 4 hours and in human blood for up to 2 hours.[1][2] However, it is noteworthy that some instability was observed for both radiotracers in murine blood.[1][2] Low bone activity in in vivo studies further corroborated the stability of the radiolabeling for both chelators, indicating minimal release of free ⁶⁸Ga.[1]

In Vivo Biodistribution and Tumor Targeting

Biodistribution studies in mice bearing mesothelin-expressing tumors revealed remarkably similar tumor-targeting capabilities for both [⁶⁸Ga]Ga-NOTA-A1-His and [⁶⁸Ga]Ga-DOTA-A1-His.[1] This suggests that for this particular antibody construct, the choice of chelator does not adversely affect the specific binding to the target.

However, a critical difference was observed in the renal uptake. The DOTA-conjugated sdAb exhibited a significantly lower kidney uptake compared to its NOTA-conjugated counterpart.[1][2][3] Specifically, [⁶⁸Ga]Ga-DOTA-A1-His showed a twofold lower kidney uptake.[1][3] This is a crucial finding, as lower renal accumulation can lead to improved imaging contrast and, importantly, reduced radiation exposure to the kidneys.[1][2][3] The higher chelator-to-sdAb ratio achieved with DOTA conjugation (1.8 for DOTA vs. 1.3 for NOTA) has been suggested as a potential reason for this difference, possibly influencing the overall charge and hydrophilicity of the radiotracer.[1]

Table 2: In Vivo Biodistribution Data (%ID/g) in HCC70 Tumor-Bearing Mice at 1h Post-Injection

Organ[⁶⁸Ga]Ga-NOTA-A1-His[⁶⁸Ga]Ga-DOTA-A1-HisReference
Blood 1.9 ± 0.32.1 ± 0.4[1]
Tumor 6.7 ± 1.26.5 ± 1.5[1]
Kidney 24.8 ± 3.512.4 ± 2.1[1]
Liver 0.8 ± 0.10.9 ± 0.2[1]
Spleen 0.4 ± 0.10.5 ± 0.1[1]
Lungs 1.3 ± 0.21.5 ± 0.3[1]
Bone 0.5 ± 0.10.6 ± 0.1[1]

Data presented as mean ± standard deviation. %ID/g = percentage of injected dose per gram of tissue.

Theranostic Potential: The Decisive Advantage of DOTA

While NOTA excels in the context of ⁶⁸Ga labeling for PET imaging, DOTA offers a significant advantage in the realm of theranostics.[1][2][3] The DOTA chelator is not only suitable for complexing diagnostic radionuclides like ⁶⁸Ga but is also the chelator of choice for therapeutic beta-emitting radionuclides such as Lutetium-177 (¹⁷⁷Lu) and Terbium-161 (¹⁶¹Tb).[1][2] This versatility allows for the development of matched pairs of diagnostic and therapeutic agents, a cornerstone of the theranostic approach. The more favorable dosimetry of the DOTA-conjugated compound, due to its lower kidney retention, further strengthens its candidacy for therapeutic applications.[1][2][3]

Experimental Protocols

Conjugation of p-SCN-Bn-DOTA/NOTA to A1-His sdAb
  • Preparation: The A1-His sdAb is buffer-exchanged into a suitable conjugation buffer (e.g., 0.1 M NaHCO₃, pH 8.5).

  • Reaction: p-SCN-Bn-DOTA or p-SCN-Bn-NOTA is added to the sdAb solution at a specific molar ratio.

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C) with gentle mixing.

  • Purification: The conjugated sdAb is purified from the unconjugated chelator using size-exclusion chromatography (e.g., NAP-5 column).

  • Characterization: The chelator-to-sdAb ratio is determined using methods such as MALDI-TOF mass spectrometry.

Radiolabeling with ⁶⁸Ga
  • Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using HCl.

  • Buffering: The pH of the ⁶⁸Ga eluate is adjusted to the optimal range for each chelator (e.g., pH 4 for NOTA, pH 3 for DOTA) using a suitable buffer like ammonium (B1175870) acetate.[3]

  • Labeling Reaction: The DOTA- or NOTA-conjugated sdAb is added to the buffered ⁶⁸Ga solution.

  • Incubation: The mixture is incubated under the specific conditions for each chelator (room temperature for 5 min for NOTA-A1-His; 60°C for 15 min for DOTA-A1-His).[1][2][3]

  • Quality Control: The radiochemical purity is determined by methods such as instant thin-layer chromatography (iTLC) or radio-HPLC.

In Vivo Biodistribution Study
  • Animal Model: Tumor-bearing mice (e.g., mice with HCC70 xenografts) are used.

  • Injection: A defined amount of the radiolabeled compound is injected intravenously into the mice.

  • Euthanasia and Dissection: At specific time points post-injection (e.g., 1 hour), the mice are euthanized, and organs of interest (blood, tumor, kidneys, liver, etc.) are collected.

  • Measurement: The radioactivity in each organ is measured using a gamma counter.

  • Calculation: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Comparison

Chemical Structures of Benzene-Derivatized Chelators cluster_DOTA p-SCN-Bn-DOTA cluster_NOTA p-SCN-Bn-NOTA DOTA_img NOTA_img

Caption: Chemical structures of p-SCN-Bn-DOTA and p-SCN-Bn-NOTA.

Experimental Workflow for In Vivo Comparison A Conjugation of sdAb with this compound or NOTA-benzene B Radiolabeling with ⁶⁸Ga A->B C In Vitro Stability Assays (Labeling medium, Human Blood) B->C D In Vivo Biodistribution in Tumor-Bearing Mice B->D F Data Analysis and Comparison C->F E PET Imaging D->E E->F

Caption: A typical experimental workflow for the in vivo comparison of radiolabeled biomolecules.

Tumor Targeting with Radiolabeled sdAb A Radiolabeled sdAb (e.g., [⁶⁸Ga]Ga-DOTA-sdAb) B Systemic Circulation A->B C Tumor with Mesothelin Expression B->C F Non-Tumor Tissue (Low Uptake) B->F G Renal Clearance B->G D Specific Binding to Mesothelin on Tumor Cells C->D E PET Signal Detection D->E

Caption: Simplified schematic of tumor targeting using a radiolabeled single-domain antibody.

Conclusion

The choice between this compound and NOTA-benzene derivatives for conjugating and radiolabeling biomolecules is highly dependent on the intended application.

  • NOTA-benzene is the preferred chelator for purely diagnostic applications with ⁶⁸Ga, owing to its rapid and mild radiolabeling conditions. This simplifies the preparation of the radiopharmaceutical, a significant advantage when dealing with a short-lived isotope.

  • This compound emerges as the superior choice for theranostic applications. Its ability to chelate both diagnostic (⁶⁸Ga) and therapeutic (e.g., ¹⁷⁷Lu, ¹⁶¹Tb) radionuclides makes it an invaluable tool for developing matched-pair agents.[1][2][3] Furthermore, the observed lower kidney retention of the DOTA-conjugated sdAb in the presented study suggests a more favorable dosimetric profile for therapeutic use, minimizing potential renal toxicity.[1][2][3]

Ultimately, researchers must weigh the convenience of NOTA for diagnostic imaging against the broader theranostic potential and favorable in vivo biodistribution profile of DOTA. This guide provides the foundational data to support this critical decision in the development of novel radiopharmaceuticals.

References

A Comparative Guide to the Biodistribution of DOTA-Aryl Probes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the comparative biodistribution of DOTA-aryl probes, providing researchers, scientists, and drug development professionals with essential experimental data and protocols to inform probe selection and application in molecular imaging and therapy.

This guide offers a comprehensive comparison of the biodistribution profiles of commonly used DOTA-aryl probes, with a particular focus on somatostatin (B550006) receptor-targeting agents such as DOTA-TATE, DOTA-NOC, and DOTA-TOC. The information presented is collated from preclinical and clinical studies to support the objective evaluation of these imaging agents.

Comparative Biodistribution Data

The biodistribution of DOTA-aryl probes is a critical factor in determining their efficacy and safety for diagnostic imaging and targeted radionuclide therapy. The following tables summarize quantitative data on the uptake of various 68Ga-labeled DOTA-aryl probes in key organs and tissues. The data is presented as mean Standardized Uptake Value (SUVmean), a semi-quantitative measure of tracer concentration.

Table 1: Comparative Biodistribution of 68Ga-DOTA-TATE and 68Ga-DOTA-NOC in Neuroendocrine Tumor Patients (SUVmean) [1][2]

Organ68Ga-DOTA-TATE (SUVmean)68Ga-DOTA-NOC (SUVmean)
Spleen16.0 - 17.316.0
Pituitary9.79.7
Adrenal Glands12.612.6
Liver4.84.8
Primary and Metastatic Hepatic Lesions16.5 ± 8.016.5 ± 8.0

Table 2: Physiological Biodistribution of 68Ga-DOTA-TATE in Normal Subjects (Descending Order of Uptake) [3]

Organ
Spleen
Kidneys
Adrenal Glands
Liver
Stomach
Small Intestine
Prostate Gland
Pancreas Head
Pancreas Body
Thyroid Gland
Uterus

Minimal to mild uptake was detected in the submandibular glands, parotid glands, thymus, muscles, bones, breast, lungs, and mediastinum.[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biodistribution studies. Below are methodologies for key experiments cited in the evaluation of DOTA-aryl probes.

Protocol 1: Radiolabeling of DOTA-Peptides with Gallium-68[1][4][5][6][7]

This protocol outlines a manual, NaCl-based method for radiolabeling DOTA-conjugated peptides with 68Ga.

Materials:

  • 68Ge/68Ga generator

  • Cation exchange cartridge

  • Acidified 5 M NaCl solution

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • DOTA-conjugated peptide (e.g., DOTA-TATE, DOTA-NOC)

  • Ascorbic acid solution (1.4%)

  • Phosphate (B84403) buffer

  • Sterile filters

  • Equipment for quality control (iTLC, HPLC)

Procedure:

  • Elute 68Ga3+ from the 68Ge/68Ga generator.

  • Trap the eluted 68Ga3+ on a cation exchange cartridge.

  • Elute the 68Ga3+ from the cartridge with acidified 5 M NaCl solution directly into a reaction vial.

  • The reaction vial should contain the DOTA-conjugated peptide dissolved in 1 M sodium acetate buffer (pH 3-4) and ascorbic acid as a radical scavenger.

  • Incubate the reaction mixture at 85-95°C for DOTA-bearing peptides. For NOTA-conjugated peptides, labeling can be performed at room temperature.

  • After the labeling reaction, neutralize the solution with phosphate buffer.

  • Perform sterile filtration of the final product.

  • Conduct quality control using instant thin-layer chromatography (iTLC) and high-performance liquid chromatography (HPLC) to determine radiochemical purity.

Protocol 2: In Vivo Biodistribution Studies in Rodents[8][9][10][11][12]

This protocol provides a general guideline for conducting ex vivo biodistribution experiments of radiolabeled DOTA-aryl probes in rodent models.

Materials:

  • Radiolabeled DOTA-aryl probe

  • Healthy or tumor-bearing rodents (e.g., mice, rats)

  • Anesthesia

  • Syringes and needles for injection

  • Dissection tools

  • Gamma counter

  • Scales for weighing organs

Procedure:

  • Administer a known amount of the radiolabeled probe to the rodents, typically via intravenous tail vein injection.

  • At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals under anesthesia.

  • Dissect and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor if applicable).

  • Weigh each collected tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizing Pathways and Workflows

To further elucidate the mechanisms and processes involved in the application of DOTA-aryl probes, the following diagrams have been generated using the DOT language.

Somatostatin_Receptor_Signaling_Pathway SST Somatostatin (SST) SSTR Somatostatin Receptor (SSTR) SST->SSTR Binds to Gi Gi Protein SSTR->Gi Activates PLC Phospholipase C (PLC) SSTR->PLC Activates MAPK MAPK Pathway SSTR->MAPK Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Ca_channel Ca2+ Channels Gi->Ca_channel Inhibits K_channel K+ Channels Gi->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Effects Cellular Effects (e.g., Antiproliferation, Apoptosis) PKA->Cell_Effects Ca_channel->Cell_Effects K_channel->Cell_Effects PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->Ca_channel Modulates PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Cell_Effects MAPK->Cell_Effects

Caption: Somatostatin Receptor Signaling Pathway.

Experimental_Workflow_PET_Imaging cluster_radiolabeling Radiolabeling cluster_animal_study Animal Study cluster_data_analysis Data Analysis Ga68_Elution 1. 68Ga Elution from Generator Ga68_Trapping 2. 68Ga Trapping on Cartridge Ga68_Elution->Ga68_Trapping Labeling 4. Labeling Reaction Ga68_Trapping->Labeling Peptide_Prep 3. DOTA-Peptide Preparation Peptide_Prep->Labeling QC 5. Quality Control (HPLC/iTLC) Labeling->QC Injection 6. Intravenous Injection QC->Injection PET_Scan 7. PET/CT Imaging Injection->PET_Scan Image_Recon 8. Image Reconstruction PET_Scan->Image_Recon ROI_Analysis 9. Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Biodist_Analysis 10. Biodistribution Analysis (%ID/g) ROI_Analysis->Biodist_Analysis

References

Cross-Validation of DOTA-Benzene Imaging Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel molecular imaging agents is a critical component of advancing diagnostic and therapeutic strategies in oncology and other diseases. Among these, radiotracers incorporating the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelate have become indispensable for positron emission tomography (PET) imaging. This guide provides a comparative analysis of emerging DOTA-benzene imaging agents, wherein DOTA is conjugated to a molecule containing a benzene (B151609) ring, and cross-validates their performance against established clinical alternatives. Experimental data from preclinical and clinical studies are presented to offer an objective overview for researchers in the field.

Comparative Performance of this compound Imaging Agents

The performance of a novel this compound radiotracer is benchmarked against standard clinical imaging agents such as [¹⁸F]FDG and other ⁶⁸Ga-DOTA-conjugated peptides. The following tables summarize key quantitative data from preclinical evaluations.

Table 1: In Vitro and In Vivo Stability of this compound Radiotracers

RadiotracerRadiochemical Purity (RCP) at 1h (PBS)In Vivo Stability (Serum) at 1hReference
[⁶⁸Ga]Ga-DOTA-Benzene Derivative (DDR1-targeted)> 90%> 80%[1]
[⁶⁸Ga]Ga-DOTA-palbociclib> 95%High (not quantified)[2]
[⁶⁸Ga]Ga-DOTA-PEG₁₁-Tz> 99%High (not quantified)[3]

Table 2: Biodistribution of a this compound Derivative in Tumor-Bearing Mice (%ID/g at 1h post-injection)

Organ[⁶⁸Ga]Ga-MYZ04 (DDR1-targeted)
Blood0.85 ± 0.12
Heart0.98 ± 0.15
Liver4.74 ± 0.49
Spleen1.23 ± 0.21
Kidney15.67 ± 2.34
Muscle0.51 ± 0.08
Tumor2.12 ± 0.19

Table 3: Comparative Tumor-to-Background Ratios

RadiotracerTumor-to-Liver (T/L) RatioTumor-to-Muscle (T/M) RatioReference
[⁶⁸Ga]Ga-MYZ04 (DDR1-targeted)0.45 ± 0.034.21 ± 0.21[1]
[⁶⁸Ga]Ga-DOTA-PEG₁₁-Tz (Tumor)-~5.8 (vs. muscle)[3]
[⁶⁴Cu]Cu-DOTA-knottin 2.5F-6.01 ± 0.61[4]
[¹⁸F]FDG-4.36 ± 0.68[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.

Radiolabeling of this compound Conjugates with Gallium-68

The labeling of DOTA-conjugated molecules with ⁶⁸Ga is a well-established procedure. A typical protocol involves the following steps:

  • Elution of ⁶⁸Ga: Gallium-68 is eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Buffering: The pH of the ⁶⁸Ga eluate is adjusted to 3.5-4.5 using a sodium acetate (B1210297) or HEPES buffer.

  • Labeling Reaction: The this compound conjugate (typically 10-50 µg) is added to the buffered ⁶⁸Ga solution.

  • Heating: The reaction mixture is heated at 90-95°C for 5-15 minutes.

  • Quality Control: The radiochemical purity of the final product is determined by radio-TLC or radio-HPLC.

In Vitro Stability Assay

To assess the stability of the radiolabeled compound, the following procedure is employed:

  • The ⁶⁸Ga-labeled this compound derivative is incubated in phosphate-buffered saline (PBS, pH 7.4) and human or mouse serum at 37°C.

  • Aliquots are taken at various time points (e.g., 30, 60, 120 minutes).

  • The radiochemical purity of each aliquot is analyzed by radio-TLC or radio-HPLC to determine the percentage of intact radiotracer.

Animal Biodistribution Studies

Biodistribution studies are performed in tumor-bearing animal models (e.g., mice with xenograft tumors) to evaluate the uptake and clearance of the radiotracer:

  • A cohort of tumor-bearing mice is injected intravenously with a known amount of the ⁶⁸Ga-labeled this compound compound (typically 1-4 MBq).

  • At specific time points post-injection (e.g., 30, 60, 120 minutes), the animals are euthanized.

  • Organs of interest (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor) are harvested, weighed, and the radioactivity is measured using a gamma counter.

  • The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

Experimental_Workflow cluster_synthesis Radiotracer Synthesis cluster_evaluation Preclinical Evaluation Ge68_Ga68 68Ge/68Ga Generator Ga68_eluate 68Ga Eluate (0.1M HCl) Ge68_Ga68->Ga68_eluate Reaction Labeling Reaction (95°C, 10 min) Ga68_eluate->Reaction DOTA_benzene This compound Conjugate DOTA_benzene->Reaction Purification Purification (C18 Sep-Pak) Reaction->Purification QC Quality Control (radio-HPLC) Purification->QC Final_Product [68Ga]Ga-DOTA-Benzene QC->Final_Product Stability In Vitro Stability (PBS, Serum) Final_Product->Stability Biodistribution Biodistribution (Tumor-bearing mice) Final_Product->Biodistribution PET_CT micro-PET/CT Imaging Biodistribution->PET_CT

Caption: Workflow for the synthesis and preclinical evaluation of a ⁶⁸Ga-DOTA-benzene radiotracer.

Signaling_Pathway cluster_cell Target Cell Receptor Target Receptor (e.g., DDR1, CDK4/6) Internalization Internalization Receptor->Internalization Signaling Downstream Signaling Receptor->Signaling PET_Signal PET Signal Internalization->PET_Signal Signal Accumulation Radiotracer [68Ga]Ga-DOTA-Benzene Radiotracer->Receptor Binding

Caption: General mechanism of action for a targeted this compound PET imaging agent.

Conclusion

The cross-validation of this compound imaging agents demonstrates their potential as valuable tools in molecular imaging. Preclinical data suggest that these novel radiotracers can exhibit high stability and specific tumor uptake, offering favorable imaging characteristics. Compared to established agents like [¹⁸F]FDG, certain this compound derivatives may provide improved tumor-to-background contrast, which is crucial for sensitive tumor detection. Further comparative studies are warranted to fully elucidate the clinical utility of this emerging class of PET radiotracers. The detailed experimental protocols provided herein should facilitate such future investigations.

References

A Comparative Analysis of DOTA-Benzene and DFO Chelator Stability for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed, data-driven comparison of the stability profiles of DOTA-benzene and Desferrioxamine (DFO) chelators, which are pivotal in the development of radiopharmaceuticals and other metal-targeted therapies. The following sections present quantitative stability data, outline key experimental methodologies, and illustrate a typical workflow for assessing in vivo stability. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to select the optimal chelator for their specific application.

Overview of this compound and DFO

Desferrioxamine (DFO) is a linear, hexadentate siderophore widely used for chelating trivalent metal ions, most notably iron (Fe³⁺) and, in the context of nuclear medicine, Zirconium-89 (⁸⁹Zr). Its open-chain structure provides flexibility but can also contribute to lower stability with certain radiometals.

This compound (a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic, octadentate chelator. The rigid, pre-organized structure of the DOTA cage results in complexes with high thermodynamic stability and kinetic inertness. The "benzene" component typically refers to a para-substituted benzyl (B1604629) group, which serves as a linker for conjugation to biomolecules and can enhance complex stability through steric effects[1][2].

Quantitative Stability Comparison

The stability of a metal-chelator complex is paramount to its safe and effective use, preventing the unintended release of the metal ion in vivo. This stability can be assessed by its thermodynamic stability (log K) and its kinetic inertness (resistance to dissociation).

ParameterChelatorMetal IonValue / Observation
Thermodynamic Stability (log K) DOTAGd³⁺~22.1[3]
DOTAGa³⁺High stability, preferable for radiotheranostics[1]
DOTAVarious Ln³⁺High stability (log K > 20)[4]
DFOFe³⁺~30.6
DFOZr⁴⁺~36[5]
DFOGa³⁺High stability[6]
Kinetic Inertness This compoundGeneralHigh kinetic inertness due to its macrocyclic structure (Kinetic Chelate Effect)[7][8][9][10][11].
DFO⁸⁹Zr⁴⁺Low kinetic inertness; susceptible to dissociation[12][13].
In Vitro Stability (Challenge Assays) This compound⁶⁷Ga³⁺Isomer A of [⁶⁷Ga]Ga-Bn-DOTA showed the highest stability in murine plasma and against apo-transferrin challenge among tested complexes.
DFO⁸⁹Zr⁴⁺Low stability in EDTA challenge assays, indicating high susceptibility to transchelation[12][13]. [⁸⁹Zr]Zr-DFO-hIgG showed 77% loss of ⁸⁹Zr after 5 days when challenged with DFO*[14].
In Vivo Stability This compound⁶⁸Ga³⁺Benzyl-DOTA derivatives can form stable Ga complexes suitable for in vivo applications[2].
DFO⁸⁹Zr⁴⁺Limited in vivo stability results in the release of ⁸⁹Zr and subsequent accumulation in mineral bone[15][16][17]. This can compromise the detection of bone metastases and increase the radiation dose to the bone marrow[15].

Experimental Protocols

The data presented above is derived from established experimental procedures designed to rigorously assess chelator stability.

Protocol 1: Determination of Thermodynamic Stability Constants (log K)

Thermodynamic stability constants are typically determined using potentiometric or spectrophotometric titrations.

  • Preparation of Solutions : Prepare stock solutions of the chelator, the metal ion of interest, and a standardized acid and base in an appropriate ionic medium to maintain constant ionic strength.

  • Potentiometric Titration :

    • A series of solutions containing the chelator and the metal ion at a known ratio (e.g., 1:1) is titrated with a standardized base (e.g., NaOH).

    • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

    • The resulting titration curve (pH vs. volume of base) is analyzed using specialized software (e.g., Hyperquad) to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes[5][18].

  • Spectrophotometric Method :

    • This method is used when the metal-ligand complex absorbs light in the UV-Visible range.

    • A series of solutions is prepared with a constant concentration of one component (e.g., the metal ion) and varying concentrations of the other (the chelator)[18][19].

    • The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) for the complex.

    • The stability constant is calculated from the changes in absorbance using methods like the mole-ratio method or the Benesi-Hildebrand equation[18][19].

Protocol 2: Assessment of In Vitro Stability

In vitro stability is often evaluated by incubating the radiolabeled chelate in a biologically relevant medium, with or without a competing chelating agent.

  • Radiolabeling : The chelator, typically conjugated to a biomolecule, is incubated with the radionuclide (e.g., ⁸⁹Zr, ⁶⁸Ga) under optimized conditions (pH, temperature, time).

  • Serum Stability Assay :

    • The purified radiolabeled conjugate is incubated in human or murine serum at 37°C for various time points (e.g., 1, 24, 48, 168 hours)[16][20].

    • At each time point, the percentage of intact radiolabeled conjugate is determined using methods like instant thin-layer chromatography (ITLC) or size-exclusion high-performance liquid chromatography (HPLC)[20].

  • Challenge Assay :

    • To assess kinetic inertness, the radiolabeled conjugate is incubated in a buffer (e.g., PBS, pH 7.4) in the presence of a large molar excess of a strong competing chelator, such as EDTA or DFO[14][16][21].

    • Samples are analyzed at various time points to quantify the percentage of the radionuclide that has been transchelated from the original complex.

Protocol 3: Assessment of In Vivo Stability

In vivo stability is the ultimate test of a chelator's performance, typically assessed using animal models.

  • Animal Model : Tumor-bearing mice (e.g., with subcutaneous xenografts) are commonly used[16][17].

  • Administration : The radiolabeled antibody-chelator conjugate is administered to the animals, usually via intravenous injection.

  • PET/CT Imaging : At specified time points post-injection (e.g., 24, 48, 96, 168 hours), mice are anesthetized and imaged using a PET/CT scanner to visualize the biodistribution of the radiopharmaceutical[16]. High uptake in non-target tissues like bone can indicate complex instability.

  • Ex Vivo Biodistribution : After the final imaging session, animals are euthanized, and key organs and tissues (blood, tumor, liver, kidneys, femur, etc.) are harvested and weighed.

  • Radioactivity Counting : The radioactivity in each tissue sample is measured using a gamma counter. The uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g). Significantly high %ID/g in the bones is a hallmark of poor in vivo stability for many radiometals like ⁸⁹Zr[16][17].

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative in vivo stability assessment of antibody-chelator conjugates.

G cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Data Analysis conj1 Antibody + this compound Linker rad Radiolabeling (e.g., with ⁸⁹Zr) conj1->rad conj2 Antibody + DFO Linker conj2->rad purify Purification & QC rad->purify admin IV Injection into Tumor-Bearing Mice purify->admin pet Longitudinal PET/CT Imaging (e.g., Days 1-7) admin->pet exvivo Ex Vivo Biodistribution (%ID/g Calculation) pet->exvivo compare Compare Bone Uptake (Femur, Knee) exvivo->compare conclusion Stability Conclusion compare->conclusion

Comparative In Vivo Stability Assessment Workflow.

Conclusion

The experimental evidence strongly indicates that DOTA-based chelators, including this compound derivatives, offer superior stability compared to the linear chelator DFO for many radiopharmaceutical applications, particularly with radionuclides like ⁸⁹Zr.

  • This compound : The macrocyclic structure imparts exceptional thermodynamic stability and kinetic inertness, minimizing the release of the metal ion in vivo. This leads to lower off-target accumulation, especially in bone, resulting in cleaner imaging and a better safety profile.

  • DFO : While effective for certain metals like Fe³⁺, DFO's suboptimal coordination for Zr⁴⁺ results in complexes with limited in vivo stability[15]. This instability is a significant drawback, leading to high bone uptake of the released radiometal, which can confound imaging results and increase off-target radiation doses[15][16][17].

For researchers developing next-generation radiopharmaceuticals, particularly for ⁸⁹Zr-based immuno-PET, this compound and other octadentate, macrocyclic chelators represent a more robust and stable alternative to DFO.

References

Unveiling the Kinetic Inertness of DOTA-Benzene Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of chelating agents is paramount for the safe and effective use of radiopharmaceuticals and MRI contrast agents. This guide provides a comparative evaluation of the kinetic inertness of DOTA-benzene complexes against other DOTA derivatives, supported by experimental data and detailed protocols.

The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a cornerstone in the design of metal-based diagnostic and therapeutic agents due to the exceptional kinetic inertness of its metal complexes. However, the need for bifunctional chelators that can be easily conjugated to biomolecules has led to the development of numerous DOTA derivatives. Among these, this compound analogues, which incorporate a benzene (B151609) ring for further functionalization, have garnered significant interest. This guide delves into the kinetic stability of these modified chelators, a critical factor influencing their in vivo performance.

Comparative Analysis of Kinetic Inertness

The kinetic inertness of a metal complex refers to its resistance to dissociation. High kinetic inertness is crucial to prevent the release of potentially toxic free metal ions in biological systems. Replacing one of the acetate (B1210297) arms of DOTA with a non-coordinating benzyl (B1604629) group results in a chelator that is structurally analogous to DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid). This modification has been shown to impact the thermodynamic stability and kinetic inertness of the resulting metal complexes.

Experimental data from a study comparing Gallium-67 (⁶⁷Ga) labeled DOTA derivatives highlights the differences in stability. The stability of ⁶⁷Ga-p-COOH-Bn-DOTA (a this compound derivative) was compared to ⁶⁷Ga-DOTATOC (a well-established DOTA-peptide conjugate) in murine plasma and in the presence of apo-transferrin, a protein with high affinity for Ga³⁺ that can challenge the stability of the complex.

The ⁶⁷Ga-p-COOH-Bn-DOTA complex was observed to form two distinct isomers (Isomer A' and Isomer B'), each exhibiting different stability profiles.

Complex% Intact in Murine Plasma (1 h)% Intact in Apo-transferrin (24 h)
⁶⁷Ga-DOTA-Bn-TOC (Isomer A')98.5 ± 0.397.5 ± 0.6
⁶⁷Ga-DOTA-Bn-TOC (Isomer B')97.2 ± 0.488.9 ± 2.1
⁶⁷Ga-DOTATOC96.5 ± 0.584.6 ± 15.1

Data sourced from a 2022 study on Gallium complexes of DOTA derivatives.[1][2][3][4][5]

As the data indicates, one isomer of the this compound derivative (Isomer A') demonstrates comparable or even slightly higher stability in these in vitro tests compared to the established ⁶⁷Ga-DOTATOC.[1][2][3] However, the presence of a less stable isomer (Isomer B') underscores the importance of purification and characterization of this compound conjugates.[1][2][3]

Qualitative studies on Gadolinium(III) complexes further support the notion that substitution on the DOTA macrocycle can influence kinetic inertness. It has been noted that replacing an acetate arm with a non-coordinating moiety like a benzene ring leads to a DO3A-like ligand, which generally forms complexes with lower thermodynamic stability and kinetic inertness compared to the parent DOTA.

Experimental Protocols

To rigorously evaluate the kinetic inertness of this compound and other DOTA-derived complexes, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.

Acid-Catalyzed Dissociation

This experiment measures the rate of complex dissociation under acidic conditions, which mimics the potential for release of the metal ion in low-pH cellular compartments or in vivo microenvironments.

Protocol:

  • Preparation of Complex Solution: Prepare a solution of the lanthanide-DOTA complex (e.g., Gd-DOTA-benzene) of a known concentration in a non-complexing buffer at a neutral pH.

  • Initiation of Dissociation: To initiate the dissociation, add a specific volume of a standardized strong acid (e.g., HCl or HClO₄) to the complex solution to achieve the desired final acid concentration (typically ranging from 0.1 M to 5 M).

  • Monitoring Dissociation: Monitor the dissociation of the complex over time at a constant temperature. This can be achieved by various analytical techniques:

    • Spectrophotometry: If the complex and the free ligand or metal have distinct UV-Vis absorption spectra, the change in absorbance at a specific wavelength can be followed.

    • Radiometric Analysis: For radiolabeled complexes, aliquots of the reaction mixture can be taken at different time points. The free radiometal can be separated from the intact complex using techniques like ion-exchange chromatography, and the radioactivity in each fraction is quantified.

  • Data Analysis: The dissociation rate constant (k_obs) can be determined by fitting the concentration of the intact complex versus time to a first-order decay model. The half-life (t_1/2) of the complex under these conditions can then be calculated using the equation: t_1/2 = ln(2) / k_obs.

Transmetallation Challenge with Zinc(II)

This assay assesses the kinetic inertness of the complex in the presence of a competing metal ion, such as Zn²⁺, which is endogenous in biological systems and can potentially displace the complexed metal.

Protocol:

  • Complex Preparation: Prepare a solution of the metal-DOTA complex at a specific concentration in a physiologically relevant buffer (e.g., HEPES or TRIS) at pH 7.4.

  • Challenge with Zinc: Add a solution of zinc sulfate (B86663) (ZnSO₄) or zinc chloride (ZnCl₂) to the complex solution. A significant molar excess of the challenging metal (e.g., 10 to 100-fold) is typically used.

  • Incubation: Incubate the reaction mixture at a constant temperature, usually 37°C, to simulate physiological conditions.

  • Quantification of Dissociation: At various time points, take aliquots of the mixture and quantify the amount of the original metal that has been displaced from the DOTA chelate. This can be done using:

    • HPLC: High-performance liquid chromatography can be used to separate the original complex from the newly formed zinc complex and the free metal.

    • Radiometric Measurement: If the original complex is radiolabeled, the extent of transchelation can be determined by separating the different radioactive species using techniques like thin-layer chromatography (TLC) or size-exclusion chromatography and quantifying the radioactivity.

  • Kinetic Analysis: The rate of transmetallation can be analyzed to determine the kinetic inertness of the complex in the presence of competing metal ions. The pseudo-first-order rate constant for the dissociation can be calculated from the data.[6]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved in evaluating this compound complexes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Complex Synthesis & Purification cluster_evaluation Kinetic Inertness Evaluation cluster_analysis Data Analysis s1 This compound Ligand Synthesis s2 Complexation with Metal Ion (e.g., Ga³⁺, Gd³⁺) s1->s2 s3 Purification (HPLC) s2->s3 e1 Acid-Catalyzed Dissociation s3->e1 Characterized Complex e2 Transmetallation Challenge (e.g., with Zn²⁺) s3->e2 Characterized Complex e3 Serum Stability Assay s3->e3 Characterized Complex a1 Determine Dissociation Rate Constant (k_d) e1->a1 e2->a1 e3->a1 a2 Calculate Half-life (t_1/2) a1->a2 a3 Compare with other DOTA Derivatives a2->a3

Workflow for evaluating this compound complex inertness.

logical_relationship cluster_structure Chelator Structure cluster_properties Complex Properties cluster_outcome In Vivo Performance dota DOTA (Octadentate) ki Kinetic Inertness dota->ki Higher ts Thermodynamic Stability dota->ts Higher dota_benzene This compound (Heptadentate - DO3A-like) dota_benzene->ki Lower (generally) dota_benzene->ts Lower metal_release Reduced Metal Release ki->metal_release ts->metal_release safety Improved Safety Profile metal_release->safety

Structure-inertness relationship of DOTA complexes.

References

Stability Showdown: A Comparative Guide to Ga-68-DOTA-based Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the in vitro and in vivo stability of Gallium-68 (Ga-68) labeled DOTA-benzene derivatives against other prominent Ga-68-labeled chelates, providing critical data for researchers and drug development professionals in the field of nuclear medicine.

This guide offers an objective analysis of the stability of Ga-68-DOTA-benzene, a novel radiopharmaceutical, benchmarked against established agents such as Ga-68-DOTA-TATE and compounds utilizing alternative chelators like NOTA and DOTAGA. The stability of these agents is a crucial determinant of their clinical utility, influencing image quality, dosimetry, and ultimately, diagnostic accuracy. This comparison summarizes key experimental data on their performance under various conditions.

In Vitro Stability: Head-to-Head Comparison

The in vitro stability of radiopharmaceuticals is a primary indicator of their robustness and potential for successful in vivo application. Key parameters include radiochemical purity over time when incubated in human serum or plasma and challenged with competing metal ions or chelators.

RadiopharmaceuticalMatrixTime PointRadiochemical Purity (%)Reference
[67Ga]Ga-Bn-DOTA (Isomer A) Murine Plasma24 h98.6 ± 0.3[1]
[67Ga]Ga-Bn-DOTA (Isomer B) Murine Plasma24 h93.6 ± 0.8[1]
[67Ga]Ga-DOTA Murine Plasma24 h98.7 ± 0.3[1]
[67Ga]Ga-DOTATOC Murine Plasma24 h96.5 ± 0.5[2]
[67Ga]Ga-DOTA-Bn-TOC (Isomer A') Murine Plasma24 h98.9 ± 0.2[2]
68Ga-NOTA-TATE Human Serum3 h≥ 99[3]
68Ga-DOTA-TATE Human Serum3 h≥ 95[3]
[68Ga]Ga-DOTAGA-RAMEB Not SpecifiedNot Specified> 98[4][5]

Note: 67Ga was used as a surrogate for 68Ga in some studies due to its longer half-life, which is more suitable for longer-term stability assays.[1][2]

In Vivo Stability and Biodistribution

In vivo studies are critical for evaluating the behavior of a radiopharmaceutical in a complex biological system. These studies typically involve animal models to assess the tracer's biodistribution, clearance, and resistance to transchelation or metabolism.

RadiopharmaceuticalAnimal ModelKey FindingsReference
[67Ga]Ga-DOTA-Bn-TOC (Isomer A') MiceSignificantly higher stability than [67Ga]Ga-DOTATOC.[1][2]
68Ga-NOTA-TATE AR42J Tumor-bearing MiceComparable tumor affinity to 68Ga-DOTA-TATE within 1 h.[3]
68Ga-DOTA-TATE AR42J Tumor-bearing MiceHigher plasma protein binding (30.6%) compared to 68Ga-NOTA-TATE (12.12%).[3]
[68Ga]Ga-DOTAGA-RAMEB BxPC-3 Tumor-bearing MiceTumor-to-background ratio of 2.5 ± 0.2, allowing for clear tumor identification on PET images.[4][5]

Experimental Protocols

Standardized protocols are essential for the reliable preclinical evaluation of radiopharmaceuticals.[6] The methodologies outlined below are representative of the key experiments cited in this guide.

In Vitro Stability Assessment

The stability of the radiolabeled complex is evaluated by incubation in a biologically relevant matrix, followed by analysis of radiochemical purity at various time points.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Radiolabeling Radiolabeling Purification Purification Radiolabeling->Purification Human_Serum Human Serum Purification->Human_Serum Saline Saline Purification->Saline Time_Points Sampling at 0, 1, 2, 4 hours Human_Serum->Time_Points Saline->Time_Points HPLC Radio-HPLC Analysis Time_Points->HPLC TLC Radio-TLC Analysis Time_Points->TLC

In Vitro Stability Experimental Workflow
Apo-Transferrin Challenge

This assay assesses the stability of the Ga-68 complex against transchelation to apo-transferrin, a protein with a high affinity for Ga3+.

G cluster_incubation Incubation cluster_analysis Analysis Radiopharmaceutical Radiopharmaceutical Incubate Incubate at 37°C Radiopharmaceutical->Incubate Apo_Transferrin Apo-Transferrin Solution Apo_Transferrin->Incubate Sampling Sample at multiple time points Incubate->Sampling Size_Exclusion_Chromatography Size Exclusion Chromatography Sampling->Size_Exclusion_Chromatography Quantification Quantify protein-bound and intact complex Size_Exclusion_Chromatography->Quantification

Apo-Transferrin Challenge Workflow
In Vivo Biodistribution Study

Biodistribution studies are performed to understand the uptake and clearance of the radiopharmaceutical in a living organism.

G cluster_animal_prep Animal Preparation cluster_injection Injection & Imaging cluster_ex_vivo Ex Vivo Analysis Animal_Model Tumor-bearing Animal Model Injection Intravenous Injection of Radiopharmaceutical Animal_Model->Injection PET_CT PET/CT Imaging at various time points Injection->PET_CT Euthanasia Euthanasia PET_CT->Euthanasia Organ_Harvest Organ & Tissue Harvesting Euthanasia->Organ_Harvest Gamma_Counting Gamma Counting Organ_Harvest->Gamma_Counting Data_Analysis Calculate %ID/g Gamma_Counting->Data_Analysis

In Vivo Biodistribution Experimental Workflow

Concluding Remarks

The stability of Ga-68 radiopharmaceuticals is a multifaceted issue influenced by the choice of chelator, the nature of the targeting molecule, and the biological environment. While a direct "Ga-DOTA-benzene" compound was not specifically detailed in the reviewed literature, the extensive data on DOTA-derivatives provide a strong foundation for comparison. The findings indicate that while DOTA remains a robust chelator for Ga-68, newer derivatives and alternative chelators like NOTA may offer advantages in terms of in vitro stability and in vivo pharmacokinetics.[3] The choice of chelator can significantly impact properties such as plasma protein binding and hydrophilicity, which in turn affect biodistribution and tumor-to-background ratios.[3] Further modifications to the DOTA structure, such as the introduction of a para-substituted benzyl (B1604629) group, show promise for developing next-generation radiotheranostic probes, though challenges in isomeric separation may need to be addressed.[1][2] Researchers and drug developers should consider these factors when selecting or designing new Ga-68 based radiopharmaceuticals for clinical translation.

References

A Comparative Guide to the Imaging Contrast of DOTA-Benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the imaging performance of various DOTA-benzene derivatives as MRI contrast agents. The data presented is compiled from multiple studies to offer a broad perspective on how benzene (B151609) and its derivatives, when conjugated to the DOTA macrocycle, influence relaxivity and biodistribution.

Introduction to this compound Derivatives in MRI

Gadolinium-based contrast agents (GBCAs) are crucial for enhancing the quality of magnetic resonance imaging (MRI). The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelate is a widely used platform for these agents due to its high thermodynamic and kinetic stability with the gadolinium(III) ion (Gd³⁺), which minimizes the release of toxic free Gd³⁺ in vivo.[1] The addition of a benzene ring or its derivatives to the DOTA scaffold can modulate the physicochemical properties of the resulting contrast agent, impacting its relaxivity, biodistribution, and potential for targeted imaging.

The primary measure of a contrast agent's effectiveness is its relaxivity (r₁), which quantifies the agent's ability to shorten the longitudinal relaxation time (T₁) of water protons. Higher relaxivity allows for lower administered doses while maintaining or improving image contrast.[2] Factors influencing relaxivity include the number of water molecules coordinated to the gadolinium ion, the water exchange rate, and the rotational correlation time of the complex.[2] Attaching a benzene group can increase the molecular size and restrict rotation, thereby enhancing relaxivity.

Comparative Analysis of Relaxivity

The following table summarizes the longitudinal relaxivity (r₁) of several this compound and related derivatives from various studies. It is important to note that direct comparison between studies should be made with caution, as experimental conditions such as magnetic field strength and temperature can significantly affect relaxivity values.

CompoundDescriptionr₁ (mM⁻¹s⁻¹)Magnetic Field (T)Temperature (°C)MediumReference
Gd-DOTAUnsubstituted DOTA complex (benchmark)~3.5 - 4.01.4 - 1.537Water/Plasma[1][3]
Gd-BOPTA (Gadobenate)DOTA derivative with a benzyloxy-methyl group~5.4 - 6.21.537Human Whole Blood[3]
(TSAP)Gd-LSChiral DOTA with aromatic arms and sulfonate groups7.41.437Water[1]
(SAP)Gd-LSChiral DOTA with aromatic arms and sulfonate groups14.51.437Water[1]
GdIII-DOTA-EN-PBAPhenylboronic acid derivative for tumor targeting6.240.47 (20 MHz)25Not specified[4]
(GdIII-DOTA-EN)₂-PBADimeric phenylboronic acid derivative8.71 (per Gd)0.47 (20 MHz)25Not specified[4]

Biodistribution of this compound Derivatives

The biodistribution of a contrast agent determines its clinical utility. Most small-molecule GBCAs, including DOTA and its simple derivatives, are extracellular fluid agents that are rapidly cleared by the kidneys.[5] The introduction of lipophilic benzene groups can alter this profile, potentially leading to increased hepatobiliary excretion.

CompoundKey Biodistribution FindingsAnimal ModelReference
Gd-DOTARapid renal clearance.Mice[1]
Gd-LS & Gd-TSimilar distribution to Gd-DOTA but with longer retention in plasma in the first 30 minutes. Higher concentration observed in the kidney.Mice[1]
Gd-BOPTAExhibits both renal and hepatobiliary excretion due to its lipophilic benzyl (B1604629) group.Humans[3]

Experimental Protocols

T₁ Relaxivity Measurement

The longitudinal relaxivity (r₁) is determined by measuring the T₁ relaxation times of aqueous solutions containing varying concentrations of the gadolinium-based contrast agent.

  • Sample Preparation: A series of dilutions of the contrast agent are prepared in the desired medium (e.g., deionized water, phosphate-buffered saline, or plasma) to achieve a range of concentrations (typically 0.1 to 1.0 mM).

  • T₁ Measurement: The T₁ of each sample is measured using an NMR spectrometer or an MRI scanner. The most common method is the inversion-recovery pulse sequence. This involves applying a 180° pulse to invert the net magnetization, followed by a variable delay (inversion time, TI), and then a 90° pulse to read the signal. The signal intensity is measured for a range of TI values.

  • Data Analysis: The signal intensity as a function of TI is fitted to an exponential recovery curve to determine the T₁ for each concentration.

  • Relaxivity Calculation: The relaxation rate (1/T₁) is plotted against the concentration of the contrast agent. The slope of the resulting line, determined by linear regression, is the longitudinal relaxivity (r₁), expressed in units of mM⁻¹s⁻¹.

In Vivo Biodistribution Study

Biodistribution studies are performed in animal models to determine the uptake and clearance of the contrast agent in various organs.

  • Animal Model: Typically, mice or rats are used. For tumor imaging studies, xenograft models may be employed.

  • Contrast Agent Administration: The contrast agent is administered intravenously (e.g., via tail vein injection) at a specific dose (e.g., 0.1 mmol/kg body weight).

  • Tissue Collection: At various time points post-injection (e.g., 5, 15, 30, 60, 180, and 360 minutes), animals are euthanized, and major organs (e.g., liver, kidneys, spleen, heart, lungs, and muscle) are harvested. Blood and urine samples are also collected.

  • Gadolinium Quantification: The amount of gadolinium in each tissue sample is quantified using inductively coupled plasma mass spectrometry (ICP-MS).

  • Data Analysis: The gadolinium concentration is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of the agent's accumulation in different organs over time.

Visualizations

Experimental Workflow for Comparing this compound Derivatives

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison s1 Synthesis of this compound Derivatives s2 Purification & Structural Verification (NMR, MS) s1->s2 iv1 Relaxivity Measurement (r1) s2->iv1 Characterized Compounds iv2 Stability Studies iv1->iv2 ivv1 Animal Model Preparation iv2->ivv1 Promising Candidates ivv2 Contrast Agent Administration ivv1->ivv2 ivv3 MRI Imaging ivv2->ivv3 ivv4 Biodistribution Studies (ICP-MS) ivv3->ivv4 da1 Comparison of Relaxivity Values ivv3->da1 da2 Analysis of Biodistribution Profiles ivv4->da2 da3 Structure-Activity Relationship da1->da3 da2->da3 G iv Intravenous Injection blood Bloodstream iv->blood ecf Extracellular Fluid blood->ecf kidneys Kidneys ecf->kidneys liver Liver (for lipophilic derivatives) ecf->liver urine Excretion (Urine) kidneys->urine bile Excretion (Bile) liver->bile

References

A Comparative Guide to Purity Validation of DOTA-Benzene Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous validation of radiopharmaceutical purity is a critical prerequisite for ensuring the safety and efficacy of diagnostic and therapeutic agents in nuclear medicine. For researchers, scientists, and drug development professionals working with DOTA-benzene based radiopharmaceuticals, a comprehensive understanding of purity validation methodologies is paramount. This guide provides an objective comparison of common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection and implementation of appropriate quality control strategies.

The primary methods for determining the radiochemical purity (RCP) of DOTA-conjugated radiopharmaceuticals are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[1][2][3][4][5][6] These techniques are essential for separating the desired radiolabeled compound from impurities such as free radionuclides and other radiochemical species.[7]

Comparative Analysis of Purity Validation Methods

The choice between HPLC and TLC for routine quality control often depends on factors such as the required resolution, speed of analysis, and available equipment. While TLC offers a faster and simpler method for routine checks, HPLC provides superior separation and quantification capabilities, making it the gold standard for validation and detailed purity analysis.[4][6]

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.Separation based on differential migration of analytes on a solid stationary phase coated on a plate, driven by a liquid mobile phase.
Resolution High resolution, capable of separating closely related impurities.[4][8]Lower resolution compared to HPLC.[6]
Quantification Highly accurate and precise quantification using radiometric and UV detectors.[3][8]Quantification can be achieved with radiochromatogram scanners or by cutting the strip and counting in a gamma counter.[7]
Analysis Time Typically longer, ranging from 15 to 30 minutes per sample.Faster, with typical run times of 10 to 20 minutes.[6]
Equipment Requires a dedicated HPLC system with pumps, injector, column, and detectors (radiometric and UV).[3]Requires basic equipment such as a developing tank, TLC plates, and a scanner or gamma counter.[7]
Application Method validation, identification and quantification of impurities, stability studies.[4][8]Routine quality control, rapid check of radiochemical purity.[3][6]
Common Impurities Detected Free radionuclide, hydrolyzed/colloidal species, other radiochemical impurities.[3][9]Free radionuclide and colloidal impurities.[3][7]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for HPLC and TLC analysis of DOTA-conjugated radiopharmaceuticals.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline and may require optimization for specific this compound radiopharmaceuticals.

  • Instrumentation: An HPLC system equipped with a gradient pump, a UV detector, and a radiometric detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[2]

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.[10]

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[10]

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 20% A, 80% B

    • 15-17 min: Linear gradient to 95% A, 5% B

    • 17-25 min: 95% A, 5% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection:

    • UV: 220 nm or 280 nm.

    • Radiometric Detector: Appropriate settings for the radionuclide in use.

  • Data Analysis: The radiochemical purity is calculated by integrating the peak area of the desired radiolabeled compound and dividing it by the total integrated peak area of all radioactive species in the chromatogram.

Thin-Layer Chromatography (TLC) Protocol

TLC is often used as a rapid quality control method. For many DOTA-peptides, two different TLC systems may be necessary to adequately separate the radiolabeled product from potential impurities like free and colloidal radionuclides.[7]

  • Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.[3]

  • System 1: Determination of Free Radionuclide

    • Mobile Phase: A 1:1 (v/v) mixture of 1 M ammonium (B1175870) acetate (B1210297) and methanol.[3]

    • Procedure:

      • Spot a small volume (1-2 µL) of the radiopharmaceutical onto the origin of an ITLC-SG strip.

      • Develop the chromatogram in a tank containing the mobile phase until the solvent front reaches the top of the strip.

      • Dry the strip and determine the distribution of radioactivity using a radio-TLC scanner or by cutting the strip into sections and counting them in a gamma counter.

    • Expected Results: The radiolabeled this compound compound remains at the origin (Rf = 0.0-0.2), while the free radionuclide migrates with the solvent front (Rf = 0.8-1.0).[3]

  • System 2: Determination of Colloidal Impurities

    • Mobile Phase: Saline or a citrate (B86180) buffer.

    • Procedure: Follow the same procedure as in System 1.

    • Expected Results: The radiolabeled this compound compound and free radionuclide migrate with the solvent front, while colloidal impurities remain at the origin.

  • Calculation of Radiochemical Purity (RCP): RCP (%) = 100% - (% Free Radionuclide) - (% Colloidal Impurities)

Visualizing the Validation Workflow

Understanding the logical flow of the purity validation process is essential. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for radiopharmaceutical quality control.

experimental_workflow cluster_synthesis Radiopharmaceutical Synthesis cluster_qc Quality Control cluster_release Product Disposition synthesis Radiolabeling of This compound Precursor sampling Sample Collection synthesis->sampling hplc HPLC Analysis (High Resolution Purity) sampling->hplc tlc TLC Analysis (Rapid Purity Check) sampling->tlc other_tests Other QC Tests (pH, Sterility, etc.) sampling->other_tests data_review Data Review and RCP Calculation hplc->data_review tlc->data_review other_tests->data_review release Batch Release for Preclinical/Clinical Use data_review->release RCP > 95% reject Batch Rejection data_review->reject RCP < 95%

Caption: Workflow for this compound radiopharmaceutical quality control.

This second diagram illustrates a decision-making process for handling out-of-specification results during purity testing.

troubleshooting_workflow cluster_causes Potential Causes start Purity Test Failure (RCP < Specification) investigate Investigate Root Cause start->investigate precursor_issue Precursor Quality Issue investigate->precursor_issue labeling_conditions Suboptimal Labeling (pH, Temp, Time) investigate->labeling_conditions reagent_issue Reagent Quality Issue investigate->reagent_issue corrective_action Implement Corrective Action precursor_issue->corrective_action labeling_conditions->corrective_action reagent_issue->corrective_action reprocess Reprocess Batch (if possible) corrective_action->reprocess new_synthesis Perform New Synthesis corrective_action->new_synthesis reprocess->start Re-test new_synthesis->start Re-test

Caption: Troubleshooting workflow for purity test failures.

References

Safety Operating Guide

Essential Guide to DOTA-Benzene Disposal: Ensuring Laboratory Safety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of DOTA-benzene, a compound that, due to its benzene (B151609) component, requires stringent safety protocols. The following procedures are based on established guidelines for handling benzene and its derivatives and are intended to provide clear, step-by-step guidance.

Immediate Safety and Handling Precautions

This compound, containing a benzene moiety, should be handled with the utmost care due to the inherent hazards of benzene, which is a known carcinogen, mutagen, and is highly flammable.[1][2] All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[4][5]

  • Hand Protection: Chemically resistant gloves, such as nitrile or Viton, must be worn.[2] It is recommended to wear two pairs of nitrile gloves for incidental splash protection.[6]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.[2]

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

Quantitative Data Summary

The following table summarizes key quantitative data related to the safe handling of benzene, which should be applied to this compound.

ParameterValueReference
Permissible Exposure Limit (PEL) - TWA (8 hrs) 1 ppm[3]
Short-Term Exposure Limit (STEL) - 15 min 5 ppm[3]
Action Level (8 hrs) 0.5 ppm[3]
Boiling Point 80 °C / 176 °F
Melting Point 5.5 °C / 41.9 °F
Density 0.874 g/cm³ (at 25 °C / 77 °F)

Experimental Protocol for this compound Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
  • Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated, leak-proof, and chemically compatible hazardous waste container.[5][8]
  • The container must be kept tightly closed when not in use.[5][8]

2. Labeling of Waste Containers:

  • Immediately label the hazardous waste container with a "Hazardous Waste" label.[3]
  • The label must clearly identify the contents as "this compound Waste" and include the associated hazards (e.g., Flammable, Toxic, Carcinogen).

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area away from sources of ignition.[5]
  • Ideally, store the container in a flammable liquid storage cabinet.[8]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3][8]
  • Do not attempt to dispose of this compound waste down the drain or in regular trash.[8]

5. Spill Cleanup Procedure:

  • In the event of a small spill, alert personnel in the immediate area and ensure all ignition sources are turned off.[8]
  • Wearing appropriate PPE, absorb the spill with an inert absorbent material, such as dry sand or earth.[9]
  • Collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous waste container.[7]
  • For large spills, evacuate the area immediately and contact your institution's EHS department.[7]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DOTA_Benzene_Disposal_Workflow start Start: Generate This compound Waste collect 1. Collect Waste in Designated Container start->collect spill Spill Occurs start->spill label 2. Label Container with 'Hazardous Waste' collect->label store 3. Store in a Safe, Ventilated Area label->store contact_ehs 4. Contact EHS for Disposal Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end small_spill Small Spill: Absorb & Collect spill->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill->large_spill Large small_spill->collect large_spill->contact_ehs

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling of DOTA-Benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for "DOTA-benzene." The following guidance is a synthesis of information based on the known hazards of its constituent components: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and benzene (B151609). The primary hazards associated with this conjugate are presumed to derive from the benzene component, a known carcinogen and flammable liquid.[1][2][3] A thorough risk assessment should be conducted by qualified personnel before handling this substance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound derivatives. It offers procedural, step-by-step guidance for safe handling, personal protective equipment (PPE) selection, and disposal.

Personal Protective Equipment (PPE)

Due to the hazardous nature of benzene, stringent PPE is required to minimize exposure. The selection of PPE should be based on the specific laboratory procedures and potential for exposure.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (in a fume hood) Chemical splash goggles or safety glasses with side shields.[3]Double-gloving with nitrile gloves is recommended for incidental contact. For extended contact, Viton®, Neoprene, or polyethylene (B3416737) vinyl alcohol (PVA) gloves are advised.[4]A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.Not typically required if work is conducted within a certified chemical fume hood.
Weighing/Transferring Solids Chemical splash goggles.Double nitrile gloves or other appropriate chemical-resistant gloves.Flame-resistant lab coat, long pants, and closed-toe shoes.An N95 or higher-rated respirator may be necessary if there is a risk of aerosolization outside of a fume hood.
Spill Cleanup Chemical splash goggles and a face shield.[5]Heavy-duty, chemical-resistant gloves (e.g., Viton®, Neoprene).Chemical-resistant apron or coveralls over a flame-resistant lab coat. Chemical-resistant boots.[5]A full-face air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be required depending on the spill size and ventilation.[6]
Waste Disposal Chemical splash goggles.Chemical-resistant gloves.Flame-resistant lab coat.Not typically required if handling sealed waste containers in a well-ventilated area.

Experimental Protocols

General Handling Procedures:

  • Preparation: Before handling this compound, ensure that a current and complete risk assessment has been performed. All personnel must be trained on the specific hazards and the procedures outlined in this document.

  • Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before beginning any work.

  • Weighing and Transferring:

    • Handle solid this compound in a fume hood to avoid inhalation of any fine particulates.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Use a properly grounded and bonded container and receiving equipment to prevent static discharge when transferring flammable solutions.[3]

  • During the Experiment:

    • Keep all containers of this compound tightly closed when not in use.

    • Avoid contact with skin and eyes.[3]

    • Do not eat, drink, or smoke in the laboratory.[3]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Properly label and store all waste as described in the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]

Disposal Plan:

  • Waste Segregation: All solid and liquid waste containing this compound must be segregated as hazardous waste.

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Carcinogen").

  • Storage: Store hazardous waste in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound waste down the drain.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal RiskAssessment Conduct Risk Assessment Training Complete Hazard Training RiskAssessment->Training DonPPE Don Appropriate PPE Training->DonPPE WeighTransfer Weigh and Transfer DonPPE->WeighTransfer Experiment Perform Experiment WeighTransfer->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste LabelWaste Label Waste Container SegregateWaste->LabelWaste StoreWaste Store Waste Appropriately LabelWaste->StoreWaste EHS_Disposal Arrange EHS Disposal StoreWaste->EHS_Disposal

Caption: Workflow for the safe handling of this compound derivatives.

SpillResponse Spill This compound Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size and Risk Alert->Assess SmallSpill Small Spill (<100 mL)? Assess->SmallSpill Cleanup Contain and Clean Up with Spill Kit SmallSpill->Cleanup Yes LargeSpill Large Spill (>100 mL) or Unknown SmallSpill->LargeSpill No DecontaminateArea Decontaminate Spill Area Cleanup->DecontaminateArea EHS Contact EHS/Emergency Services LargeSpill->EHS Report File Incident Report EHS->Report DisposeWaste Dispose of Contaminated Materials as Hazardous Waste DecontaminateArea->DisposeWaste DisposeWaste->Report

Caption: Emergency response plan for a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DOTA-benzene
Reactant of Route 2
Reactant of Route 2
DOTA-benzene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.